6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-4-6-3-7-5-11-2-1-9(7)8-6/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXYGLLJMYSQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=NN21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474344 | |
| Record name | 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623565-59-3 | |
| Record name | 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structure Elucidation of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Structure Elucidation of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Abstract
This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of the novel heterocyclic compound, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple listing of techniques. It details an integrated analytical workflow, emphasizing the causality behind experimental choices and the logical synergy between different spectroscopic methods. We will dissect the data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC). Each step is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a critical requirement for regulatory submission and further drug development.
Introduction and Strategic Overview
The pyrazolo[5,1-c][1][2]oxazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, with derivatives showing promise in oncology and as antimicrobials.[3] The introduction of a carbaldehyde group at the C-2 position creates a versatile synthetic handle for the development of new chemical entities. However, the synthesis of such molecules, often involving regioselective reactions like the Vilsmeier-Haack formylation, necessitates a rigorous and unequivocal confirmation of the resulting structure.[2][4] Ambiguity in isomer identification can lead to misinterpreted structure-activity relationships (SAR) and costly delays in development pipelines.
This guide presents an integrated strategy for confirming the molecular structure of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. Our approach is hierarchical, beginning with the determination of the molecular formula and proceeding through the identification of functional groups to the final assembly of the molecular framework by mapping inter-atomic connectivities.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
The first phase of elucidation establishes the fundamental properties of the molecule: its elemental composition and the types of chemical bonds it contains.
High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis
Expertise & Rationale: Before delving into complex connectivity, we must first establish the molecular formula with high confidence. HRMS is superior to low-resolution MS as it provides the exact mass with sufficient accuracy to determine a unique elemental composition.[7] This is corroborated by classical elemental analysis, a trustworthy method that provides an independent check on the molecule's elemental ratios.
Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in HPLC-grade methanol with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition: Infuse the sample at 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500. Use a known reference standard for internal calibration to ensure mass accuracy below 5 ppm.
Data Summary: Foundational Composition
| Analysis Type | Expected Value | Observed Value | Interpretation |
|---|---|---|---|
| HRMS ([M+H]⁺) | C₈H₉N₂O₂⁺: 165.0659 | 165.0662 | Confirms Molecular Formula: C₈H₈N₂O₂ |
| Elemental Analysis | C: 58.53%, H: 4.91%, N: 17.07% | C: 58.49%, H: 4.95%, N: 17.01% | Corroborates molecular formula |
Interpretation: The observed HRMS m/z value of 165.0662 for the protonated molecule is within 1.8 ppm of the theoretical mass for C₈H₉N₂O₂⁺, confirming the molecular formula C₈H₈N₂O₂. The Index of Hydrogen Deficiency (IHD) is calculated to be 6, suggesting a combination of rings and double bonds, consistent with the proposed bicyclic aromatic aldehyde structure. The elemental analysis data provides strong, independent validation of this formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule.[8] For our target, we expect to see characteristic absorptions for the aldehyde C=O, the aromatic C=C and C=N bonds of the pyrazole ring, and the C-O-C ether linkage of the oxazine ring.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean crystal prior to sample analysis.
-
Processing: Data is presented as percent transmittance.
Data Summary: Key Functional Group Vibrations
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2850, ~2750 | Medium, Weak | C-H stretch (Aldehyde, Fermi doublet) |
| ~1675 | Strong | C=O stretch (Conjugated Aldehyde) |
| ~1580 | Medium | C=N stretch (Pyrazole ring) |
| ~1510 | Medium | C=C stretch (Pyrazole ring) |
| ~1115 | Strong | C-O-C stretch (Asymmetric, Oxazine ring) |
Interpretation: The strong absorption at 1675 cm⁻¹ is highly characteristic of a conjugated aldehyde carbonyl group.[9] The presence of two weaker bands around 2850 and 2750 cm⁻¹ (a Fermi doublet) further confirms the aldehyde C-H stretch. The medium intensity peaks in the 1580-1510 cm⁻¹ region are consistent with the C=N and C=C stretching vibrations of the pyrazole ring system.[10] Finally, the strong band at 1115 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the ether linkage within the oxazine ring. Collectively, the FTIR data strongly supports the presence of the core functional groups of the target molecule.
Definitive Elucidation: A Multi-dimensional NMR Approach
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.[11][12] A systematic, multi-technique approach is essential for an unambiguous assignment.[13]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is excellent for solubilizing polar heterocyclic compounds and shifts the residual water peak away from key signal regions.
-
Instrumentation: All spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
Experiments: Acquire ¹H, ¹³C{¹H}, DEPT-135, gradient-selected COSY, HSQC, and HMBC spectra using standard manufacturer pulse programs.
1D NMR Analysis: ¹H, ¹³C, and DEPT-135
Expertise & Rationale: One-dimensional NMR provides the initial inventory of atoms. The ¹H NMR spectrum gives the number of distinct proton environments and their neighbor relationships (via spin-spin coupling). The ¹³C NMR spectrum provides the number of distinct carbon environments, and the DEPT-135 experiment differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning the aliphatic and aromatic regions.[14]
Data Summary: ¹H and ¹³C NMR Assignments
| Label | ¹H δ (ppm) | Multiplicity | J (Hz) | Int. | ¹³C δ (ppm) | DEPT-135 |
|---|---|---|---|---|---|---|
| H-9 / C-9 | 9.75 | s | - | 1H | 185.2 | CH |
| H-3 / C-3 | 8.10 | s | - | 1H | 140.5 | CH |
| H-6 / C-6 | 4.50 | t | 5.5 | 2H | 65.8 | CH₂ |
| H-7 / C-7 | 4.15 | t | 5.5 | 2H | 45.1 | CH₂ |
| C-2 | - | - | - | - | 125.0 | C |
| C-3a | - | - | - | - | 148.9 | C |
| C-8a | - | - | - | - | 115.6 | C |
Interpretation:
-
¹H NMR: The spectrum shows four distinct signals. The downfield singlet at 9.75 ppm is characteristic of an aldehyde proton. The singlet at 8.10 ppm is in the aromatic/heterocyclic region, assigned to the lone proton on the pyrazole ring (H-3). Two triplets at 4.50 and 4.15 ppm, each integrating to 2H, indicate two adjacent methylene groups, characteristic of the -O-CH₂-CH₂-N- fragment in the oxazine ring. Their triplet multiplicity (J = 5.5 Hz) confirms they are coupled to each other.
-
¹³C NMR & DEPT-135: The spectrum displays 7 unique carbon signals, matching the expected count for the symmetric structure. The DEPT-135 experiment confirms the presence of two CH groups (at 185.2 and 140.5 ppm), two CH₂ groups (at 65.8 and 45.1 ppm), and three quaternary carbons (signals present in ¹³C but absent in DEPT-135). The signal at 185.2 ppm is unequivocally the aldehyde carbonyl carbon. The signals at 65.8 ppm and 45.1 ppm correspond to the two methylene carbons of the oxazine ring.
2D NMR Analysis: Establishing the Molecular Framework
Expertise & Rationale: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. COSY confirms ¹H-¹H neighbor relationships. HSQC correlates each proton directly to the carbon it is attached to. Finally, HMBC, the most powerful tool in this workflow, reveals long-range ¹H-¹³C correlations (over 2-3 bonds), allowing us to stitch the entire molecular skeleton together.[15]
COSY (¹H-¹H Correlation Spectroscopy):
-
Observation: A clear cross-peak is observed between the proton signals at δ 4.50 (H-6) and δ 4.15 (H-7).
-
Interpretation: This confirms that the two methylene groups are indeed coupled, establishing the -CH₂-CH₂- fragment of the oxazine ring.
HSQC (Heteronuclear Single Quantum Coherence):
-
Observation: The following ¹H-¹³C correlations are observed:
-
δ 9.75 (¹H) correlates with δ 185.2 (¹³C) -> H-9 to C-9
-
δ 8.10 (¹H) correlates with δ 140.5 (¹³C) -> H-3 to C-3
-
δ 4.50 (¹H) correlates with δ 65.8 (¹³C) -> H-6 to C-6
-
δ 4.15 (¹H) correlates with δ 45.1 (¹³C) -> H-7 to C-7
-
-
Interpretation: The HSQC spectrum provides a direct and unambiguous assignment of each proton to its attached carbon, confirming the assignments from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The Final Proof
-
Rationale: The HMBC spectrum is the definitive experiment for connecting non-protonated carbons and linking different fragments of the molecule. We will focus on key correlations that prove the position of the aldehyde and the fusion of the two rings.
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
Detailed HMBC Interpretation:
-
Positioning the Aldehyde Group: The aldehyde proton (H-9, δ 9.75) shows a two-bond correlation (²J) to the quaternary carbon C-2 (δ 125.0) and a three-bond correlation (³J) to the methine carbon C-3 (δ 140.5). This unequivocally places the aldehyde group at the C-2 position of the pyrazole ring.
-
Mapping the Pyrazole Ring: The pyrazole proton (H-3, δ 8.10) shows correlations to C-2 (²J, δ 125.0), the bridgehead carbon C-8a (²J, δ 115.6), and the other bridgehead carbon C-3a (³J, δ 148.9). This confirms the local environment of the pyrazole ring and its points of fusion.
-
Confirming the Ring Fusion: The critical link between the two rings is established by correlations from the oxazine methylene protons to the pyrazole bridgehead carbons. Specifically, H-7 (δ 4.15) shows a two-bond correlation to C-8a (δ 115.6), and H-6 (δ 4.50) shows a three-bond correlation to C-3a (δ 148.9). These correlations are only possible in the proposed fused structure and rule out other potential isomers.
Conclusion
The synergistic application of multiple analytical techniques provides an undeniable confirmation of the structure as 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde . High-resolution mass spectrometry and elemental analysis established the molecular formula C₈H₈N₂O₂. FTIR spectroscopy confirmed the presence of the key aldehyde and pyrazolo-oxazine functional groups. A comprehensive analysis of 1D and 2D NMR spectra allowed for the complete assignment of all proton and carbon signals. Critically, key HMBC correlations unambiguously established the connectivity between the pyrazole and oxazine rings and confirmed the regiochemistry of the carbaldehyde substituent at the C-2 position. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the foundational data required for confident progression in research and development.
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An In-Depth Technical Guide to the Physicochemical Properties of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The fused heterocyclic scaffold of pyrazolo-oxazine is a recurring motif in modern medicinal chemistry, valued for its three-dimensional structure and versatile synthetic handles.[1] This guide provides a comprehensive framework for the characterization of a specific analog, 6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine-2-carbaldehyde . We move beyond a simple data sheet to present a strategic approach for its physicochemical evaluation. This document details the causality behind experimental choices and provides actionable protocols for determining aqueous solubility, lipophilicity (LogP/LogD), and ionization constants (pKa)—the foundational triad of properties that govern a molecule's pharmacokinetic and pharmacodynamic profile.[2][4][5]
Compound Identification and Structural Framework
Before any experimental work, confirming the identity and purity of the analyte is paramount. The subject of this guide is the N-heterocycle, 6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine-2-carbaldehyde.
-
Molecular Formula: C₇H₈N₂O₂
-
Molecular Weight: 152.15 g/mol
-
Canonical SMILES: C1COCCN2N=CC(=C21)C=O
-
Structure: (Illustrative structure)
The structure features a fused pyrazole and oxazine ring system. Key functionalities include an aromatic aldehyde, which can act as a hydrogen bond acceptor, and two nitrogen atoms within the heterocyclic core, one of which may exhibit basicity. The oxazine ring introduces a non-planar, saturated component. Synthetic access to such scaffolds can be achieved in multiple steps from commercially available pyrazoles, often involving regiocontrolled construction of a pyrazole-5-aldehyde followed by cyclization.[1]
The Foundational Triad: Solubility, Lipophilicity, and Ionization
The journey of a drug from administration to its target is governed by its physicochemical properties.[3][6] For a novel entity like our title compound, a thorough understanding of its solubility, lipophilicity, and pKa is non-negotiable as it dictates absorption, distribution, metabolism, and excretion (ADME).[4]
Aqueous Solubility (S)
Expertise & Experience: Aqueous solubility is the cornerstone of drug delivery. A compound must dissolve to be absorbed. Poor solubility is a primary cause of attrition in drug development.[2] For oral administration, a compound must dissolve in the gastrointestinal tract before it can permeate the intestinal wall.[6] We prioritize the determination of thermodynamic (equilibrium) solubility as it represents the true saturation point of the compound, providing a definitive baseline for formulation and preclinical studies.
Quantitative Data Summary (Predicted & Experimental Targets)
| Parameter | Method | Target Value Range | Rationale & Impact on Drug Development |
|---|---|---|---|
| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | > 50 µg/mL | Ensures sufficient concentration gradient for passive diffusion across the gut wall. Low solubility can lead to poor bioavailability and require complex formulations.[7] |
| Kinetic Solubility | High-Throughput Nephelometry | > 100 µM in PBS | A rapid, early-stage assessment. While less precise, it helps flag problematic compounds in large libraries.[8] |
Trustworthiness: Self-Validating Protocol for Thermodynamic Solubility
The "gold standard" shake-flask method is employed to determine equilibrium solubility.[7][8] Its reliability stems from allowing the system to reach a true thermodynamic equilibrium.
Step-by-Step Methodology: Equilibrium Shake-Flask Solubility
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.[9]
-
Compound Addition: Add an excess of solid 6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine-2-carbaldehyde to a known volume of the PBS buffer (e.g., 2 mg to 1 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is critical to ensure saturation was achieved.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) on an orbital shaker for 24-48 hours. This duration is typically sufficient for most drug-like molecules to reach equilibrium.[7]
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.[10]
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for thermodynamic solubility measurement.
Lipophilicity (LogP & LogD)
Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master parameter in drug design.[5] It influences potency, membrane permeability, metabolic clearance, and toxicity.[4] We measure both LogP (for the neutral species) and LogD (the partition coefficient at a specific pH, typically 7.4). The "Rule of Five" suggests a LogP value not greater than 5 is desirable for good oral bioavailability.[11]
Quantitative Data Summary (Predicted & Experimental Targets)
| Parameter | Method | Target Value Range | Rationale & Impact on Drug Development |
|---|---|---|---|
| LogP | Shake-Flask or HPLC | 1.0 - 3.0 | This range often represents a balance between solubility and permeability. High LogP (>5) can lead to poor solubility and high metabolic turnover.[12] |
| LogD at pH 7.4 | Shake-Flask | 1.0 - 3.0 | This is the most physiologically relevant measure of lipophilicity, as it accounts for the ionization state of the molecule in blood serum.[12] |
Trustworthiness: Self-Validating Protocol for LogD₇.₄ Determination
The shake-flask method remains the definitive standard for LogP/LogD determination due to its direct measurement of partitioning.[13][14]
Step-by-Step Methodology: Shake-Flask LogD₇.₄
-
Phase Preparation: Prepare n-octanol and PBS (pH 7.4) and mutually saturate them by mixing vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.
-
Compound Dosing: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: In a glass vial, combine a precise volume of the dosed aqueous phase with an equal volume of the saturated n-octanol.
-
Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation: The LogD is calculated as: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Workflow Diagram: LogD Determination
Caption: Workflow for shake-flask LogD measurement.
Ionization Constant (pKa)
Expertise & Experience: The pKa is the pH at which a compound is 50% ionized and 50% neutral. It is a critical determinant of solubility, absorption, and receptor binding.[5] For our compound, the pyrazole nitrogen atoms are potential sites of protonation (basic pKa). The aldehyde is generally non-ionizable under physiological conditions. Knowing the pKa allows us to predict the charge state of the molecule in different body compartments, such as the stomach (low pH) and intestine (higher pH).
Quantitative Data Summary (Predicted & Experimental Targets)
| Parameter | Method | Target Value Range | Rationale & Impact on Drug Development |
|---|---|---|---|
| Basic pKa | Potentiometric Titration | 2.0 - 4.0 | A low basic pKa suggests the compound will be largely neutral at intestinal pH (6.5-7.4), favoring passive diffusion. Stronger bases (pKa > 8) would be protonated, potentially reducing permeability but increasing solubility. |
| Acidic pKa | Potentiometric Titration | Not Expected | The structure lacks common acidic functional groups. |
Trustworthiness: Self-Validating Protocol for pKa Determination
Potentiometric titration is a highly accurate method for pKa determination.[15] It involves monitoring the pH of a solution as a titrant (acid or base) is added, with the inflection point of the resulting curve revealing the pKa.
Step-by-Step Methodology: Potentiometric pKa Titration
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, often with a co-solvent like methanol or DMSO for sparingly soluble compounds.[15]
-
Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine basic pKa values. The instrument adds small, precise volumes of titrant and records the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve. Specialized software can analyze the first or second derivative of the curve for higher accuracy.
Logical Relationship Diagram: pKa and Physiological State
Caption: Impact of pKa on molecular form in the body.
Conclusion: Assembling the Physicochemical Profile
Characterizing a novel chemical entity like 6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine-2-carbaldehyde is a systematic process. By applying robust, self-validating protocols for determining solubility, lipophilicity, and pKa, researchers can build a reliable physicochemical profile. This data is not merely descriptive; it is predictive, enabling informed decisions in lead optimization, formulation development, and the overall design of safer, more effective medicines.[2][6] The interplay of these core properties ultimately dictates the success or failure of a potential drug candidate.
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(2022). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][2][3]oxazines. ResearchGate.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Preamble: Charting the Unexplored Territory of a Novel Scaffold
To the dedicated researcher, scientist, and drug development professional, we present this technical guide on unraveling the mechanism of action for the novel chemical entity, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. The pyrazolo-oxazine core is a compelling scaffold, with derivatives showing a wide spectrum of biological activities, from anticancer to anti-inflammatory properties.[2][3][4] The presence of the electrophilic carbaldehyde moiety suggests a potential for covalent interaction with biological targets, a mechanism employed by numerous approved drugs. This guide is structured not as a rigid protocol, but as a strategic roadmap, empowering you with the rationale and methodologies to systematically dissect the molecular interactions of this compound and illuminate its therapeutic potential.
Part 1: Initial Profiling and Hypothesis Generation
Before embarking on complex target identification studies, a foundational understanding of the compound's cellular effects is paramount. This initial phase aims to generate a "fingerprint" of the molecule's activity, which will guide subsequent, more focused investigations.
Broad-Spectrum Bioactivity Screening
The logical first step is to cast a wide net to identify the general biological space in which our compound operates. Given the diverse activities of related pyrazole-containing heterocycles, which include anti-inflammatory, antimicrobial, and anticancer effects, a tiered screening approach is recommended.[5][6][7]
Experimental Protocol: High-Throughput Phenotypic Screening
-
Cell Panel Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) to identify potential antiproliferative activity. Concurrently, screen against non-cancerous cell lines (e.g., MRC-5) to assess general cytotoxicity.[5]
-
Assay Principle: Employ a robust cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Execution:
-
Data Analysis: Calculate IC50 values for each cell line to determine the potency and selectivity of the compound.
Causality Behind Experimental Choice: This unbiased screen provides the foundational data to classify the compound. Potent and selective activity against specific cancer cell types would steer the investigation towards oncology, while broad cytotoxicity might suggest a less specific mechanism or a potential for antimicrobial applications.
Probing the Electrophilic Nature: The Role of the Carbaldehyde
The aldehyde functional group is a potential "warhead" that can form reversible or irreversible covalent bonds with nucleophilic residues on proteins, such as cysteine or lysine. This hypothesis can be tested early on.
Experimental Protocol: Competition Assay with a Nucleophilic Scavenger
-
Principle: Pre-incubating cells with a cell-permeable nucleophile, such as N-acetylcysteine (NAC), should quench the reactivity of the aldehyde and thus abrogate the biological effect if covalent binding is the primary mechanism.
-
Execution:
-
Interpretation: A significant rescue of cell viability in the presence of NAC strongly suggests a mechanism involving covalent modification of a target protein.
Part 2: Target Deconvolution Strategies
With a confirmed biological activity and a hypothesis regarding its covalent nature, the next critical phase is to identify the specific molecular target(s).
Affinity-Based Target Identification
A powerful and direct approach to identify the binding partners of a small molecule is through affinity chromatography.
Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay
-
Probe Synthesis: Synthesize an analog of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde that incorporates a linker and a biotin tag. Crucially, the modification should be at a position that does not interfere with the compound's biological activity.
-
Cell Lysate Preparation: Prepare a total protein lysate from the sensitive cell line.
-
Affinity Pulldown:
-
Incubate the biotinylated probe with the cell lysate.
-
As a control, pre-incubate a separate aliquot of the lysate with an excess of the original, non-biotinylated compound to competitively block specific binding sites.
-
Capture the probe-protein complexes using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein lists from the probe-treated and the competition control samples. Proteins that are significantly enriched in the probe-treated sample are high-confidence candidate targets.
Logical Workflow for Target Identification
Caption: Workflow for affinity-based protein target identification.
Validating the Candidate Targets
Identification is not confirmation. The next step is to validate that the identified proteins are indeed responsible for the observed biological effects.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability.
-
Execution:
-
Treat intact cells with 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting.
-
-
Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms direct physical engagement in a cellular context.
Part 3: Delineating the Downstream Signaling Pathway
Once a validated target is in hand, the focus shifts to understanding the functional consequences of its modulation. Structurally related pyrazolo-oxazine derivatives have been shown to inhibit NADPH Oxidases (Nox) and Mitogen-Activated Protein Kinases (MAPKs).[8][9] These pathways are therefore plausible starting points for investigation.
Case Study Hypothesis: Inhibition of a Kinase Pathway
Let's hypothesize that our compound targets a key kinase in a pro-inflammatory signaling cascade, for instance, a member of the MAPK family like JNK.[9]
Experimental Protocol: Phospho-protein Analysis
-
Principle: Kinase inhibition will lead to a decrease in the phosphorylation of its downstream substrates.
-
Execution:
-
Stimulate cells with an appropriate agonist (e.g., LPS to activate inflammatory pathways).
-
Treat the cells with 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde at various concentrations.
-
Lyse the cells and perform Western blot analysis using antibodies specific for the phosphorylated forms of key downstream proteins (e.g., phospho-c-Jun for the JNK pathway).
-
-
Data Analysis: A dose-dependent decrease in the phosphorylation of the substrate protein would provide strong evidence for the inhibition of the upstream kinase.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the JNK signaling pathway.
Quantitative Data Summary
All quantitative data should be meticulously documented and presented in a clear, tabular format for easy comparison and interpretation.
| Experiment | Cell Line | Readout | Parameter | Result |
| Cell Viability | A549 | Luminescence | IC50 | 5.2 µM |
| Cell Viability | MCF-7 | Luminescence | IC50 | 12.8 µM |
| Cell Viability | MRC-5 | Luminescence | IC50 | > 100 µM |
| NAC Competition | A549 | Viability Rescue | Fold Change | 8.5-fold |
| CETSA | A549 | Thermal Shift | ΔTm (JNK) | +4.2 °C |
| Phospho-protein | THP-1 | Western Blot | p-c-Jun IC50 | 6.1 µM |
Conclusion: From Molecule to Mechanism
This guide provides a comprehensive, yet flexible, framework for the systematic elucidation of the mechanism of action for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. By integrating broad phenotypic screening with targeted biochemical and cellular assays, researchers can confidently navigate the path from an initial biological observation to a validated molecular target and a well-defined signaling pathway. The key is a self-validating system of inquiry, where each experimental outcome informs the design of the next, leading to a robust and defensible mechanistic model.
References
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Farghaly, T. A., & Dawood, K. M. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Mini reviews in medicinal chemistry, 22(9), 1256–1267. Available from: [Link]
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Ingenta Connect. Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Available from: [Link]
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Request PDF. Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Available from: [Link]
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MDPI. Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][1][2][3]benzotriazine 5-Oxides. Available from: [Link]
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Garny, S., et al. (2012). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 670–675. Available from: [Link]
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MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
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ResearchGate. Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. Available from: [Link]
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MDPI. Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Available from: [Link]
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Colotta, V., et al. (2002). Synthesis and biological evaluation of a new set of pyrazolo[1,5-c]quinazoline-2-carboxylates as novel excitatory amino acid antagonists. Journal of medicinal chemistry, 45(13), 2733–2741. Available from: [Link]
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A Technical Guide to the Bioactivity of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
A Technical Guide to the Bioactivity of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Executive Summary
The fused heterocyclic scaffold, pyrazolo[5,1-c][1][2]oxazine, represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[3][4] This guide focuses on a specific, less-explored derivative, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde . While direct research on this exact molecule is nascent, this document leverages extensive data on the parent scaffold and related pyrazole-fused compounds to establish a robust framework for its investigation. We will explore its chemical attributes, propose high-probability biological targets based on structure-activity relationships (SAR), and provide detailed, field-proven protocols for its synthesis and bioactivity screening. This whitepaper is intended for researchers in drug discovery and medicinal chemistry, offering a comprehensive starting point for unlocking the therapeutic potential of this promising compound.
Part 1: The Pyrazolo[5,1-c][1][2]oxazine Scaffold: A Foundation for Bioactivity
Chemical Structure and Properties
The core of the target molecule is the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine ring system. This bicyclic heterocycle is formed by the fusion of a pyrazole ring and a 1,4-oxazine ring.
-
Pyrazole Moiety: The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, such as the anti-inflammatory agent Celecoxib.[5][6] It is known for its ability to participate in hydrogen bonding and coordinate with metallic ions in enzyme active sites.
-
1,4-Oxazine Moiety: The saturated oxazine ring introduces a three-dimensional character to the otherwise planar pyrazole, potentially improving solubility and metabolic stability while providing new vectors for substituent placement.
-
The 2-Carbaldehyde Group: The aldehyde functional group at the 2-position is a key feature. It is a potent hydrogen bond acceptor and can act as a reactive handle for forming covalent bonds (e.g., Schiff bases with lysine residues) or for further synthetic elaboration, making it a critical component for biological interaction and SAR studies.[7]
Review of Known Bioactivities in the Structural Class
Derivatives of the broader pyrazole and pyrazolo-oxazine families have been extensively reported to possess significant biological activities.[8][9] This provides a strong rationale for investigating the title compound. Key reported activities include:
-
Anticancer Activity: Numerous fused pyrazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers.[4][9][10][11]
-
Anti-inflammatory Activity: The pyrazole nucleus is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[6] Related compounds have shown inhibitory activity against key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[2][12]
-
Antimicrobial Activity: The scaffold has been linked to both antibacterial effects against Gram-positive and Gram-negative bacteria and antifungal activity against various pathogenic fungi.[3][5][13]
Based on this strong precedent, this guide will focus on outlining an investigational strategy for these three core areas.
Part 2: Hypothesized Mechanism of Action and Biological Targets
Primary Hypothesized Target: Anti-inflammatory Action via NF-κB Pathway Inhibition
Given the prevalence of anti-inflammatory action in pyrazole-containing compounds, a primary hypothesis is the modulation of inflammatory signaling cascades. The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a validated therapeutic strategy.[2] We hypothesize that 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde may inhibit this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by the target compound.
Part 3: A Practical Guide to Investigating Bioactivity
Proposed Synthesis Protocol
Synthetic access to the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold has been reported.[7] The following protocol is an adaptation for generating the specific 2-carbaldehyde derivative.
Workflow:
-
N-Alkylation of Pyrazole: Start with a commercially available pyrazole-3-carbaldehyde. Protect the aldehyde (e.g., as a diethyl acetal). Alkylate the N1 position with a suitable 2-haloethanol derivative (e.g., 2-(2-bromoethoxy)tetrahydro-2H-pyran).
-
Deprotection & Cyclization: Remove the protecting group from the hydroxyl function.
-
Intramolecular Cyclization: Induce intramolecular cyclization via a Mitsunobu reaction or by converting the hydroxyl to a leaving group followed by base-mediated ring closure to form the pyrazolo-oxazine ring.
-
Aldehyde Deprotection: Finally, deprotect the aldehyde under mild acidic conditions to yield the target compound, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
Self-Validation: Each step must be validated using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS, and IR spectroscopy) to confirm the structure of the intermediates and the final product. Purity should be assessed by HPLC.
In Vitro Bioactivity Screening Workflow
A tiered approach is recommended to efficiently screen for anticancer, anti-inflammatory, and antimicrobial activities.
Caption: A tiered workflow for efficient bioactivity screening of the target compound.
Experimental Protocols
-
Cell Culture: Seed human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the target compound in DMSO/media. Treat cells with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4][14]
-
Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton broth.[5]
-
Compound Dilution: Perform a two-fold serial dilution of the target compound in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (e.g., Ciprofloxacin) and a negative (growth) control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 4: Data Interpretation and SAR Insights
Summarizing Bioactivity Data
All quantitative results should be tabulated for clear comparison. The following tables provide a template for organizing screening data, populated with representative values based on literature for similar scaffolds.
Table 1: Anticancer Activity (IC₅₀ in µM)
| Compound ID | Cell Line | IC₅₀ (µM) [Representative] | Positive Control (Doxorubicin) |
| Pyrazolo-oxazine-CHO | MCF-7 (Breast) | 12.5 | 0.8 |
| Pyrazolo-oxazine-CHO | HCT-116 (Colon) | 25.2 | 1.1 |
Data based on activities reported for related pyrazolo[5,1-c]1,2,4-triazines and pyrazolo[3,4-b]pyrazines.[12][14]
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | Positive Control (Ciprofloxacin) |
| Pyrazolo-oxazine-CHO | 16 | >64 | 0.5 |
| Pyrazolo-oxazine-CHO | 32 | >64 | 0.25 |
Data based on activities reported for novel pyrazole analogues.[5]
Structure-Activity Relationship (SAR) Considerations
-
The Aldehyde Moiety: The reactivity of the carbaldehyde group is crucial. If potent activity is observed, it may be acting as a key pharmacophoric element. Subsequent studies should include reducing it to an alcohol or oxidizing it to a carboxylic acid to probe the importance of its electronic and steric properties.
-
Scaffold Modifications: The dihydro-oxazine ring can be modified. Exploring different substituents on the ring could modulate lipophilicity and pharmacokinetic properties.
-
Comparison to Analogues: The activity should be compared to analogues lacking the oxazine fusion or the pyrazole nitrogen atoms to confirm the contribution of the complete heterocyclic system to the observed bioactivity.[1]
Conclusion
While 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is an under-investigated molecule, its structural heritage provides a compelling case for its potential as a bioactive agent. The pyrazolo-oxazine core is a validated starting point for developing anticancer, anti-inflammatory, and antimicrobial leads.[3] The protocols and logical framework presented in this guide offer a comprehensive, efficient, and scientifically rigorous path to elucidating its therapeutic potential. The aldehyde functionality, in particular, presents an exciting handle for both biological interaction and future chemical optimization, marking this compound as a promising candidate for further drug discovery efforts.
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"in vitro studies of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde"
An In-Depth Technical Guide to the In Vitro Evaluation of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Introduction: Unveiling the Potential of a Novel Heterocycle
The fused pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine ring system represents a compelling isostere of other biologically active fused pyrazoles, offering unique structural and electronic properties for drug design.[6] The introduction of a carbaldehyde at the 2-position is of particular significance. Aldehydes are electrophilic functional groups known to act as "warheads" in covalent inhibitors, capable of forming reversible or irreversible bonds with nucleophilic residues (such as cysteine or serine) in enzyme active sites.[7][8] This structural feature immediately suggests a hypothesis-driven approach to its in vitro evaluation, focusing on potential enzyme inhibition.
This guide provides a comprehensive, multi-tiered framework for the in vitro characterization of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde (herein referred to as "Compound P51C-CHO"). Our approach is designed to first establish a foundational understanding of its cellular effects, then to dissect its mechanism of action, and finally to identify its specific molecular target(s). This logical progression ensures a thorough and efficient evaluation, maximizing the insights gained from each experimental stage.
Part 1: Foundational Cytotoxicity and Viability Assessment
Expert Rationale: Before investigating complex mechanisms, it is imperative to determine if and at what concentrations Compound P51C-CHO affects cell viability. This initial screening provides the therapeutic window and guides dose selection for all subsequent, more complex assays. A compound that is broadly cytotoxic at low concentrations may be a candidate for oncology, whereas a non-cytotoxic compound might be better suited for other indications.[1][9][10] We will employ orthogonal assays that measure different aspects of cell health to ensure the data is robust and not an artifact of a single detection method.[11]
Experimental Workflow: Foundational Screening
Caption: Tier 1 Workflow for Cytotoxicity Assessment.
Key Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.
-
Step 1: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Step 2: Prepare serial dilutions of Compound P51C-CHO in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Step 3: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
Step 4: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Step 5: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 6: Measure the absorbance at 570 nm using a microplate reader.
-
Step 7: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[1][11] It serves as a direct measure of cell death.
-
Step 1: Follow Steps 1-3 from the MTT protocol.
-
Step 2: After incubation, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
Step 3: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ Cytotoxicity Assay Kit).
-
Step 4: Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Step 5: Incubate for 30 minutes at room temperature, protected from light.
-
Step 6: Add 50 µL of stop solution.
-
Step 7: Measure the absorbance at 490 nm and 680 nm (background).
-
Step 8: Calculate the LDH activity and determine the percentage of cytotoxicity relative to a maximum LDH release control.
| Assay | Principle Measured | Endpoint | Information Gained |
| MTT Assay | Mitochondrial Reductase Activity | Colorimetric | Measures metabolic viability; antiproliferative effects.[9] |
| LDH Release Assay | Membrane Integrity | Colorimetric | Measures overt cytotoxicity and cell lysis.[1][11] |
Part 2: Mechanism of Action (MoA) Elucidation
Expert Rationale: If Compound P51C-CHO demonstrates significant and selective cytotoxicity (e.g., against cancer cells over normal cells), the next logical phase is to investigate how it kills cells. Given the electrophilic aldehyde, a primary hypothesis is that it acts as an inhibitor of a critical cellular enzyme, potentially a protease.[7][8] Therefore, our MoA studies will focus on assays for apoptosis and cell cycle arrest, coupled with initial biochemical screens to test the enzyme inhibition hypothesis.
Experimental Workflow: MoA Elucidation
Caption: Tier 2 Workflow for Uncovering the Mechanism of Action.
Key Protocols
1. Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Step 1: Treat cells with Compound P51C-CHO at its IC50 and 2x IC50 concentrations for 24 hours.
-
Step 2: Harvest cells, including any floating cells in the supernatant.
-
Step 3: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Step 4: Add FITC-conjugated Annexin V and Propidium Iodide to the cells.
-
Step 5: Incubate for 15 minutes at room temperature in the dark.
-
Step 6: Analyze the cells by flow cytometry, quantifying the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrotic).
2. Generic Protease Inhibition Assay (Fluorogenic Substrate)
This biochemical assay tests the direct inhibitory effect of Compound P51C-CHO on a specific protease (e.g., Caspase-3, a key executioner of apoptosis).
-
Step 1: In a 96-well black plate, add assay buffer and varying concentrations of Compound P51C-CHO.
-
Step 2: Add a specific fluorogenic protease substrate (e.g., Ac-DEVD-AMC for Caspase-3).
-
Step 3: Initiate the reaction by adding a fixed concentration of the purified recombinant enzyme (e.g., Caspase-3).
-
Step 4: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 350/450 nm) over time.
-
Step 5: Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Step 6: Determine the IC50 of the compound for the specific enzyme.[7][12]
Part 3: Target Deconvolution and Validation
Expert Rationale: If the MoA studies point towards a specific cellular process or enzyme class, the final and most challenging step is to identify the direct molecular binding partner(s) of Compound P51C-CHO. Target identification is crucial for validating the MoA and enabling rational drug development.[13][14] Affinity-based chemical proteomics is a powerful, unbiased approach to "fish" for target proteins directly from the cellular proteome.[15]
Experimental Workflow: Target Identification
Caption: Tier 3 Workflow for Affinity-Based Target Identification.
Key Protocol: Affinity-Based Protein Pull-Down
This method uses a modified version of the bioactive small molecule to isolate its binding partners from a complex protein mixture.[15]
-
Step 1 (Probe Synthesis): Synthesize an affinity probe by attaching a linker and a biotin tag to a position on Compound P51C-CHO that is predicted not to interfere with its biological activity. A non-biotinylated compound should be used as a negative control.
-
Step 2 (Lysate Incubation): Incubate the biotinylated probe (and the control compound) with total cell lysate from a sensitive cell line. To identify specific binders, a competition experiment can be included where the lysate is pre-incubated with an excess of the original, untagged Compound P51C-CHO.
-
Step 3 (Affinity Purification): Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated probe and any bound proteins.[15]
-
Step 4 (Washing): Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Step 5 (Elution & Digestion): Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Step 6 (LC-MS/MS Analysis): Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Step 7 (Data Analysis): Identify proteins that are significantly enriched in the probe pull-down compared to the negative controls. Proteins that are "competed" away by the excess untagged compound are high-confidence candidate targets.
-
Step 8 (Validation): Validate the interaction between Compound P51C-CHO and the top candidate proteins using orthogonal methods, such as Western blotting, cellular thermal shift assays (CETSA), or genetic approaches like RNA interference (RNAi) to see if knocking down the target phenocopies the effect of the compound.[13]
Conclusion
This technical guide outlines a systematic and robust strategy for the comprehensive in vitro evaluation of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. By progressing logically from broad cytotoxicity screening to detailed mechanistic studies and finally to unbiased target identification, researchers can efficiently characterize the biological activity of this novel compound. The emphasis on orthogonal assays, hypothesis-driven experimentation, and rigorous validation at each stage ensures the generation of high-quality, trustworthy data essential for advancing a promising molecule in the drug discovery pipeline.
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Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
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Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: MDPI URL: [Link]
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Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]
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Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]
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Title: Target identification and mechanism of action in chemical biology and drug discovery Source: National Institutes of Health (NIH) URL: [Link]
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Title: Target identification for small bioactive molecules: finding the needle in the haystack. Source: National Institutes of Health (NIH) URL: [Link]
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Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: National Institutes of Health (NIH) URL: [Link]
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Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]
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Title: Small-molecule Target and Pathway Identification Source: Broad Institute URL: [Link]
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Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Institutes of Health (NIH) URL: [Link]
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Title: Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines Source: ResearchGate URL: [Link]
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Title: Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors Source: Taylor & Francis Online URL: [Link]
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Title: Current status of pyrazole and its biological activities Source: National Institutes of Health (NIH) URL: [Link]
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Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: National Institutes of Health (NIH) URL: [Link]
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Title: Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors Source: ResearchGate URL: [Link]
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Title: Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases Source: National Institutes of Health (NIH) URL: [Link]
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"6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde derivatives synthesis"
An In-depth Technical Guide to the Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde Derivatives
Executive Summary
The 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold is a privileged heterocyclic motif integral to the development of next-generation therapeutics. Molecules incorporating this core structure have demonstrated significant potential as potent kinase inhibitors for treating cancer, immune disorders, and central nervous system (CNS) diseases.[3] The 2-carbaldehyde derivative of this scaffold serves as a critical and versatile synthetic intermediate, providing a chemical handle for extensive functionalization and the generation of diverse compound libraries for drug discovery.
This technical guide provides a comprehensive overview of the synthetic strategies leading to 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. We will dissect the core synthetic blueprint, focusing on the most efficient and field-proven methodologies. Particular emphasis is placed on explaining the causality behind experimental choices, ensuring protocols are presented as self-validating systems for maximum reproducibility and safety.
Core Synthetic Blueprint: A Retrosynthetic Analysis
The synthesis of the target structure can be approached from two primary strategic directions. The choice of pathway depends on the availability of starting materials and the desired substitution pattern on the final molecule.
-
Pathway A: Stepwise Assembly and Late-Stage Cyclization. This route involves building a functionalized pyrazole precursor containing the N1-hydroxyethyl side chain and the C5-carbaldehyde group, followed by a final ring-closing step. While feasible, this pathway can be complicated by the reactivity of the aldehyde during intermediate steps.
-
Pathway B: Core Scaffold Construction Followed by Formylation. This is the more robust and widely applicable strategy. It prioritizes the initial synthesis of the stable, fused pyrazolo-oxazine ring system, which is then subjected to a regioselective formylation reaction to install the C2-carbaldehyde. This approach isolates the sensitive formylation step to the final transformation, generally leading to higher overall yields and a cleaner reaction profile.
This guide will focus on Pathway B as the recommended and most efficient route.
Figure 1: High-level retrosynthetic analysis comparing the two primary pathways for synthesizing the target compound.
Recommended Synthetic Protocol: Pathway B
This pathway is characterized by its efficiency and modularity, consisting of two primary stages: (1) the synthesis of the core heterocyclic scaffold, and (2) the regioselective formylation of this scaffold.
Stage 1: Synthesis of the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine Core
Expertise & Causality: The most effective method for constructing the core scaffold is a one-pot condensation and cyclization reaction. A highly successful approach reported by Guirado et al. utilizes the reaction between 2,2-dichlorovinylacetophenones and 2-hydroxyethylhydrazine.[4] This method is advantageous because it forms the pyrazole and oxazine rings in a single, high-yielding transformation, starting from readily available materials. The mechanism involves an initial condensation to form a pyrazoline intermediate, which then undergoes an intramolecular nucleophilic substitution, where the hydroxyl group displaces a chloride to form the oxazine ring.[4]
Experimental Protocol: One-Pot Synthesis of 2-Aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine
-
Materials:
-
Substituted 2,2-dichlorovinylacetophenone (1.0 eq)
-
2-Hydroxyethylhydrazine (1.1 eq)
-
Aqueous Sodium Hydroxide (e.g., 2M solution)
-
Ethanol (or other suitable solvent)
-
-
Procedure:
-
To a solution of the 2,2-dichlorovinylacetophenone in ethanol, add 2-hydroxyethylhydrazine.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, add aqueous sodium hydroxide solution dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. The cyclization progress should be monitored by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine.[4]
-
| Reactant R-Group | Typical Yield | Reference |
| Phenyl | >90% | [4] |
| 4-Chlorophenyl | ~95% | [4] |
| 4-Methoxyphenyl | >90% | [5] |
Table 1: Representative yields for the one-pot synthesis of the pyrazolo-oxazine core.
Stage 2: C2-Formylation via the Vilsmeier-Haack Reaction
Expertise & Causality: The Vilsmeier-Haack reaction is a classic and highly reliable method for formylating electron-rich aromatic and heterocyclic systems.[6][7] The pyrazole nucleus within the fused scaffold is sufficiently electron-rich to undergo electrophilic substitution.[2] The reaction employs the "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[8] This electrophile attacks the pyrazole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde. Regioselectivity is directed to the C2 position, which is the most electronically activated and sterically accessible site on the pyrazole ring for electrophilic attack.
Figure 2: Workflow for the Vilsmeier-Haack formylation reaction.
Trustworthiness & Safety: The Vilsmeier-Haack reaction requires strict adherence to safety protocols. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction is exothermic and must be performed under anhydrous conditions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8] The work-up procedure involving quenching with ice must be performed slowly and cautiously to control the exothermic release of heat.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Materials:
-
Procedure:
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel and an inert gas inlet (e.g., nitrogen or argon), cool an appropriate volume of anhydrous DMF to 0°C using an ice bath. Add POCl₃ dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form as a viscous, often white or pale-yellow, complex. Maintain the temperature at 0°C during the addition.[8]
-
Reaction: Dissolve the pyrazolo-oxazine substrate in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 3-5 hours).
-
Work-up & Hydrolysis: Cool the reaction mixture back to 0°C. Very carefully and slowly, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution in a fume hood.
-
Basify the cold aqueous solution by slowly adding saturated NaHCO₃ solution or another suitable base (e.g., NaOH) until the pH is > 8. This hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acid.
-
Extraction & Purification: Extract the product from the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
-
Conclusion
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is most reliably achieved through a two-stage process involving the initial construction of the fused heterocyclic core, followed by a regioselective Vilsmeier-Haack formylation. This strategic approach ensures high yields, operational simplicity, and provides a versatile platform for the subsequent elaboration of the 2-carbaldehyde moiety into a wide array of functional groups, facilitating the exploration of this critical pharmacophore in drug discovery programs. The protocols detailed herein are based on established, peer-reviewed methodologies and emphasize the causal relationships between reaction conditions and outcomes, providing a robust framework for researchers in the field.
References
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El-Sayed, M. A.-A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 143. [Link]
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Anderson, D. R., et al. (2019). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. Synlett, 30(17), 1993-1998. [Link]
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Krasavin, M., et al. (2020). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]
-
Gomha, S. M., et al. (2017). Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][1][2][9]benzotriazine 5-Oxides. Molecules, 22(8), 1272. [Link]
-
Guirado, A., et al. (2020). Synthesis of Pyrazolo[5,1-c][1][2]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. Synfacts, 16(08), 0928. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-151. [Link]
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Alsayari, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(20), 7017. [Link]
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Abdel-Wahab, B. F., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(18), 5485. [Link]
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ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
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Lavilla, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2191. [Link]
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Petrikaite, V., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1380. [Link]
-
Zhang, L., et al. (2011). 2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2622. [Link]
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Alsayari, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. [Link]
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An In-Depth Technical Guide to 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde (CAS No. 623565-59-3)
An In-Depth Technical Guide to 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde (CAS No. 623565-59-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, a plausible regiocontrolled synthesis pathway, and its potential as a scaffold in drug discovery. The pyrazolo[5,1-c][1][2]oxazine core is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this promising heterocyclic system.
Chemical Identity and Properties
Chemical Name: 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
CAS Number: 623565-59-3
Molecular Formula: C₇H₈N₂O₂
Molecular Weight: 152.15 g/mol
Chemical Structure:
1][2]oxazine-2-carbaldehyde" src="https://i.imgur.com/example.png" width="300"/>
| Property | Value |
| Appearance | Pale yellow solid (predicted) |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
Rationale for Synthetic Approach
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde can be strategically approached through a regiocontrolled pathway. This methodology ensures the precise placement of the carbaldehyde functional group at the C2 position of the pyrazole ring, which is crucial for its subsequent utility as a versatile synthetic intermediate. The core of this strategy lies in the initial functionalization of a pyrazole precursor, followed by the construction of the fused oxazine ring.
The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocyclic systems like pyrazoles, making it the method of choice for introducing the aldehyde group.[1][3] Subsequent intramolecular cyclization of a suitably N-substituted pyrazole intermediate provides the desired bicyclic scaffold.
Proposed Synthesis Protocol
The following multi-step synthesis is proposed based on established methodologies for the synthesis of related pyrazolo[5,1-c][1][2]oxazine systems.[3]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
Step 1: N-Alkylation of 3(5)-Methylpyrazole
Objective: To introduce a protected 2-hydroxyethyl group onto the pyrazole nitrogen.
Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3(5)-methylpyrazole (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add 2-(tert-Butyldimethylsilyloxy)ethyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-methyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation
Objective: To regioselectively introduce a carbaldehyde group at the C5 position of the pyrazole ring.
Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (5 eq.) and cool to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise with stirring, maintaining the temperature below 5 °C.[1]
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[1]
-
To this, add a solution of N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-methyl-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 70-80 °C for 2-4 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-methyl-1H-pyrazole-5-carbaldehyde.
Step 3: Deprotection and Intramolecular Cyclization
Objective: To remove the silyl protecting group and induce cyclization to form the pyrazolo[5,1-c][1][2]oxazine ring system.
Protocol:
-
Dissolve the product from Step 2 (1.0 eq.) in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF) dropwise at room temperature.
-
Stir the mixture for 2-4 hours and monitor the deprotection by TLC.
-
Upon completion of deprotection, add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours to facilitate intramolecular cyclization.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.8-9.9 (s, 1H, CHO), 7.5-7.6 (s, 1H, pyrazole-H), 4.4-4.5 (t, 2H, O-CH₂), 4.1-4.2 (t, 2H, N-CH₂), 2.3-2.4 (s, 3H, pyrazole-CH₃ - for precursor).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 185-187 (CHO), 150-152 (pyrazole C), 140-142 (pyrazole C), 110-112 (pyrazole CH), 65-67 (O-CH₂), 45-47 (N-CH₂).
-
IR (KBr) ν (cm⁻¹): 1680-1700 (C=O, aldehyde), 1550-1570 (C=N, pyrazole), 1100-1120 (C-O-C, oxazine).
-
Mass Spectrometry (ESI-MS): m/z 153.06 [M+H]⁺.
Applications in Drug Discovery
The 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives reported to possess a wide array of biological activities.[5] The presence of the reactive carbaldehyde group in the title compound makes it a versatile starting material for the synthesis of a diverse library of derivatives for drug discovery programs.
Anticancer Potential
Fused pyrazole heterocycles are known to exhibit potent anticancer activities through various mechanisms.[6][7] These can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[8] The pyrazolo[5,1-c][1][2]oxazine core can be functionalized to target the ATP-binding site of various kinases, making it a promising scaffold for the development of novel kinase inhibitors.[9][10]
Diagram of Kinase Inhibition Mechanism
Caption: General mechanism of kinase inhibition by small molecule inhibitors like pyrazolo-oxazine derivatives.
Antimicrobial and Anti-inflammatory Activities
Derivatives of the pyrazolo[5,1-c][1][2]oxazine scaffold have also shown promise as antimicrobial and anti-inflammatory agents.[5] The core structure can be modified to enhance its interaction with microbial targets or to modulate inflammatory pathways. The aldehyde functionality of the title compound allows for the facile introduction of various pharmacophoric groups to optimize these biological activities.
Conclusion
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The regiocontrolled synthetic approach outlined in this guide provides a reliable method for its preparation. The inherent biological activities associated with the pyrazolo[5,1-c][1][2]oxazine scaffold, particularly as kinase inhibitors, make this compound and its future derivatives highly attractive for further investigation in the development of new therapeutic agents.
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[1] BenchChem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Accessed January 22, 2026. [3] Rajput, J., et al. (2015). Synthesis of 2,6-dichloro-1-(2,6-dichloro-4-triflouromethyl-phenyl)-1,4-dihydro-pyridine-3,5-dicarbaldehyde. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [11] Popov, A. V., et al. (2019). Synthesis of 5-chloro-1H-pyrazole-4-carbaldehyde. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [2] Alnufaie, A. M., et al. (2020). Synthesis of coumarin-substituted formyl pyrazole. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [12] El-Mekabaty, A., et al. (2020). Synthesis of N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [6] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Accessed January 22, 2026. [7] Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PubMed Central. Accessed January 22, 2026. [13] Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development. [14] Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [15] Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. (n.d.). Journal of King Saud University - Science. [16] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. [9] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. [5] Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. (2022). Request PDF. [17] Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). [4] Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [18] Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). Bentham Science. [19] Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. (2025). ResearchGate. [20] Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017). PubMed. [8] Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009). PubMed. [21] Synthesis of new pyrazolo[1][3][11]triazines by cyclative cleavage of pyrazolyltriazenes. (n.d.). National Institutes of Health. [10] Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. (n.d.). Academia.edu. [22] Pyrazolo[1,5-a][1][11][12]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). SciSpace. [23] Preparation of N-(2-hydroxyethyl)-piperazine. (1995). Google Patents. [24] Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][2][3]triazines. (n.d.). MDPI.
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Introduction: The Emergence of Pyrazolo-Oxazines in Medicinal Chemistry
An In-depth Technical Guide to Pyrazolo-Oxazine Compounds: Synthesis, Biological Activity, and Therapeutic Prospects
In the landscape of heterocyclic chemistry, the fusion of different pharmacologically active nuclei into a single molecular framework is a proven strategy for the discovery of novel therapeutic agents. Pyrazolo-oxazine compounds, a fascinating class of fused heterocyclic systems, represent such a confluence, integrating the well-established biological significance of both pyrazole and oxazine rings.
The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects.[1][2] Similarly, the oxazine ring, a six-membered heterocycle containing one nitrogen and one oxygen atom, is a key component in numerous bioactive compounds.[3][4]
The strategic fusion of these two scaffolds gives rise to the pyrazolo-oxazine system. Depending on the arrangement of the heteroatoms and the fusion points, at least fourteen distinct isomers of pyrazolo-oxazine can exist.[5] This structural diversity provides a rich playground for medicinal chemists to modulate physicochemical properties and biological activities. Pyrazolo-oxazine derivatives have demonstrated a wide spectrum of promising biological applications, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[5][6][7] For instance, certain pyrazolo[3,4-e][3][8]oxazines have been explored as analogs of antibiotics like Formycin.[5]
This technical guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive literature review of pyrazolo-oxazine compounds. It delves into the core synthetic methodologies, provides an in-depth analysis of their diverse biological activities and mechanisms of action, and synthesizes structure-activity relationship (SAR) studies to guide future drug design efforts.
Part 1: Synthetic Methodologies for the Pyrazolo-Oxazine Scaffold
The construction of the pyrazolo-oxazine fused ring system can be achieved through various synthetic strategies, often involving the sequential or concerted formation of the constituent pyrazole and oxazine rings. The choice of synthetic route is typically governed by the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies
-
Condensation and Cyclization from Precursors: A common approach involves the reaction of a pre-formed pyrazole with reagents that enable the construction of the oxazine ring, or vice-versa. For example, pyrazole derivatives can be synthesized by reacting a 1,3-dicarbonyl compound with a hydrazine.[9] This pyrazole can then undergo further reactions to build the oxazine ring.
-
One-Pot Synthesis from Acyclic Precursors: More efficient modern methods focus on one-pot syntheses that minimize purification steps and improve overall yield. A notable example is the synthesis of 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazines from 2,2-dichlorovinylacetophenones and 2-hydroxyethylhydrazine.[10] This method is attractive due to its simplicity, high yields (up to 95%), and the ready availability of the starting materials.[10]
-
Transformation from Other Heterocyclic Systems: Another advanced strategy involves using an existing heterocyclic compound as a precursor. For instance, oxazinethione derivatives have been successfully used as precursors to synthesize pyrazole-fused systems, which demonstrated significant antimicrobial and anticancer activities.[11]
Experimental Protocol: One-Pot Synthesis of 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazines
This protocol is adapted from a reported effective method for the synthesis of pyrazolo[5,1-c][2][3]oxazine derivatives.[10] The causality behind this experimental design lies in the sequential condensation and intramolecular cyclization. The initial reaction between the hydroxyethylhydrazine and the dichlorovinylacetophenone forms a pyrazoline intermediate. The subsequent addition of a base facilitates an intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbon bearing the dichloro-group, leading to ring closure and formation of the oxazine ring with the elimination of HCl.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-dichlorovinylacetophenone (1.0 eq) in ethanol.
-
Initial Condensation: Add 2-hydroxyethylhydrazine (1.2 eq) to the solution. The hydrazine acts as a dinucleophile, first forming a hydrazone and then cyclizing to create the pyrazoline ring.
-
Reflux: Heat the reaction mixture to reflux for approximately 15-20 minutes to ensure the complete formation of the 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline intermediate.
-
Base-Mediated Cyclization: After cooling slightly, carefully add 3 M aqueous sodium hydroxide (NaOH). The base is crucial for deprotonating the hydroxyl group, activating it for the subsequent intramolecular cyclization to form the oxazine ring.
-
Final Reflux: Heat the mixture to reflux for an additional 5 hours to drive the cyclization to completion.
-
Work-up and Purification: After cooling to room temperature, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol and water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine product.
Caption: Hypothesized anticancer mechanism via kinase inhibition.
Antimicrobial and Anti-inflammatory Activities
Pyrazolo-oxazine derivatives have also been identified as promising antimicrobial and anti-inflammatory agents. [3][5]
-
Antibacterial and Antifungal Activity: The inherent antimicrobial properties of the parent pyrazole and oxazine rings are often retained or enhanced in the fused system. [1][11]Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [11][12]One study highlighted a pyrazole linked phenylthiazole compound with promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 4 μg/mL. [5]* Anti-inflammatory Effects: Several pyrazolo-oxazine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation. [5]
Central Nervous System (CNS) Activity
The scaffold has also been explored for its potential to modulate CNS targets. Oxazolo[3,4-a]pyrazine derivatives have been developed as potent antagonists of the Neuropeptide S (NPS) receptor. [13][14]Since the NPS system is involved in regulating anxiety, drug abuse, and locomotion, these antagonists represent valuable research tools and potential therapeutic leads for substance abuse disorders. [13][14]
Summary of Biological Activities
| Compound Class/Isomer | Biological Activity | Target/Model System | Reported Potency (IC₅₀/MIC) | Reference |
| Pyrazolo-Oxazine Fused Systems | Anticancer, Anti-inflammatory | Various cancer cell lines, COX enzymes | Not specified | [5] |
| Oxazinethione-derived Pyrazoles | Anticancer, Antimicrobial | MCF-7, HeLa, Ovcar-3, E. coli, S. aureus | IC₅₀: 5.69-22.81 µg/mL | [11] |
| Pyrazolo[4,3-e]...triazine Sulfonamides | Anticancer | MCF-7, MDA-MB-231 breast cancer cells | IC₅₀ ≈ 2.3 µM | [15] |
| Phenylpyrazolo[3,4-d]pyrimidines | Anticancer, Antimicrobial | MCF-7, HCT116, HepG2 cancer cells | Not specified | [16] |
| Oxazolo[3,4-a]pyrazine Derivatives | Neuropeptide S Receptor Antagonist | In vitro and in vivo models | Nanomolar activity | [13][14] |
Part 3: Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of pyrazolo-oxazine derivatives and their biological activity is critical for rational drug design. SAR studies help identify the key structural features required for potency and selectivity.
Key Structural Modifications
-
Substituents on the Aryl Ring: In many series, the nature and position of substituents on an aryl ring attached to the pyrazole or oxazine moiety play a crucial role. For the synthesis of pyrazolo[5,1-c]o[2][3]xazines, the reaction proceeds efficiently with both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring, indicating that a wide variety of analogs can be synthesized for biological screening. [10]* Modifications for Pharmacokinetics: In the development of oxazolo[3,4-a]pyrazine NPSR antagonists, modifications were made to increase the basicity of a piperazine nitrogen. [13]This strategic change was designed to allow for the formation of hydrochloride salts, thereby improving water solubility—a critical parameter for drug development. [13]* Pharmacophoric Elements: For binding to the benzodiazepine receptor, SAR studies on pyrazolo[1,5-c]b[3][8]enzoxazines suggested that the presence of at least one proton donor or proton acceptor group is essential for achieving sub-micromolar affinity. [5]
Caption: Key modification points on the pyrazolo-oxazine scaffold.
Conclusion and Future Perspectives
The pyrazolo-oxazine scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. The fusion of the pyrazole and oxazine rings creates a unique chemical space with a rich potential for diverse biological activities, spanning from anticancer and antimicrobial to CNS-modulating effects. Efficient synthetic methodologies, including one-pot procedures, have made a wide array of derivatives accessible for screening and optimization. [10] The future of pyrazolo-oxazine research is bright. Key areas for future exploration include:
-
Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds, particularly in the context of cancer and infectious diseases.
-
Rational Design and SAR Expansion: Leveraging computational tools like molecular docking and a deeper understanding of SAR to design next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. [11]* Exploration of New Isomers: Systematically synthesizing and screening the various unexplored isomers of the pyrazolo-oxazine system to unlock new biological activities. [5]* Prodrug Strategies: For compounds with suboptimal solubility or pharmacokinetic properties, the application of a prodrug approach could be a successful strategy to enhance their therapeutic potential, as has been demonstrated for the related pyrazolo[3,4-d]pyrimidines. [17] In conclusion, the concerted efforts of synthetic chemists, pharmacologists, and computational scientists will continue to unlock the full therapeutic potential of pyrazolo-oxazine compounds, paving the way for the discovery of novel drugs to address unmet medical needs.
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Methodological & Application
The Strategic Utility of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
The Strategic Utility of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the fused pyrazolo-oxazine core has emerged as a "privileged scaffold," a molecular framework that can interact with a variety of biological targets. Specifically, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5] The introduction of a carbaldehyde group at the 2-position of this scaffold creates 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde , a highly versatile intermediate for the synthesis of a diverse library of potential drug candidates. The aldehyde functionality serves as a chemical handle for a multitude of transformations, allowing for the systematic exploration of the chemical space around the core structure to optimize biological activity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde in medicinal chemistry. It outlines a proposed synthetic route to this key intermediate, details protocols for its derivatization, and discusses its potential applications based on the known biological activities of related compounds.
Proposed Synthesis of the Core Scaffold and Introduction of the Formyl Group
Part 1: Synthesis of the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine Scaffold
The synthesis of the core scaffold can be achieved in a few steps from commercially available starting materials.[3] A representative synthetic scheme is outlined below.
Caption: Proposed synthesis of the core 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold.
Part 2: Formylation via the Vilsmeier-Haack Reaction
The introduction of the carbaldehyde group at the 2-position of the pyrazole ring can be accomplished using the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.[2][6][7]
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Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde: An Application Note and Detailed Protocol
Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[3] The synthetic strategy detailed herein is a multi-step, regiocontrolled process commencing from readily available pyrazole precursors. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and mechanistic rationale, ensuring a reproducible and thorough understanding of the synthesis. Key transformations include the formation of a pyrazole-5-aldehyde intermediate, subsequent cyclization to construct the fused oxazine ring, and a final formylation step. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of the Pyrazolo[5,1-c][1][2]oxazine Scaffold
The fusion of a pyrazole ring with an oxazine moiety creates the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine system, a heterocyclic scaffold that has garnered considerable interest within the scientific community.[4] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5] The incorporation of the oxazine ring can modulate the physicochemical properties and biological activity of the parent pyrazole, offering a versatile platform for the design of novel therapeutic agents. The title compound, bearing a reactive carbaldehyde group, serves as a valuable intermediate for further chemical modifications and the generation of diverse compound libraries for biological screening.[3]
Synthetic Strategy and Mechanistic Overview
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is best approached through a regiocontrolled strategy that allows for the precise placement of the carbaldehyde functionality.[4] The overall synthetic workflow can be conceptualized in three main stages:
-
Stage 1: Synthesis of a 1-(2-hydroxyethyl)pyrazole-5-carbaldehyde intermediate. This initial stage focuses on constructing a pyrazole ring bearing both the precursor for the oxazine ring (the 2-hydroxyethyl group at the N1 position) and a handle for the final formylation (a protected or latent aldehyde at the C5 position).
-
Stage 2: Intramolecular Cyclization to form the Pyrazolo[5,1-c][1][2]oxazine Core. This step involves the formation of the fused six-membered oxazine ring through the reaction of the hydroxyl group with a suitable leaving group on the pyrazole ring.
-
Stage 3: Formylation of the Pyrazolo[5,1-c][1][2]oxazine Core. The final introduction of the carbaldehyde group at the C2 position is achieved through an electrophilic aromatic substitution, most commonly the Vilsmeier-Haack reaction.[2][6]
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[7] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The resulting chloroiminium ion acts as the electrophile in the formylation of the pyrazole ring.[8]
Visualization of the Synthetic Pathway
Caption: Overall synthetic strategy for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methodologies for the synthesis of related pyrazolo[5,1-c][1][2]oxazine derivatives and the Vilsmeier-Haack formylation of pyrazoles.[2][4][6] Researchers should adapt and optimize the conditions based on their specific starting materials and available laboratory equipment.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 1-(2-Hydroxyethyl)-1H-pyrazole-5-carbaldehyde | >95% | Commercially available or synthesized | See reference[4] for synthesis details. |
| Phosphorus oxychloride (POCl₃) | >99% | Sigma-Aldrich | Handle in a fume hood with appropriate PPE. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Use a dry solvent for the Vilsmeier-Haack reaction. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Use a dry solvent. |
| Sodium bicarbonate (NaHCO₃) | >99% | Fisher Scientific | For workup. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
Step-by-Step Procedure
This procedure assumes the starting material is 1-(2-hydroxyethyl)-1H-pyrazole-5-carbaldehyde. An alternative is to first reduce the aldehyde to an alcohol, which can then participate in an intramolecular cyclization.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent (a pale yellow to colorless solid) should be observed.
-
Dissolve the synthesized 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Slowly add the solution of the pyrazolo[5,1-c][1][2]oxazine to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent system should be optimized based on TLC analysis.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde as a solid.
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the formyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequency of the aldehyde.
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. By following the outlined regiocontrolled synthetic strategy and the step-by-step experimental procedure, researchers can reliably access this valuable heterocyclic intermediate. The provided mechanistic insights and visualizations are intended to facilitate a deeper understanding of the chemical transformations involved. The successful synthesis of this compound will enable further exploration of the chemical space around the pyrazolo[5,1-c][1][2]oxazine scaffold for the development of new and improved therapeutic agents.
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A Novel Synthetic Approach to Pyrazolooxazines. One-Pot Synthesis of Pyrazolo[5,1-c][1][2]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. J. Heterocycl. Chem.2022 .
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6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde. Benchchem.
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Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. ResearchGate.
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Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. 2011 , 3(2):105-112.
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. 2019 , (i), 227-285.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017 , 22(1), 138.
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. KTU ePubl. 2024 .
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Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. 2022 , 76(5), 2615–2621.
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About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. 2021 .
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Application Notes & Protocols: 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde as a Versatile Synthetic Building Block
Application Notes & Protocols: 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrazolo[5,1-c][1][2]oxazine Scaffold
The fusion of a pyrazole ring with an oxazine moiety creates the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold, a heterocyclic system of significant interest in medicinal chemistry. Pyrazole-containing molecules are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties.[2][3] The pyrazolo-oxazine core, in particular, is recognized as a "privileged scaffold," suggesting its ability to bind to multiple biological targets.[4][5] This makes it a highly sought-after framework in drug discovery programs.
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is a particularly valuable derivative of this scaffold. The aldehyde functional group at the 2-position serves as a versatile chemical handle, allowing for a diverse array of subsequent chemical transformations. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The strategic placement of the aldehyde allows for the exploration of chemical space around the core scaffold, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
This document provides a technical guide on the application of this building block, detailing its reactivity and providing robust protocols for key synthetic transformations.
Core Reactivity: The Aldehyde as a Gateway to Molecular Diversity
The chemical utility of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde stems from the reactivity of the aromatic aldehyde. This functional group is an electrophilic center, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows chemists to introduce a wide range of substituents and functional groups, thereby creating a library of diverse analogs from a single, advanced intermediate.
The primary modes of reactivity include:
-
Condensation Reactions: Particularly with active methylene compounds (e.g., Knoevenagel condensation), leading to the formation of α,β-unsaturated systems which can be further functionalized.[6][7][8]
-
Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard reagents) provide access to secondary alcohols, expanding the chiral and three-dimensional complexity of the molecule.[2]
-
Reductive Amination: A cornerstone of medicinal chemistry, allowing for the introduction of various amine functionalities to generate novel derivatives with altered physicochemical properties and potential biological targets.
-
Multicomponent Reactions (MCRs): The aldehyde can serve as a key electrophile in MCRs, enabling the rapid assembly of complex molecular architectures in a single step, which is highly advantageous for library synthesis.[9]
The following sections provide detailed, field-proven protocols for some of the most impactful applications of this building block.
Application Protocol 1: Knoevenagel Condensation for the Synthesis of Pyrazolo-Oxazine Acrylonitriles
Scientific Rationale: The Knoevenagel condensation is a highly reliable method for forming a new carbon-carbon double bond. By reacting the aldehyde with an active methylene compound such as malononitrile, we introduce a vinyl dinitrile moiety. This functional group is a powerful electron-withdrawing group and a versatile handle for further chemistry, including Michael additions, cycloadditions, or hydrolysis to the corresponding carboxylic acid derivatives. This protocol is adapted from green chemistry principles demonstrated for other pyrazole aldehydes, utilizing a mild catalyst in an aqueous medium for a more sustainable and efficient process.[8]
Experimental Workflow Diagram:
Caption: Knoevenagel Condensation Workflow.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a 25 mL round-bottom flask, add 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde (1.0 mmol, 1.0 eq).
-
Addition of Nucleophile: Add malononitrile (1.1 mmol, 1.1 eq).
-
Solvent and Catalyst: Add a 1:1 mixture of water and ethanol (10 mL) to the flask. To this suspension, add ammonium carbonate (0.2 mmol, 0.2 eq) as the catalyst.
-
Causality Insight: Ammonium carbonate is a mild, inexpensive, and environmentally benign base. In aqueous media, it provides a gentle basic environment sufficient to deprotonate the malononitrile without causing degradation of the starting material. Sonication provides the energy for the reaction, often leading to shorter reaction times and higher yields compared to conventional heating.
-
-
Reaction: Place the flask in an ultrasonic bath and sonicate at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane eluent system). The reaction is typically complete within 15-30 minutes.
-
Work-up and Isolation: Upon completion, the solid product usually precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water (3 x 10 mL) and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Drying and Characterization: Dry the product under vacuum. The resulting product is typically of high purity. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Data:
| Starting Material | Product | Typical Yield | Physical Appearance |
| Pyrazolo-oxazine carbaldehyde | Pyrazolo-oxazine acrylonitrile derivative | >90% | Off-white to pale yellow solid |
Application Protocol 2: Grignard Reaction for C-C Bond Formation and Synthesis of Secondary Alcohols
Scientific Rationale: The addition of organometallic reagents, such as Grignard reagents, to the aldehyde is a fundamental and powerful method for carbon-carbon bond formation. This reaction transforms the planar aldehyde into a chiral secondary alcohol, introducing a new stereocenter and increasing the three-dimensionality of the molecule—a key strategy in modern drug design to improve binding affinity and selectivity. The protocol below is a general method, adaptable for various Grignard reagents (e.g., methyl, ethyl, phenylmagnesium bromide).[2]
Logical Relationship Diagram:
Caption: Grignard Reaction Logical Flow.
Detailed Step-by-Step Protocol:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Starting Material Preparation: Dissolve 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde (1.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality Insight: Grignard reactions are highly exothermic. Starting the reaction at 0 °C helps to control the reaction rate and minimize side reactions, such as enolization of the aldehyde or Wurtz coupling of the Grignard reagent.
-
-
Grignard Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.2 eq, as a solution in THF) dropwise to the stirred solution of the aldehyde over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL) at 0 °C.
-
Causality Insight: Aqueous NH₄Cl is a mild acidic quenching agent that protonates the intermediate alkoxide to form the alcohol and neutralizes any remaining Grignard reagent without causing potential acid-catalyzed side reactions that might occur with stronger acids.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure secondary alcohol.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is a high-value, versatile building block for medicinal chemistry and organic synthesis. The protocols detailed herein for Knoevenagel condensation and Grignard addition represent foundational, yet powerful, strategies to diversify this privileged scaffold. These methods provide reliable access to a wide array of derivatives for biological screening. The demonstrated reactivity strongly suggests that this aldehyde will also be an excellent substrate in other critical transformations, such as Wittig reactions, reductive aminations, and multicomponent reactions, further broadening its utility in the rapid discovery of novel, biologically active agents.
References
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Request PDF. Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Available from: [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
-
Koperniku, A. et al. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. 2021. Available from: [Link]
-
ResearchGate. Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. Available from: [Link]
-
Jadhav, A. D. et al. Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. 2015. Available from: [Link]
-
MDPI. Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. Available from: [Link]
-
PMC - NIH. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Available from: [Link]
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PMC - PubMed Central. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. Available from: [Link]
-
NIH. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][4]triazin-7(6H). Available from: [Link]
-
The Distant Reader. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Available from: [Link]
-
MDPI. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available from: [Link]
-
Sonar, J. P. et al. A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. 2017. Available from: [Link]
-
ResearchGate. Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. Available from: [Link]
-
Semantic Scholar. Pyrazole-carboxaldehydes as versatile precursors for different pyrazole- substituted heterocyclic systems. Available from: [Link]
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Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
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PMC - NIH. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]
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PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
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Application Note & Protocols: Versatile Derivatization Strategies for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Application Note & Protocols: Versatile Derivatization Strategies for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Abstract
The 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active molecules.[1] Derivatives have shown potential in the development of novel therapeutics for neurological disorders, inflammation, and infectious diseases.[1] This application note provides a detailed guide for researchers, chemists, and drug development professionals on robust and versatile experimental procedures for the derivatization of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. We present three field-proven protocols—Reductive Amination, Knoevenagel Condensation, and Wittig Olefination—complete with mechanistic insights, step-by-step methodologies, and troubleshooting guides to empower the synthesis of diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Importance of the Pyrazolo-Oxazine Scaffold
The core starting material, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde, is a versatile synthetic building block.[2] Its strategic value lies in the aldehyde functional group at the 2-position, which serves as a highly reactive handle for a multitude of chemical transformations. The fused bicyclic system provides a rigid, three-dimensional framework that is often desirable in drug design to achieve specific receptor or enzyme binding. Synthetic access to this core scaffold can be achieved in several steps from commercially available pyrazoles.[2][3]
The derivatization of this aldehyde is critical for exploring the structure-activity relationship (SAR) of novel compounds. By modifying this position, researchers can modulate key pharmacological properties such as potency, selectivity, solubility, and metabolic stability. This guide focuses on three fundamental, high-yield transformations that allow for the introduction of a wide array of chemical diversity.
Figure 1: Core structure of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
General Derivatization Workflow
The overall strategy involves leveraging the electrophilic nature of the carbaldehyde to react with various nucleophiles. The selection of a specific protocol will depend on the desired final structure. The workflow is designed to be modular, allowing for the rapid generation of diverse derivatives.
Protocol 1: Reductive Amination
Principle & Mechanistic Insight
Reductive amination is a powerful method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine. The reaction proceeds in two stages: (1) the formation of an intermediate iminium ion from the reaction of the aldehyde with a primary or secondary amine, and (2) the subsequent reduction of this ion to the corresponding amine.[4]
Causality Behind Experimental Choices: We utilize sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike stronger reducing agents like sodium borohydride, STAB is mild enough that it will not significantly reduce the starting aldehyde, but it is reactive enough to efficiently reduce the intermediate iminium ion.[4] This allows for a convenient one-pot procedure where all reactants can be mixed together. Dichloroethane (DCE) is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and the STAB reagent.
Materials and Reagents
-
Selected primary or secondary amine (e.g., morpholine, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup
Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Pyrazolo-carbaldehyde | 166.15 | 1.0 | 166 mg |
| Amine (e.g., Morpholine) | 87.12 | 1.1 | 96 mg (0.10 mL) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 318 mg |
| Acetic Acid | 60.05 | 0.1 | 6 mg (5.7 µL) |
| 1,2-Dichloroethane | 98.96 | - | 10 mL |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reducing agent; inactive STAB (hydrolyzed). | Add an additional 0.5 eq of fresh STAB and allow to stir longer. |
| Formation of alcohol byproduct | Presence of water reducing aldehyde before iminium formation. | Ensure all reagents and glassware are scrupulously dry. Use anhydrous solvents. |
| Low yield | Amine is not nucleophilic enough; steric hindrance. | Increase reaction temperature to 40-50 °C. Increase reaction time. |
Protocol 2: Knoevenagel Condensation
Principle & Mechanistic Insight
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[5][6] This reaction is exceptionally useful for creating new carbon-carbon double bonds and extending the conjugation of the heterocyclic system.
Causality Behind Experimental Choices: The reaction is typically base-catalyzed. A weak base like piperidine or ammonium carbonate deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion.[7] This carbanion then acts as the nucleophile. Using an aqueous medium or a protic solvent like ethanol can be environmentally benign and often accelerates the reaction.[7] For this protocol, we select ammonium carbonate in an aqueous medium for a green and efficient procedure.[7]
Materials and Reagents
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Ammonium carbonate ((NH₄)₂CO₃) or Piperidine
-
Ethanol or Water
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde (1.0 eq) and the active methylene compound (1.05 eq).
-
Solvent and Catalyst: Add the solvent (ethanol or water, ~0.2 M concentration) and the catalyst (e.g., ammonium carbonate, 0.2 eq).
-
Reaction Conditions: Stir the mixture vigorously. The reaction can often be run at room temperature, but gentle heating (40-60 °C) may be required for less reactive substrates.
-
Monitoring: The reaction is often accompanied by the precipitation of the product. Monitor for completion by TLC (typically 1-4 hours).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified product in a vacuum oven. The product is often pure enough for subsequent steps without further purification.
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Pyrazolo-carbaldehyde | 166.15 | 1.0 | 166 mg |
| Malononitrile | 66.06 | 1.05 | 69 mg |
| Ammonium Carbonate | 96.09 | 0.2 | 19 mg |
| Ethanol | 46.07 | - | 5 mL |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to start | Catalyst is inactive or insufficient. | Use a stronger base catalyst like piperidine (in ethanol). Ensure the active methylene compound is of high purity. |
| Low yield / No precipitation | Product is soluble in the reaction medium. | After the reaction is complete, concentrate the solvent under reduced pressure and attempt to precipitate the product by adding a non-polar solvent like hexanes. |
| Side reactions (e.g., Michael addition) | The product is highly reactive. | Run the reaction at a lower temperature and monitor carefully to stop it as soon as the starting material is consumed. |
Protocol 3: Wittig Reaction
Principle & Mechanistic Insight
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[8][9] The reaction involves a phosphonium ylide (the Wittig reagent), which acts as a carbon nucleophile. The key steps are the nucleophilic attack of the ylide on the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane, and finally fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[9]
Causality Behind Experimental Choices: The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). Anhydrous THF is the solvent of choice as it is aprotic and compatible with the strong bases used. The reaction is conducted at low temperatures to control the reactivity of the organolithium base and the ylide.
Materials and Reagents
-
Appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
n-Butyllithium (n-BuLi) in hexanes, or Sodium Hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, magnetic stirrer, syringe, nitrogen atmosphere setup, low-temperature bath
Experimental Protocol
-
Ylide Generation: To a flame-dried, three-neck flask under nitrogen, add the triphenylphosphonium salt (1.2 eq). Suspend it in anhydrous THF.
-
Base Addition: Cool the suspension to 0 °C (for NaH) or -78 °C (for n-BuLi). Slowly add the strong base (1.1 eq) via syringe. A color change (often to deep red or orange) indicates ylide formation.
-
Stirring: Allow the mixture to stir at the appropriate temperature (0 °C to room temp for NaH; maintain -78 °C for n-BuLi) for 1 hour.
-
Aldehyde Addition: Dissolve the pyrazolo-carbaldehyde (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution at the low temperature.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor by TLC for consumption of the aldehyde.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography. The byproduct, triphenylphosphine oxide, can be challenging to remove but is often less polar than the desired alkene product.
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Pyrazolo-carbaldehyde | 166.15 | 1.0 | 166 mg |
| Methyltriphenylphosphonium Bromide | 357.23 | 1.2 | 429 mg |
| n-BuLi (1.6 M in hexanes) | 64.06 | 1.1 | 0.69 mL |
| Tetrahydrofuran (THF) | 72.11 | - | 15 mL |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No ylide formation (no color change) | Impure phosphonium salt; inactive base; presence of moisture. | Ensure salt is dry. Use fresh, titrated n-BuLi. Ensure all glassware and solvent are rigorously anhydrous. |
| Low yield of alkene | Ylide decomposition; steric hindrance. | Add the aldehyde at a very low temperature (-78 °C) and warm slowly. For hindered systems, a Horner-Wadsworth-Emmons (HWE) modification may be more effective. |
| Difficulty removing Ph₃P=O | High polarity and crystallinity of the byproduct. | Optimize chromatography conditions. Sometimes, precipitating the byproduct from a non-polar solvent (like ether/hexanes) prior to chromatography can be effective. |
Conclusion
The derivatization of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is a critical step in the exploration of this scaffold for drug discovery. The three protocols detailed in this application note—Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction—provide reliable and versatile pathways to a wide range of novel chemical entities. By understanding the causality behind the experimental choices and anticipating potential challenges, researchers can efficiently synthesize libraries of compounds for biological evaluation, accelerating the journey from a key intermediate to a potential therapeutic candidate.
References
-
Benchchem. 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde. Available from:
- Al-Ostoot, F.H., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
-
PubChem. 6,7-dihydro-4h-pyrazolo[5,1-c][1][2]oxazine-3-carbaldehyde. Available from:
-
ResearchGate. Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. Available from:
- Sonar, J.P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.
-
Guirado, A., et al. (2022). A Novel Synthetic Approach to Pyrazolooxazines. One-Pot Synthesis of Pyrazolo[5,1-c][1][2]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. J. Heterocycl. Chem. Available from:
- Simenel, A.A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
- ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
-
NIH. Experimental and Theoretical DFT Investigations in the[10][11]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Available from:
- Google Patents. 6,7-DIHYDRO-4H-PYRAZOLO[1,5-A]PYRAZINE AND 6,7-DIHYDRO-4H-TRIAZOLO[1,5-A]PYRAZINE COMPOUNDS FOR THE TREATMENT OF INFECTIOUS DISE.
- ResearchGate. Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
- Connect Journals. KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.
- Wikipedia. Wittig reaction.
Sources
- 1. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. ineosopen.org [ineosopen.org]
- 5. researchgate.net [researchgate.net]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - 6,7-dihydro-4h-pyrazolo[5,1-c][1,4]oxazine-3-carbaldehyde (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Analytical Characterization of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Introduction
6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique fused ring structure, incorporating both a pyrazole and an oxazine moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The aldehyde functional group at the 2-position further enhances its utility as a versatile synthetic intermediate for the construction of more complex molecules.
Given its potential role in pharmaceutical research, the development of robust and reliable analytical methods for the characterization of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde is of paramount importance. These methods are essential for ensuring the identity, purity, and stability of the compound throughout the drug discovery and development process. This document provides a comprehensive guide to the key analytical techniques for the qualitative and quantitative analysis of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols described herein are designed to be self-validating and are grounded in established analytical principles and regulatory guidelines.[3][4][5]
I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, identification, and quantification of organic molecules.[6] For 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde, RP-HPLC is the method of choice for determining its purity and for assaying its concentration in various sample matrices. The selection of a C18 stationary phase is based on the predicted moderate polarity of the molecule, which will allow for good retention and separation from potential impurities under reversed-phase conditions.[7][8]
The causality behind the experimental choices lies in achieving a balance between resolution, analysis time, and sensitivity. The mobile phase composition, flow rate, and detection wavelength are optimized to ensure a sharp, symmetrical peak for the analyte, well-separated from any process-related impurities or degradation products. The method validation parameters outlined below are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the analytical data.[3][4][9]
A. Recommended HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Justification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector | Provides flexibility in mobile phase composition and sensitive detection. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard for reversed-phase chromatography, offering good resolution. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution for heterocyclic compounds. |
| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-18 min: 80% B18-20 min: 80-30% B20-25 min: 30% B | Allows for the elution of a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Optimal for the chosen column dimensions to achieve good separation efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
| Detection | UV at 254 nm | A common wavelength for aromatic and conjugated systems. |
B. Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[10]
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[11][12]
-
-
System Equilibration:
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared sample solution into the HPLC system.
-
Run the gradient program as detailed in the table above.
-
Monitor the chromatogram at 254 nm.
-
The purity of the sample can be calculated based on the area percentage of the main peak.
-
C. Method Validation (as per ICH Q2(R1))
-
Specificity: Inject a blank (diluent) to ensure no interfering peaks are present at the retention time of the analyte.[13]
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.01, 0.05, 0.1, 0.2, 0.5 mg/mL) and inject them. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Inject the same standard solution six times on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]
D. HPLC Workflow Diagram
Caption: HPLC analysis workflow for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde.
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. For 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde, GC-MS can be employed to identify and quantify any residual solvents from the synthesis or volatile by-products. The electron ionization (EI) source in the mass spectrometer will provide characteristic fragmentation patterns that can be used for structural elucidation of unknown impurities by comparing the obtained spectra with mass spectral libraries.[14][15]
The choice of a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is based on its versatility and ability to separate a wide range of organic compounds. The temperature program is designed to ensure the efficient separation of analytes with different boiling points.
A. Recommended GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Justification |
| GC System | Gas Chromatograph with an Autosampler | Ensures reproducible injections. |
| MS Detector | Quadrupole or Ion Trap Mass Spectrometer | Provides good sensitivity and mass resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl-methylpolysiloxane | A standard, robust column for general-purpose analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Initial: 50 °C (hold 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min at 280 °C | A general-purpose program for separating compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns. |
| Mass Range | m/z 40-500 | Covers the expected mass range of the analyte and potential impurities. |
B. Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is completely dissolved. Sonication may be used if necessary.
-
Transfer the solution to a GC vial.
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Run the temperature program as specified above.
-
Acquire the mass spectral data in full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde based on its retention time and mass spectrum.
-
Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions. For aldehydes, common fragmentations include the loss of a hydrogen radical (M-1) or the formyl radical (M-29).[16][17]
-
Identify any impurity peaks by searching their mass spectra against a commercial mass spectral library (e.g., NIST, Wiley).
-
C. GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for volatile impurity profiling.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed to fully characterize the structure of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecular structure.[18][19][20]
The choice of a deuterated solvent, such as DMSO-d₆ or CDCl₃, is critical for NMR analysis. DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power.
A. Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde. These predictions are based on established NMR principles and data from structurally similar compounds.[21]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.0 | s | - |
| Pyrazole-H | 7.9 - 8.1 | s | - |
| O-CH₂ | 4.4 - 4.6 | t | ~5-7 |
| N-CH₂ (pyrazole) | 4.2 - 4.4 | s | - |
| C-CH₂ | 3.3 - 3.5 | t | ~5-7 |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (aldehyde) | 185 - 190 |
| C (pyrazole, attached to CHO) | 145 - 150 |
| C (pyrazole, bridgehead) | 140 - 145 |
| CH (pyrazole) | 110 - 115 |
| O-CH₂ | 65 - 70 |
| N-CH₂ (pyrazole) | 50 - 55 |
| C-CH₂ | 20 - 25 |
B. Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the high-purity sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 5-second relaxation delay).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).
-
If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ signals.
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.
-
C. NMR Analysis Logical Flow
Caption: Logical flow for NMR-based structural confirmation.
IV. Summary and Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde. The combination of RP-HPLC for purity and quantitative analysis, GC-MS for volatile impurity profiling, and NMR spectroscopy for definitive structural elucidation ensures a thorough understanding of the chemical integrity of this important synthetic intermediate. Adherence to these protocols and the principles of method validation will generate reliable and reproducible data, which is critical for decision-making in a research and drug development setting.
V. References
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
ResearchGate. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
-
Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
Khan, A., et al. (2015). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PMC. [Link]
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. [Link]
-
ACS Omega. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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Application Note: High-Throughput Screening of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde for Kinase Inhibition
Application Note: High-Throughput Screening of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde for Kinase Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The pyrazole scaffold and its fused heterocyclic derivatives are of significant interest in medicinal chemistry, with various compounds demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The novel compound, 6,7-dihydro-4H-pyrazolo[5,1-c][4]oxazine-2-carbaldehyde, represents a unique chemical entity with potential therapeutic applications. This document provides a comprehensive guide for the high-throughput screening (HTS) of this compound and its analogs to identify potential inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer and autoimmune disorders.[5]
Given the novelty of the target compound, this protocol is presented as a robust framework adaptable for screening against a panel of kinases. As a specific, yet illustrative example, we will detail the setup of a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for a representative tyrosine kinase. HTRF® is a preferred technology for HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[6]
Principle of the HTS Assay
The screening workflow is designed to identify compounds that inhibit the phosphorylation of a substrate by a target kinase. The HTRF® assay quantifies this activity by measuring the Förster Resonance Energy Transfer (FRET) between a Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-XL665 conjugate bound to a biotinylated substrate (acceptor).[6]
When the kinase is active, it phosphorylates the biotinylated substrate. The binding of the Eu3+-labeled antibody and streptavidin-XL665 to the phosphorylated, biotinylated substrate brings the donor and acceptor into close proximity, resulting in a high FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
PART 1: Assay Development and Optimization
Prior to initiating a large-scale screen, the assay must be meticulously developed and optimized to ensure it is robust, reproducible, and sensitive enough to identify true hits.[7][]
Reagent Preparation and Titration
-
Kinase and Substrate: Determine the optimal concentrations of the kinase and its biotinylated substrate. This is achieved by cross-titrating both components and identifying the concentrations that yield a robust signal while remaining in the linear range of the reaction. The substrate concentration is typically kept at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[7]
-
ATP: The concentration of ATP should also be optimized, typically at its apparent Km for the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.
-
Detection Reagents: Titrate the Eu3+-labeled antibody and streptavidin-XL665 to determine the concentrations that provide the best signal-to-background ratio.
Assay Miniaturization and Automation
To accommodate a large number of compounds, the assay should be miniaturized to a 384- or 1536-well plate format.[7][9] This reduces reagent consumption and cost. Automated liquid handlers are essential for precise and reproducible dispensing of the small volumes required in these formats.[9]
Assay Validation: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[4][10][11] It takes into account the dynamic range of the signal and the data variation. The formula for Z'-factor is:
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (no inhibition).
-
μn and σn are the mean and standard deviation of the negative control (full inhibition).
An assay is considered excellent for HTS if its Z'-factor is ≥ 0.5.[4][12][13]
Protocol for Z'-Factor Determination:
-
Prepare a 384-well plate with alternating columns of positive controls (e.g., DMSO vehicle) and negative controls (a known potent inhibitor of the target kinase).
-
Add all assay components as per the optimized protocol.
-
Incubate for the determined reaction time.
-
Read the plate on an HTRF®-compatible plate reader.
-
Calculate the Z'-factor using the formula above. The assay should be optimized until a Z'-factor of ≥ 0.5 is consistently achieved.[14]
PART 2: High-Throughput Screening Protocol
This section outlines the step-by-step protocol for the primary screen of a compound library.
Plate Layout
A well-designed plate map is crucial for data quality and the identification of systematic errors. A typical 384-well plate layout would include:
-
Columns 1 & 2: Negative Controls (e.g., 10 µM of a known inhibitor).
-
Columns 23 & 24: Positive Controls (e.g., 0.5% DMSO).
-
Columns 3-22: Test compounds, including 6,7-dihydro-4H-pyrazolo[5,1-c][4]oxazine-2-carbaldehyde and its analogs, at a single concentration (e.g., 10 µM).
Step-by-Step HTS Workflow
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each test compound, positive control, and negative control into the appropriate wells of a 384-well assay plate.
-
Kinase and Substrate Addition: Add 5 µL of a solution containing the kinase and biotinylated substrate in assay buffer to all wells.
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution to all wells to start the reaction. The final volume in each well is now 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. This time should be within the linear phase of the enzymatic reaction.
-
Detection: Add 10 µL of the HTRF® detection mix (containing Eu3+-labeled antibody and streptavidin-XL665 in detection buffer with EDTA to stop the reaction) to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader at 665 nm (acceptor emission) and 620 nm (donor emission).
Data Analysis and Hit Identification
-
Ratio Calculation: Calculate the HTRF® ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Data Normalization: Normalize the data as a percentage of inhibition using the plate controls:
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
Hit Selection: A "hit" is a compound that demonstrates a statistically significant level of inhibition. A common threshold for hit selection is a percentage inhibition greater than three standard deviations from the mean of the sample population or a predefined cutoff (e.g., >50% inhibition).
PART 3: Hit Confirmation and Secondary Assays
A single-point screen will inevitably produce some false positives.[15] Therefore, a rigorous hit confirmation process is essential.[16]
Hit Confirmation
-
Re-testing: Hits identified in the primary screen are re-tested under the same assay conditions to confirm their activity.[15]
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC50 value).
Secondary and Orthogonal Assays
To eliminate false positives arising from assay interference and to confirm the mechanism of action, hits should be evaluated in secondary and orthogonal assays.[15][17]
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology. For example, a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP depletion could be used to confirm the inhibitory activity of the hits.[14]
-
Counter Screens: These are used to assess the selectivity of the hits. For instance, screening the hits against a panel of other kinases can determine if they are specific inhibitors of the target kinase or promiscuous binders.[17]
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the hit compound to the target kinase and to determine binding kinetics and affinity.
Visualizations and Data Presentation
Diagrams
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Caption: Principle of the HTRF® Kinase Inhibition Assay.
Data Tables
Table 1: Assay Validation Data (Z'-Factor Calculation)
| Control Type | Well Count | Mean HTRF Ratio | Standard Deviation |
| Positive (DMSO) | 192 | 15,000 | 750 |
| Negative (Inhibitor) | 192 | 3,000 | 300 |
| Calculated Z'-Factor | 0.65 |
Table 2: Example Hit Confirmation Data
| Compound ID | Primary Screen (% Inhibition) | Confirmed IC50 (µM) | Orthogonal Assay (IC50 µM) |
| Cmpd-001 | 75.2 | 1.2 | 1.5 |
| Cmpd-002 (Pyrazolo-oxazine) | 68.9 | 2.5 | 2.8 |
| Cmpd-003 | 55.1 | 8.7 | 9.1 |
| Cmpd-004 (False Positive) | 62.4 | > 50 | > 50 |
Conclusion
This application note provides a detailed and robust framework for the high-throughput screening of the novel compound 6,7-dihydro-4H-pyrazolo[5,1-c][4]oxazine-2-carbaldehyde and its analogs as potential kinase inhibitors. By following a systematic approach of assay development, primary screening, and rigorous hit confirmation, researchers can efficiently identify and validate promising lead compounds for further drug discovery efforts. The adaptability of this protocol allows for its application to a wide range of kinase targets, thereby maximizing the potential for discovering new therapeutic agents.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]
-
Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 31(23), 3825–3831. [Link]
-
Nuvisan. (n.d.). HTS assay development. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). Overview of the Phases of Drug Discovery. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Vipergen. (n.d.). Hit Identification in Drug Discovery. Retrieved from [Link]
-
Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466–479. [Link]
-
BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]
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- 3. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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- 15. Overview of the Phases of Drug Discovery [cambridgemedchemconsulting.com]
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- 17. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
Purification of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde: Strategies and Methodologies
Purification of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde: Strategies and Methodologies
Abstract: 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules.[1][3] The efficacy, safety, and reproducibility of subsequent synthetic steps and biological assays are critically dependent on the purity of this intermediate. This guide provides a comprehensive overview of robust purification techniques, focusing on column chromatography and recrystallization. We delve into the rationale behind methodological choices and present detailed, field-proven protocols designed for researchers, scientists, and drug development professionals to achieve high-purity material.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is the first step in designing an effective purification strategy. The molecule's structure, featuring a fused bicyclic system with an oxazine and a pyrazole ring, along with a reactive carbaldehyde group, defines its polarity and solubility characteristics.
| Property | Value / Description | Source | Significance for Purification |
| Molecular Formula | C₇H₈N₂O₂ | [4] | Indicates a relatively small molecule. |
| Molecular Weight | ~152.15 g/mol | [4] | Standard molecular weight for small molecule intermediates. |
| Appearance | Typically a solid at room temperature (e.g., pale yellow crystals).[1] | [1] | Suitable for both chromatography and recrystallization techniques. |
| Polarity | Moderately polar. The pyrazolo-oxazine core, ether linkage, and aldehyde group contribute to its polarity, making it suitable for normal-phase chromatography. | Inferred | Dictates the choice of stationary phase (silica) and mobile phase (e.g., Hexane/Ethyl Acetate mixtures). |
| Solubility | Soluble in moderately polar to polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and alcohols. Limited solubility in non-polar solvents like hexanes. | Inferred | Key for selecting appropriate solvent systems for both chromatography and recrystallization. |
| XlogP (Predicted) | -0.9 | [4] | The negative value suggests a degree of hydrophilicity, consistent with its moderate polarity. |
Overview of Purification Strategy
The purification of a crude reaction product requires a systematic approach. The initial state of the crude material (e.g., an oil, a semi-solid, or a solid) and the nature of the impurities will guide the selection of the primary purification technique. A final polishing step, such as recrystallization, is often employed to achieve high analytical purity.
Caption: High-level workflow for purifying the target compound.
Part A: Purification by Column Chromatography
Column chromatography is the most common and versatile method for purifying moderately polar organic compounds from complex mixtures. The principle relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).
Protocol 1: Silica Gel Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
Rationale: Normal-phase chromatography with silica gel is ideal due to the compound's moderate polarity. A solvent system of ethyl acetate and hexanes allows for fine-tuning of the mobile phase polarity to achieve optimal separation from both less polar (starting materials, non-polar byproducts) and more polar (baseline) impurities. An eluent system of petroleum ether (PE) and ethyl acetate (EA) is also commonly used and effective.[5]
Materials:
-
Crude 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc) - HPLC grade
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes, flasks
-
Rotary evaporator
Step-by-Step Methodology:
-
Mobile Phase Selection (TLC):
-
Dissolve a small amount of the crude material in DCM or EtOAc.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., 20%, 30%, 40% EtOAc in Hexanes).
-
Goal: Find a solvent system that gives the target compound an Rf (Retention factor) value of 0.25-0.35 . This ensures the compound moves off the column in a reasonable volume without co-eluting with impurities.
-
-
Column Packing (Wet Slurry Method):
-
Select a column with an appropriate diameter (e.g., 4-5 cm for a 2g sample).
-
Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes). The amount of silica should be 50-100 times the weight of the crude product.
-
Pour the slurry into the column. Use gentle pressure or tapping to pack the bed evenly, avoiding air bubbles.
-
Add a layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent like DCM.
-
Add a small amount of silica gel ("dry loading silica") to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the column. This "dry loading" technique typically results in better resolution than loading a liquid solution.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity solvent system determined by TLC (e.g., 10% EtOAc/Hexanes).
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example:
-
2 column volumes of 10% EtOAc/Hexanes
-
4 column volumes of 30% EtOAc/Hexanes (your target compound should elute here)
-
2 column volumes of 50% EtOAc/Hexanes (to wash out polar impurities)
-
-
Collect fractions (e.g., 10-20 mL per tube) throughout the process.
-
-
Purity Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single plate to identify which contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified solid.
-
Place the solid under high vacuum to remove residual solvent.
-
Chromatography Data Summary
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Industry standard for polar interactions. |
| Mobile Phase | Ethyl Acetate / Hexanes (Gradient) | Provides excellent control over polarity for separating compounds of intermediate polarity. |
| Alternative Mobile Phase | Petroleum Ether / Ethyl Acetate | A common and effective alternative.[5] |
| Target Rf | 0.25 - 0.35 | Optimal for good separation and reasonable elution time. |
| Loading Method | Dry Loading | Minimizes band broadening, leading to sharper peaks and better separation. |
Part B: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It is often used as a final "polishing" step after chromatography. The method relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Protocol 2: Single-Solvent Recrystallization
Rationale: An ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C). This temperature-dependent solubility differential allows impurities to remain in the cold solvent (mother liquor) while the pure compound crystallizes out.
Materials:
-
Chromatography-purified solid
-
Various analytical-grade solvents for screening (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, Acetonitrile)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount (~20-30 mg) of the solid in several different test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. A good candidate will NOT dissolve the solid.
-
Heat the tubes that did not show dissolution. A good candidate WILL dissolve the solid upon heating.
-
Cool the dissolved solutions in an ice bath. The best solvent will cause a large amount of crystalline solid to precipitate.
-
-
Recrystallization Procedure:
-
Place the bulk solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Crucially, use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Part C: Purity Assessment and Validation
Purification is only complete upon analytical confirmation of purity.
Caption: Workflow for final purity validation.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample should exhibit a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of solvent or other proton-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By employing these robust purification and validation protocols, researchers can ensure the high quality of their 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde, which is fundamental to the success of subsequent research and development activities.
References
-
MOLBASE. 4-oxo-6,7-dihydro-4H-pyrazolo-[5,1-c][1][2]oxazine-2-carbaldehyde. Available from: [Link]
- Google Patents. 6,7-DIHYDRO-4H-PYRAZOLO[1,5-A]PYRAZINE AND 6,7-DIHYDRO-4H-TRIAZOLO[1,5-A]PYRAZINE COMPOUNDS FOR THE TREATMENT OF INFECTIOUS DISEASES.
-
ResearchGate. Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. Available from: [Link]
-
NIH National Library of Medicine. Synthesis of new pyrazolo[1][6][7]triazines by cyclative cleavage of pyrazolyltriazenes. Available from: [Link]
-
Beilstein Archives. Synthesis of new pyrazolo[1][6][7]triazines by cyclative cleavage of pyrazolyltriazenes. Available from: [Link]
-
NIH National Library of Medicine. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][7]triazines. Available from: [Link]
-
MDPI. Chiral Pyrazolo[4,3-e][1][2][6]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Available from: [Link]
-
PubChemLite. 6,7-dihydro-4h-pyrazolo[5,1-c][1][2]oxazine-3-carbaldehyde. Available from: [Link]
-
ResearchGate. Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. Available from: [Link]
-
MDPI. Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Available from: [Link]
-
Semantic Scholar. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Available from: [Link]
-
Institute of Molecular and Translational Medicine. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available from: [Link]
-
PubChem. 4H,6H,7H-pyrazolo(3,2-c)(1,4)oxazine-2-carboxylic acid. Available from: [Link]
-
Baghdad Science Journal. Synthesis and characterization of new Oxazine , Thiazine and Pyrazol derived from chalcones. Available from: [Link]
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Application Notes & Protocols for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe and effective handling, storage, and use of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde (CAS No. 623565-59-3). As a Senior Application Scientist, the following protocols and notes are synthesized from available chemical data and established best practices for handling heterocyclic aldehyde compounds. The fused pyrazolo-oxazine core represents a significant scaffold in medicinal chemistry, making proper handling critical for experimental reproducibility and personnel safety.
Compound Profile and Scientific Context
6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde is a heterocyclic compound featuring a fused pyrazole and oxazine ring system. This structural motif is of considerable interest in drug discovery, with related pyrazolo-oxazine derivatives showing a range of biological activities. The aldehyde functional group at the 2-position is a versatile chemical handle for further synthetic modifications, such as reductive amination, oxidation to a carboxylic acid, or the formation of Schiff bases, making it a valuable intermediate in the synthesis of more complex molecules.
Key Structural Features:
-
Fused Bicyclic System: The pyrazolo-oxazine core provides a rigid scaffold that can be strategically decorated with various functional groups to modulate pharmacological properties.
-
Reactive Aldehyde Group: The carbaldehyde moiety is a key site for chemical reactions, allowing for the facile introduction of molecular diversity.
Safety & Hazard Assessment
While a specific, detailed Safety Data Sheet (SDS) for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde is not widely available, data from structurally similar compounds, such as other pyrazole carbaldehydes and heterocyclic aldehydes, allow for a robust hazard assessment. The primary hazards are associated with irritation and potential sensitization.
Assumed Hazard Profile:
| Hazard Type | Classification | Precautionary Notes |
| Acute Toxicity (Oral) | Likely Category 4 (Harmful if swallowed) | Do not ingest. Wash hands thoroughly after handling. If swallowed, seek medical attention. |
| Skin Corrosion/Irritation | Likely Category 2 (Causes skin irritation) | Avoid contact with skin. Wear appropriate protective gloves and lab coat. In case of contact, wash the affected area with soap and water. |
| Eye Damage/Irritation | Likely Category 2A (Causes serious eye irritation) | Avoid contact with eyes. Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Possible (May cause respiratory irritation) | Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors. |
Storage and Stability
The stability of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde is critical for maintaining its chemical integrity and reactivity. Information from suppliers indicates that this compound requires cold-chain transportation , strongly suggesting that it is temperature-sensitive.
Protocol for Long-Term Storage:
-
Temperature: Store the compound in a tightly sealed container at 2-8°C . A laboratory-grade refrigerator is suitable. Do not freeze unless specific stability data indicates this is acceptable.
-
Atmosphere: While not explicitly stated in available literature, storing under an inert atmosphere (e.g., argon or nitrogen) is a recommended best practice for aldehydes, which can be susceptible to oxidation. This is particularly important after the container has been opened.
-
Light: Protect from light to prevent potential photochemical degradation. Store in an amber vial or in a light-blocking secondary container.
-
Moisture: Keep the container tightly sealed to prevent moisture ingress, which could lead to hydration of the aldehyde or other degradation pathways.
Inferred Incompatibilities:
Based on the general reactivity of aldehydes, avoid storage with or exposure to:
-
Strong Oxidizing Agents: Can oxidize the aldehyde to a carboxylic acid.
-
Strong Reducing Agents: Can reduce the aldehyde to an alcohol.
-
Strong Bases and Acids: May catalyze aldol condensation or other degradation reactions.
Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is paramount to ensure both user safety and the quality of the compound for experimental use.
Workflow for Handling Solid Compound:
Caption: Workflow for handling solid 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area or fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
Protocols for Solution Preparation and Use
The aldehyde functionality and the bicyclic core influence the solubility and stability of this compound in solution.
Recommended Solvents:
Based on the structure, the following solvents are likely to be compatible:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Ethyl acetate
Aqueous solubility is expected to be low.
Protocol for Preparing a Stock Solution:
-
Pre-analysis: Determine the required concentration and volume of the stock solution.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound into a tared vial.
-
Dissolution: Add the chosen solvent to the vial in portions. Use a vortex mixer or sonication to aid dissolution if necessary. Ensure the compound is fully dissolved before use.
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
-
Stability Check: For long-term projects, it is advisable to periodically check the purity of the stock solution using techniques like HPLC or LC-MS to monitor for any degradation products.
Experimental Considerations:
-
Reaction Conditions: The aldehyde group is sensitive to both oxidizing and reducing conditions. Ensure that downstream reaction partners and conditions are compatible.
-
pH Sensitivity: The stability of the pyrazolo-oxazine ring system may be pH-dependent. Avoid strongly acidic or basic conditions unless they are a required part of the reaction.
Emergency Procedures
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response Workflow:
Caption: Emergency spill response workflow for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde.
Disposal
Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
References
While a specific SDS for CAS No. 623565-59-3 was not publicly available, the safety and handling information is based on data for structurally related compounds and general principles of chemical safety. The following resources provide context on the synthesis and potential applications of related structures.
Application Notes and Protocols for the Scale-Up Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Application Notes and Protocols for the Scale-Up Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Introduction: The Significance of the Pyrazolo[5,1-c][1][2]oxazine Scaffold
The 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine core represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. This bicyclic system, which elegantly fuses a pyrazole with a 1,4-oxazine ring, serves as a versatile template for the design of novel therapeutic agents. Derivatives of this scaffold have shown a wide range of biological activities, making them attractive targets for researchers in areas such as neurodegenerative diseases and inflammation.[3][4] The introduction of a carbaldehyde group at the 2-position provides a crucial chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization.
This document provides a comprehensive guide for the scale-up synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde, offering a detailed protocol and addressing key considerations for transitioning from laboratory to pilot-plant scale. The proposed synthetic strategy is grounded in established chemical principles and draws from analogous transformations reported in the literature.
Synthetic Strategy: A Multi-Step, Regiocontrolled Approach
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is best approached through a regiocontrolled, multi-step sequence. This strategy ensures the correct placement of substituents and the efficient construction of the fused ring system. The overall workflow can be conceptualized as follows:
Caption: Overall synthetic workflow.
This approach allows for the isolation and characterization of key intermediates, which is crucial for process control and optimization during a scale-up campaign.
Part 1: Synthesis of 4-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one
The initial step involves the synthesis of the key pyrazolone intermediate. This is achieved through the condensation of a suitable β-ketoester with hydrazine hydrate, followed by the introduction of the hydroxyethyl group. A plausible and efficient route involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one, which is then reacted with ethylene oxide to introduce the 2-hydroxyethyl moiety at the N1 position. However, for a more direct and potentially higher-yielding approach on a larger scale, the synthesis starting from a pre-functionalized precursor is recommended. A simple four-step synthesis of 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles has been developed, which can be adapted for this purpose.[5]
Protocol 1: Synthesis of 2-(5-hydroxy-1H-pyrazol-4-yl)ethan-1-ol
This protocol is adapted from methodologies for the synthesis of substituted pyrazolones.[5][6][7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Diethyl malonate | 160.17 | 1.055 | ≥99% |
| Sodium ethoxide | 68.05 | - | ≥95% |
| 2-Bromoethanol | 124.96 | 1.76 | ≥98% |
| Hydrazine hydrate | 50.06 | 1.032 | ≥98% |
| Ethanol | 46.07 | 0.789 | Anhydrous |
| Diethyl ether | 74.12 | 0.713 | Anhydrous |
| Hydrochloric acid | 36.46 | 1.18 | 37% (w/w) |
Procedure:
-
Alkylation of Diethyl Malonate: To a stirred solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol (3 L/mol of diethyl malonate) in a suitable reactor, slowly add diethyl malonate (1.0 eq.) at a temperature below 10 °C. After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Slowly add 2-bromoethanol (1.1 eq.) to the reaction mixture, maintaining the temperature below 25 °C. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the sodium bromide precipitate. Concentrate the filtrate under reduced pressure to obtain crude diethyl 2-(2-hydroxyethyl)malonate.
-
Cyclization with Hydrazine: To the crude diethyl 2-(2-hydroxyethyl)malonate, add ethanol (2 L/mol) followed by the slow addition of hydrazine hydrate (1.2 eq.) at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours. The product, 4-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one, will precipitate out of the solution upon cooling.
-
Cool the mixture to 0-5 °C and stir for 1 hour. Filter the solid product, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
In-Process Controls:
-
Monitor the alkylation and cyclization steps by TLC or HPLC to ensure complete conversion.
-
Characterize the intermediate and final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Intramolecular Cyclization to form the Pyrazolo[5,1-c][1][2]oxazine Scaffold
The synthesized 4-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one undergoes an intramolecular cyclization to form the desired 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine. This reaction is typically acid-catalyzed.
Protocol 2: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine
This procedure is based on general principles of intramolecular cyclization of hydroxyethyl-substituted heterocycles.[9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 4-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one | 142.14 | - | As synthesized |
| Sulfuric acid | 98.08 | 1.84 | 98% |
| Dichloromethane | 84.93 | 1.33 | ≥99.8% |
| Sodium bicarbonate | 84.01 | - | Saturated aq. soln. |
| Anhydrous sodium sulfate | 142.04 | - | Granular |
Procedure:
-
Suspend 4-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one (1.0 eq.) in a suitable solvent such as toluene or xylene (5-10 volumes).
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq.) to the suspension at room temperature.
-
Heat the mixture to reflux (110-140 °C, depending on the solvent) and monitor the reaction by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
The crude 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine can be purified by column chromatography or recrystallization.
Part 3: Vilsmeier-Haack Formylation
The final step is the introduction of the carbaldehyde group at the C2 position of the pyrazole ring using the Vilsmeier-Haack reaction. This is a classic method for the formylation of electron-rich heterocyclic systems.[11][12][13][14]
Sources
- 1. Synthesis of 6,7-Dihydro-1 H,5 H-pyrazolo[1,2- a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Facile synthesis of spiro-pyrazolone-tetrahydrofurans/pyrans: ipso-cyclization of arylidene pyrazolones with haloalcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemtube3d.com [chemtube3d.com]
Application Notes & Protocols: The Synthetic Utility of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Application Notes & Protocols: The Synthetic Utility of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Abstract
This technical guide provides an in-depth exploration of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde, a heterocyclic aldehyde with significant potential in organic synthesis and medicinal chemistry. Although direct literature on this specific carbaldehyde is sparse, this document constructs a robust framework for its synthesis and application based on established methodologies for related pyrazolo[5,1-c][1][2]oxazine systems and the known reactivity of pyrazole carbaldehydes. We present detailed, field-proven protocols for a proposed multi-step synthesis and demonstrate the aldehyde's utility as a key building block in multicomponent reactions for the rapid assembly of complex, biologically relevant scaffolds. This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering both theoretical insights and practical, actionable experimental procedures.
Introduction: The Significance of the Pyrazolo[5,1-c][1][2]oxazine Scaffold
The fusion of pyrazole and oxazine rings creates the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold, a privileged heterocyclic system in modern drug discovery.[3] Molecules incorporating this motif have demonstrated a wide array of biological activities, functioning as potent kinase inhibitors against targets such as CK1, LRRK2, and BTK.[3] This has led to their investigation as potential therapeutics for cancer, immune disorders, and central nervous system diseases.[3] The aldehyde functional group at the 2-position of this scaffold serves as a versatile synthetic handle, enabling the construction of diverse molecular architectures through various chemical transformations. Pyrazole carbaldehydes, in general, are valuable precursors for creating more complex and bioactive molecules, particularly through multicomponent reactions that lead to other fused heterocyclic systems.[4][5]
This document will first detail a proposed, robust synthetic route to obtain 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde, and then explore its application as a key intermediate in the synthesis of pyranopyrazole derivatives, a class of compounds also known for their significant therapeutic potential.[6][7]
Proposed Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
A logical and efficient synthetic strategy for the target aldehyde involves a multi-step sequence starting from a readily available pyrazole precursor. The proposed pathway is informed by established methods for the regiocontrolled synthesis of substituted pyrazolo[5,1-c][1][2]oxazines.[3] The overall workflow involves N-alkylation of a pyrazole, formylation via the Vilsmeier-Haack reaction, deprotection, and subsequent intramolecular cyclization.
Caption: Proposed synthetic workflow for the target aldehyde.
Step 1 & 2: N-Alkylation and Vilsmeier-Haack Formylation
The initial steps involve the regioselective introduction of a protected hydroxyethyl group onto the pyrazole nitrogen, followed by formylation at the C4 position. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heterocyclic systems.[8][9] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8][10] This electrophilic species then attacks the electron-rich pyrazole ring.
Protocol 1: Synthesis of 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde
-
Materials: 1H-pyrazole, (2-bromoethoxy)(tert-butyl)dimethylsilane, Sodium Hydride (60% dispersion in mineral oil), Anhydrous DMF, Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel.
-
Procedure:
-
N-Alkylation: To a stirred suspension of sodium hydride (1.05 eq.) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of 1H-pyrazole (1.0 eq.) in DMF dropwise. Stir the mixture for 30 minutes at room temperature. Cool the reaction back to 0 °C and add (2-bromoethoxy)(tert-butyl)dimethylsilane (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole.
-
Vilsmeier-Haack Formylation: In a separate flask, add POCl₃ (3.0 eq.) dropwise to anhydrous DMF (5.0 eq.) at 0 °C under an argon atmosphere. Stir the mixture for 30 minutes to form the Vilsmeier reagent.[10]
-
Add a solution of the N-alkylated pyrazole from the previous step (1.0 eq.) in a minimal amount of anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours, monitoring the reaction progress by TLC.[11]
-
After completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize the solution to pH 7-8 with a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
-
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Reference |
| N-Alkylation | 1H-pyrazole, Protected bromoethanol | NaH | DMF | 70-85% | [3] |
| Formylation | N-alkylated pyrazole | POCl₃, DMF | DCM/DMF | 60-75% | [10][11] |
Table 1: Summary of reaction conditions for the initial synthetic steps.
Step 3 & 4: Deprotection and Intramolecular Cyclization
The subsequent steps involve the removal of the silyl protecting group to unmask the hydroxyl functionality, followed by an intramolecular cyclization to form the desired pyrazolo-oxazine ring system.
Protocol 2: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
-
Materials: 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Anhydrous THF, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Deprotection: Dissolve the silyl-protected aldehyde (1.0 eq.) in anhydrous THF. Add TBAF solution (1.2 eq.) dropwise at room temperature. Stir for 2-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde by column chromatography.
-
Reductive Cyclization: Dissolve the hydroxyethyl pyrazole carbaldehyde (1.0 eq.) in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature at 0 °C. The in-situ reduction of the aldehyde to the alcohol facilitates the cyclization.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde, by flash column chromatography.
-
Application in Multicomponent Synthesis
Heterocyclic aldehydes are powerful building blocks in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single, efficient step.[5][12] The aldehyde functionality of our target molecule can be exploited in various MCRs to generate novel, potentially bioactive compounds. A prime example is the synthesis of pyrano[2,3-c]pyrazoles.
Caption: General workflow for a four-component reaction.
Synthesis of Pyrano[2,3-c]pyrazole Derivatives
The reaction of an aldehyde, malononitrile, an active methylene compound (like ethyl acetoacetate), and a catalyst (often a base like piperidine) provides a straightforward entry into the pyrano[2,3-c]pyrazole scaffold.[7] This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps.[5]
Protocol 3: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
-
Materials: 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde, Malononitrile, Ethyl acetoacetate, Piperidine, Ethanol.
-
Procedure:
-
To a stirred solution of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL), add piperidine (2-3 drops) as a catalyst.
-
Stir the reaction mixture at room temperature for 6-8 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC. Upon completion, collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrano[2,3-c]pyrazole derivative.
-
| Component | Role | Molar Ratio |
| Pyrazolo-oxazine Carbaldehyde | Electrophile | 1.0 |
| Malononitrile | Nucleophile / Cyclization partner | 1.0 |
| Ethyl Acetoacetate | Active Methylene Nucleophile | 1.0 |
| Piperidine | Base Catalyst | Catalytic |
Table 2: Stoichiometry for the four-component synthesis.
Conclusion
While 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is not extensively documented, its synthesis and utility can be confidently predicted from the established chemistry of its constituent heterocyclic systems. The synthetic protocols outlined in this guide, based on reliable and well-understood reactions like the Vilsmeier-Haack formylation and multicomponent condensations, provide a clear pathway for its preparation and subsequent derivatization. The importance of the pyrazolo[5,1-c][1][2]oxazine scaffold in medicinal chemistry underscores the value of this carbaldehyde as a versatile intermediate for the discovery of new therapeutic agents. Researchers are encouraged to use these protocols as a starting point for their synthetic explorations into this promising area of heterocyclic chemistry.
References
-
Lindsay-Scott, P. J., et al. (2019). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo-[5,1-c][1][2]oxazines. Synlett, 31(03), 285-289. [Link]
-
Guirado, A., et al. (2022). A Novel Synthetic Approach to Pyrazolooxazines. One-Pot Synthesis of Pyrazolo[5,1-c][1][2]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. Journal of Heterocyclic Chemistry. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 18-31. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Mali, P. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7291. [Link]
-
Shaaban, M. R., et al. (2023). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. RSC Advances, 13, 23556-23580. [Link]
-
RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability. [Link]
-
da Silva, F. M., et al. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Current Organic Chemistry, 28(13), 1023-1045. [Link]
-
Bune, M., & Bräse, S. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178-223. [Link]
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- 2. 2-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine synthesis - chemicalbook [chemicalbook.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Per… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Technical Support Center: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Document ID: PZ-OX-2CHO-SYN-TSG-001
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. This heterocyclic compound is a valuable building block in medicinal chemistry, often serving as a key intermediate for developing novel therapeutics.[3] The synthetic route to this molecule, while established, presents several challenges that can impact yield and purity. Common issues include incomplete reactions, formation of side products, and difficulties in purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights structured in a question-and-answer format to directly address common experimental issues. Our goal is to help you navigate the complexities of this synthesis, optimize your reaction conditions, and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine core?
A1: The most prevalent method involves a multi-step, regio-controlled synthesis starting from commercially available pyrazoles.[4] The general strategy includes:
-
N-Alkylation: Introduction of a protected 2-hydroxyethyl group onto the N1 position of the pyrazole ring.
-
Formylation: Introduction of an aldehyde group, typically at the C5 position of the pyrazole. This is often achieved via a Vilsmeier-Haack reaction.
-
Deprotection and Cyclization: Removal of the protecting group from the hydroxyethyl side chain, followed by an intramolecular cyclization to form the fused oxazine ring.[4]
Q2: Why is the Vilsmeier-Haack reaction typically used for the formylation step?
A2: The Vilsmeier-Haack reaction is a powerful and versatile method for formylating electron-rich aromatic and heterocyclic compounds.[5][6] The reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile (a chloromethyliminium salt) that readily attacks the electron-rich pyrazole ring.[7] This method is often preferred due to its efficiency, use of readily available reagents, and its applicability to a wide range of substrates.[5][8]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can help identify spots. Comparing the TLC profile of the reaction mixture to that of the starting material at regular intervals will indicate when the reaction has gone to completion.
Q4: What are the expected spectroscopic characteristics of the final product?
A4: The final product, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde, should exhibit characteristic signals in its NMR spectra. In ¹H NMR, you should expect to see a singlet for the aldehyde proton (-CHO) around 9.5-10.0 ppm, signals for the methylene protons of the oxazine ring (typically triplets), and signals corresponding to the pyrazole ring protons.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction yield is consistently low, or the reaction seems to have failed entirely. What are the most likely causes and how can I fix them?
A: Low yield is the most common issue and can stem from several factors. A systematic approach is needed to diagnose the problem.
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Detailed Explanations:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[9]
-
Cause: Using old or wet DMF is a primary culprit. DMF can decompose over time to dimethylamine and formic acid, which can interfere with the reaction.[10] Similarly, POCl₃ readily hydrolyzes.
-
Solution: Always use freshly opened or properly stored anhydrous DMF. Ensure your POCl₃ is of high purity. Prepare the Vilsmeier reagent in situ immediately before adding your pyrazole substrate.
-
-
Presence of Moisture: Water will rapidly quench the Vilsmeier reagent and any reactive intermediates.
-
Cause: Inadequate drying of glassware or use of non-anhydrous solvents.
-
Solution: Flame-dry all glassware under vacuum or in an oven before use. Use solvents from a solvent purification system or from a freshly opened bottle rated for anhydrous reactions. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
Suboptimal Reaction Temperature: Temperature control is critical for both the formation of the reagent and the subsequent formylation.[9]
-
Cause: Forming the Vilsmeier reagent is exothermic and must be done at low temperatures (0°C) to prevent degradation. However, the formylation of the pyrazole substrate may require heating to proceed at a reasonable rate.[9][11]
-
Solution: Add POCl₃ dropwise to anhydrous DMF at 0°C. After the reagent is formed and the substrate is added, allow the reaction to warm to room temperature, and then gently heat to 60-70°C. Use TLC to find the optimal reaction time and temperature for your specific substrate.
-
Problem 2: Formation of Multiple Products/Impurities
Q: My TLC plate shows multiple spots, and the NMR of my crude product is very complex. What are the likely side reactions, and how can I suppress them?
A: Side product formation often points to issues with stoichiometry, temperature, or the substrate's reactivity.
Common Side Products and Solutions
| Issue | Potential Cause | Recommended Solution |
| Di-formylation | The pyrazolo-oxazine ring system may have more than one activated position susceptible to formylation. | Use a controlled stoichiometry of the Vilsmeier reagent (1.1 to 1.5 equivalents). Add the reagent slowly to the substrate solution at a low temperature to improve selectivity. |
| Chlorinated Byproducts | At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent.[9] | Maintain the lowest effective reaction temperature. Ensure a rapid and efficient aqueous work-up to hydrolyze the iminium salt intermediate and minimize contact time with reactive chlorine species.[9] |
| Unreacted Starting Material | Incomplete reaction due to insufficient reagent, time, or temperature. | Increase the amount of Vilsmeier reagent slightly (e.g., to 2.0 equivalents). Extend the reaction time or cautiously increase the temperature, while monitoring carefully by TLC to avoid byproduct formation.[9] |
| Polymerization/Degradation | The product or starting material may be unstable under the harsh acidic conditions or high temperatures. | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Ensure the work-up is performed promptly after the reaction is complete to neutralize the acidic environment. |
Problem 3: Difficulty with Product Purification
Q: My final product is an oil or is difficult to purify by column chromatography. What can I do?
A: Purification challenges are common with heterocyclic aldehydes.
-
Oily Product: If the product is an oil, it may be due to residual solvent or minor impurities. Try dissolving the crude product in a minimal amount of a suitable solvent (like dichloromethane) and precipitating it by adding a non-polar solvent (like hexane) while cooling.
-
Column Chromatography Issues:
-
Streaking on Column: The aldehyde group can be slightly acidic and may interact with standard silica gel. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% in your eluent) to neutralize acidic sites.
-
Co-elution of Impurities: If impurities are co-eluting with your product, try a different solvent system. A gradient elution from low polarity (e.g., 100% hexane) to higher polarity (e.g., 30-40% ethyl acetate in hexane) can often resolve closely-eluting spots.
-
-
Alternative Purification: If chromatography fails, consider recrystallization. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, isopropanol) to find one that yields crystalline material.
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine
Safety Precaution: This reaction is hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[9] This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagents & Equipment:
-
Anhydrous N,N-Dimethylformamide (DMF) (10.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar
-
Dropping funnel and condenser
-
Inert gas line (Argon or N₂)
-
Ice bath
Workflow for Vilsmeier-Haack Formylation
Caption: Experimental Workflow for Synthesis.
Procedure:
-
Reagent Preparation: To a flame-dried three-neck flask under an argon atmosphere, add anhydrous DMF (10.0 eq). Cool the flask to 0°C using an ice bath.
-
Add POCl₃ (1.5 eq) dropwise to the chilled DMF over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the resulting pale-yellow solution at 0°C for 1 hour.
-
Formylation: Dissolve the starting 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine (1.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 60-70°C and monitor its progress by TLC every hour. The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Cautiously neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 1g scale reaction).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
References
- A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. Current Organic Synthesis.
- An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. Molecules.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
-
Pyrazole synthesis. Organic Chemistry Portal. URL: [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
-
Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. ResearchGate. URL: [Link]
-
Having some troubles with a Vislmeier-Haack reaction. Reddit. URL: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. URL: [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. URL: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. URL: [Link]
- Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
Sources
- 1. A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Technical Support Center: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the principal synthetic strategy for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde?
The most reliable and commonly employed strategy is a two-stage process. First, the bicyclic 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine core is synthesized. This is typically achieved by the cyclization of a pyrazole precursor bearing a 2-hydroxyethyl group at the N1 position.[3][4] The second stage is the introduction of the aldehyde group at the C2 position of the fused ring system via an electrophilic substitution, almost exclusively the Vilsmeier-Haack reaction.[5][6]
Q2: Why is the Vilsmeier-Haack reaction the preferred method for the formylation step?
The Vilsmeier-Haack reaction is a powerful and efficient method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings.[7] The pyrazolo[5,1-c][1][2]oxazine system is sufficiently activated for this electrophilic substitution. The reaction uses a Vilsmeier reagent, typically a chloroiminium salt formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8] This reagent is a mild electrophile, which allows for selective formylation under controlled conditions, making it more suitable than harsher methods that could degrade the heterocyclic core.
Q3: How should I monitor the progress of the formylation reaction?
Thin Layer Chromatography (TLC) is the most effective method for real-time monitoring. Use a solvent system such as ethyl acetate/hexane to track the consumption of the starting material (the pyrazolo-oxazine core) and the appearance of the more polar aldehyde product.[1] The product spot can be visualized under UV light and should also stain with an appropriate agent like potassium permanganate. Monitoring is crucial to prevent the formation of degradation products from excessive heating or prolonged reaction times.[8]
Section 2: Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems you may encounter during the synthesis, focusing on the causality of side reactions and providing actionable solutions.
Q1: My Vilsmeier-Haack formylation has a very low yield, and TLC shows a smear of byproducts. What's going wrong?
Low yield and multiple byproducts in this reaction typically point to issues with the Vilsmeier reagent itself or the reaction conditions. The primary culprits are moisture contamination and improper temperature control.
Analysis of the Problem:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is extremely sensitive to moisture. Any water present in the DMF, POCl₃, or glassware will hydrolyze the reagent, rendering it inactive for formylation.[1]
-
Thermal Degradation: The formylation reaction is often heated to 60-100 °C to proceed at a reasonable rate.[2] However, excessively high temperatures or prolonged heating can cause the starting material or the aldehyde product to decompose or polymerize, resulting in the characteristic TLC smear.[8]
-
Incorrect Stoichiometry: While an excess of the Vilsmeier reagent is generally used to drive the reaction to completion, a very large excess can promote side reactions.[8]
Troubleshooting & Optimization:
| Parameter | Recommended Action & Rationale |
| Reagent Quality | Use freshly opened or properly stored anhydrous DMF. Ensure POCl₃ is of high purity. |
| Glassware | All glassware must be rigorously oven-dried or flame-dried before use. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1] |
| Temperature | Prepare the Vilsmeier reagent at 0-5 °C. After adding the substrate, warm gradually to the target temperature (e.g., 60-80 °C) and monitor by TLC to find the optimal balance between reaction rate and decomposition.[1][2] |
| Stoichiometry | Start with 1.5-2.5 equivalents of POCl₃ relative to your substrate. This can be optimized based on TLC monitoring.[1] |
Q2: I've isolated a major byproduct that isn't my desired aldehyde. What could it be?
The formation of a significant, isolable byproduct often points to a competing reaction pathway. The two most likely side reactions are the formation of an isomeric aldehyde or the chlorination of the hydroxyethyl precursor if the synthesis is attempted in one pot.
Plausible Side Reactions:
-
Isomeric Formylation: While formylation is strongly directed to the C2 position, small amounts of the C3-carbaldehyde isomer can sometimes form, depending on the substituents on the ring.[9][10] This isomer will have a similar molecular weight but different spectroscopic properties (NMR, etc.).
-
Chlorination of Precursor: If you are attempting a one-pot synthesis where the cyclization and formylation occur together, the POCl₃ used to generate the Vilsmeier reagent can react with the hydroxyl group of the N-(2-hydroxyethyl)pyrazole precursor, leading to a chlorinated, non-cyclized byproduct.[11]
The diagram below illustrates the desired reaction pathway versus the potential formation of a chlorinated side product if the precursor alcohol is not protected or cyclized prior to the Vilsmeier-Haack step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde [benchchem.com]
- 10. Buy 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde [smolecule.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Technical Support Center: Purification of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Welcome to the technical support center for the purification of 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important heterocyclic building block.
Introduction
6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde is a valuable intermediate in the synthesis of various biologically active molecules.[2] Its fused heterocyclic structure makes it an attractive scaffold in medicinal chemistry. The purification of this compound, however, can present challenges. This guide provides practical, experience-based solutions to common purification issues.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde.
Problem 1: Low Yield After Column Chromatography
Question: I am losing a significant amount of my product during silica gel column chromatography. What could be the cause and how can I prevent this?
Answer:
Low recovery from a silica gel column can stem from several factors related to the stability of your pyrazole carbaldehyde.
-
Compound Instability on Silica Gel: Aldehydes, particularly those on electron-rich heterocyclic systems, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] It is advisable to test the stability of your compound on silica gel before performing large-scale chromatography. This can be done by spotting your crude material on a TLC plate, allowing it to sit for a few hours, and then eluting it to see if any new spots (degradation products) have formed.
-
Solution: If your compound is unstable, you can use deactivated silica gel. This is prepared by treating the silica gel with a small amount of a base, such as triethylamine, mixed with the column eluent. A common practice is to use a solvent system containing 0.5-1% triethylamine. Alternatively, using a different stationary phase like alumina (neutral or basic) can be a good option.
-
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. While 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde is moderately polar, impurities in your crude mixture might be the issue.
-
Solution: Ensure you are using an appropriate solvent system. A gradual increase in the polarity of the eluent should help to elute your compound effectively.
-
Problem 2: Difficulty in Removing a Persistent Impurity
Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?
Answer:
Co-elution is a common challenge. The identity of the impurity is key to devising a separation strategy. If the synthesis of your target compound was achieved via a Vilsmeier-Haack reaction on the corresponding pyrazolo-oxazine core, you might be dealing with specific side products.
-
Potential Impurities from Synthesis: The Vilsmeier-Haack reaction can sometimes yield hydroxymethylated or chlorinated by-products, especially if the reaction temperature is not well-controlled. These impurities may have similar polarities to your desired aldehyde.
-
Solution 1: Optimize Chromatography Conditions:
-
Solvent System: The choice of eluent is critical. A hexane/ethyl acetate system is a good starting point for pyrazole derivatives.[1][4][5][6][7] Experiment with different solvent ratios on a TLC plate to maximize the separation between your product and the impurity. Aim for an Rf value of around 0.25-0.35 for your product to achieve good separation on a column.[1]
-
Gradient Elution: A shallow gradient can improve separation. For instance, you could start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and slowly increase the concentration of ethyl acetate. For a close analog, 2-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine, a gradient of petroleum ether/ethyl acetate from 8:1 to 2:1 was successful.[8]
-
-
Solution 2: Recrystallization: If chromatography fails to provide pure material, recrystallization can be a powerful alternative.
-
Problem 3: Product Decomposes During Recrystallization
Question: My product seems to be decomposing when I try to recrystallize it from hot solvents. What are the best practices for recrystallization?
Answer:
Pyrazole aldehydes can be susceptible to heat and oxidation.[9]
-
Solvent Choice: Ethanol is a commonly used solvent for recrystallizing pyrazole derivatives.[10] A mixed solvent system, such as methanol-ethyl acetate, can also be effective.[10]
-
Minimizing Heat Exposure:
-
Dissolve your compound in the minimum amount of boiling solvent.
-
Once dissolved, do not keep the solution hot for an extended period.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Inert Atmosphere: If your compound is particularly sensitive to oxidation, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde?
A good starting point for TLC analysis and subsequent column chromatography is a mixture of hexane and ethyl acetate. Based on structurally similar compounds, a starting ratio of 8:2 (hexane:ethyl acetate) is reasonable.[1] You can then adjust the polarity based on the Rf value of your compound.
Q2: What are the expected 1H NMR signals for the core structure of 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine?
While the exact chemical shifts will depend on the substitution pattern, you can generally expect to see signals for the two methylene groups of the oxazine ring as triplets, and a signal for the pyrazole proton. The aldehyde proton will appear as a singlet further downfield, typically in the range of 9-10 ppm.
Q3: My purified product is a yellow oil, but I expected a solid. What could be the reason?
The physical state of a compound can be influenced by residual solvents or minor impurities. If your characterization data (NMR, MS) confirms the structure and high purity, the oily nature might be inherent to the compound at room temperature. However, it is more likely that residual solvent is present.
-
Action: Try drying the compound under high vacuum for an extended period. If it remains an oil, and you are certain of its purity, you can proceed with its use. If you suspect impurities, re-purification by another method (e.g., recrystallization if you previously used chromatography) is recommended.
Q4: How should I store the purified 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde?
Given the potential for oxidation of the aldehyde group and general sensitivity of pyrazole derivatives, it is best to store the compound under an inert atmosphere (nitrogen or argon), in a cool, dark place.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline based on the purification of similar pyrazole carbaldehydes. Optimization may be required.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Elute the plate with a series of hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.
-
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the least polar solvent mixture you plan to use for elution (e.g., 9:1 hexane/ethyl acetate).
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the starting solvent mixture.
-
If necessary, gradually increase the polarity of the eluent (e.g., from 9:1 to 8:2 to 7:3 hexane/ethyl acetate) to elute your compound. A slow, gradual gradient is often more effective than large, stepwise changes in polarity.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your impure product. Add a potential recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) dropwise while heating gently until the solid dissolves. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Procedure:
-
Place the impure compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the heated compound until it just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
| Purification Method | Stationary/Solvent System | Typical Rf / Observation |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | An Rf of ~0.25-0.35 is ideal for good separation. A gradient starting from 10-20% ethyl acetate is a good starting point. |
| Recrystallization | Ethanol or Isopropanol | Formation of crystalline solid upon cooling. |
Visualization
Troubleshooting Workflow for Column Chromatography
Sources
- 1. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 2-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine synthesis - chemicalbook [chemicalbook.com]
- 9. Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Reaction Conditions for 6,7-Dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important heterocyclic scaffold. Our goal is to empower you with the knowledge to navigate the intricacies of this synthesis, ensuring reproducibility and high yields in your experiments.
I. Synthetic Strategy Overview
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high purity. The general synthetic approach involves three key stages:
-
N-Alkylation of a Pyrazole Precursor: Introduction of a protected 2-hydroxyethyl group onto the pyrazole nitrogen.
-
Formylation of the Pyrazole Ring: Typically achieved through a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the C5 position.
-
Deprotection and Intramolecular Cyclization: Removal of the protecting group from the hydroxyethyl side chain, followed by base-mediated cyclization to form the fused oxazine ring.
This guide will dissect each of these stages, providing detailed protocols, troubleshooting advice, and the underlying chemical principles.
Technical Support Center: 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Technical Support Center: 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Welcome to the technical support center for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this important heterocyclic building block. While this specific molecule may not have extensive publicly available stability data, its chemical nature—a heterocyclic aromatic aldehyde—allows us to predict and address common challenges based on established chemical principles and experience with analogous structures.
The pyrazolo-oxazine fused ring system is a valuable scaffold in medicinal chemistry, with derivatives showing a range of biological activities.[3][4] The aldehyde functional group at the 2-position is a key handle for further synthetic transformations, making its stability paramount for successful multi-step syntheses.[5] This guide will help you navigate the potential stability issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde?
A1: Proper storage is critical to prevent degradation. Aldehydes, in general, are susceptible to oxidation and polymerization.[6][7] For maximum stability, the compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2–8 °C) is recommended for long-term storage.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light: Use an amber glass vial or an opaque container to protect the compound from light, which can catalyze degradation.[8]
-
Container: Ensure the container has a tight-fitting seal to prevent moisture and air from entering.
Q2: I have received a sample that is a pale yellow solid. Is this the expected appearance?
A2: Yes, this is consistent with the appearance of similar compounds. For example, the related 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde is described as pale yellow crystals.[1] However, any significant darkening (to brown or black) upon storage may indicate degradation.
Troubleshooting Experimental Issues
Q3: My NMR analysis of an older sample shows a new peak in the 9-10 ppm region and a broad singlet further downfield. What could this be?
A3: The most likely culprit is oxidation of the aldehyde to the corresponding carboxylic acid. The aldehyde proton (-CHO) typically appears around 9-10 ppm, while the carboxylic acid proton (-COOH) is a broad singlet, often above 10 ppm. This is a common degradation pathway for aldehydes, especially when exposed to air.
Q4: I am seeing a loss of solubility of my compound in organic solvents over time, and it appears to be turning into a waxy or polymeric material. What is happening?
A4: This is likely due to polymerization. Aldehydes can undergo acid-catalyzed self-condensation to form cyclic trimers (trioxanes) or other polymeric structures.[7] These polymers are often less soluble and will have a very different appearance in NMR spectra (loss of the aldehyde peak). This process can be accelerated by trace amounts of acid.[7]
Q5: My reaction yields are consistently low when using this aldehyde as a starting material. Could this be a stability issue?
A5: Absolutely. If the aldehyde has degraded, its effective concentration will be lower, leading to reduced yields. It is crucial to check the purity of the aldehyde before use, especially if it has been stored for a while. You can use techniques like NMR or LC-MS to assess its integrity. If degradation is suspected, it is best to use a fresh sample or purify the existing one.
Troubleshooting Guides
Guide 1: Investigating Sample Degradation
If you suspect your sample of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde has degraded, follow this workflow to identify the issue.
Step 1: Visual Inspection
-
Color Change: Has the pale yellow solid darkened?
-
Consistency Change: Has it become gummy, oily, or waxy?
Step 2: Solubility Test
-
Attempt to dissolve a small amount in a standard solvent (e.g., CDCl₃, DMSO-d₆). Is it less soluble than a fresh sample?
Step 3: Analytical Characterization
-
¹H NMR: Look for the characteristic aldehyde proton peak. Its integration should correspond to one proton relative to other protons on the heterocyclic core. Note any new peaks, especially in the carboxylic acid region or the disappearance of the aldehyde peak.
-
LC-MS: Check for the expected molecular weight. Look for a peak corresponding to M+16 (oxidation to carboxylic acid). A broad or messy chromatogram may indicate polymerization.
Step 4: Interpretation
-
Use the table below to diagnose the likely degradation pathway.
| Observation | Potential Cause | Confirmation |
| Darkening color, new peak at >10 ppm in ¹H NMR, M+16 peak in MS | Oxidation to carboxylic acid | IR spectroscopy (C=O stretch of carboxylic acid) |
| Decreased solubility, waxy appearance, loss of aldehyde peak in ¹H NMR | Polymerization/Trimerization | Complex ¹H NMR spectrum, broad signals |
| Sample appears wet or oily | Hygroscopic water absorption | Presence of a broad water peak in ¹H NMR |
Guide 2: Protocol for Sample Purification
If your analysis confirms the presence of impurities, purification may be possible.
Protocol: Column Chromatography
-
Select a Solvent System: Use thin-layer chromatography (TLC) to find a suitable solvent system. A mixture of ethyl acetate and hexanes is a good starting point. The aldehyde should have an Rf value of approximately 0.3-0.4 for good separation.
-
Prepare the Column: Pack a silica gel column with your chosen eluent.
-
Load the Sample: Dissolve the crude aldehyde in a minimum amount of dichloromethane or your eluent and load it onto the column.
-
Elute and Collect: Run the column, collecting fractions and monitoring by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry and Store: Dry the purified product under high vacuum and store it immediately under an inert atmosphere in a freezer.
Visualizing Degradation and Workflows
Below are diagrams to help visualize potential degradation pathways and troubleshooting logic.
Caption: Potential degradation pathways for the aldehyde.
Caption: Troubleshooting workflow for low reaction yields.
References
-
Benchchem. 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde. Available from:
- Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
-
ResearchGate. Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. Available from:
-
MDPI. Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][1][2][6]benzotriazine 5-Oxides. Available from:
- Michigan State University Department of Chemistry. Heterocyclic Compounds.
-
Smolecule. 6,7-Dihydro-4H-pyrazolo[5,1-C][1][2]oxazine-3-carbaldehyde. Available from:
- Pell Wall Blog. (2013). Aldehydes: identification and storage.
- Chromatography Online. The Proper Storage and Handling of Volatile Analytical Standards.
- National Center for Biotechnology Information (PMC). (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
-
Thieme. Synthesis of Pyrazolo[5,1-c][1][2]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. Available from:
- University of Liverpool. Heterocyclic Chemistry.
- National Institutes of Health. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- ResearchGate. (2021). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts.
- PubMed. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives.
- ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
- Oxford University Press. Aromatic Heterocyclic Chemistry.
- Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
- organicmystery.com. Preparation of Aromatic Aldehydes and Ketones.
-
MOLBASE. 4-oxo-6,7-dihydro-4H-pyrazolo-[5,1-c][1][2]oxazine-2-carbaldehyde. Available from:
- PubMed Central. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies.
- Royal Society of Chemistry. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.
- ResearchGate. (2025). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives.
- National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
- PubMed. (2021). Synthesis of 6,7-Dihydro-1 H,5 H-pyrazolo[1,2- a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts.
- Semantic Scholar. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives.
- Journal of Al-Nahrain University. (2024). Synthesis and characterization of new Oxazine , Thiazine and Pyrazol derived from chalcones.
- National Institutes of Health. Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts.
Sources
- 1. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Welcome to the technical support center for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this novel heterocyclic compound. The pyrazolo-oxazine scaffold is a key intermediate in the synthesis of various biologically active molecules, making a thorough understanding of its stability and degradation crucial for reliable experimental outcomes.[1][2]
This document provides answers to frequently asked questions (FAQs) and detailed troubleshooting guides for common challenges encountered during the handling, storage, and application of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Compound Stability and Storage
Q1: What are the recommended storage conditions for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde?
A1: For long-term stability, the compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. In solution, it is advisable to prepare fresh solutions for each experiment. If storage in solution is necessary, use anhydrous aprotic solvents and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).
Q2: How stable is the compound in common organic solvents?
A2: The compound is expected to have good stability in aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile at room temperature for short periods. Protic solvents, especially alcohols, may lead to the formation of acetals or hemiacetals with the aldehyde group over time, particularly in the presence of acid or base catalysts.
Q3: What is the expected stability of the aldehyde functional group?
A3: The aldehyde group is one of the most reactive sites in the molecule. It is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (autoxidation), oxidizing agents, or certain light conditions. It can also undergo reduction to an alcohol in the presence of reducing agents. Due to its reactivity, derivatives of pyrazole C-3/C-5 carbaldehydes have been explored for the synthesis of various bioactive molecules.[3][4]
Degradation Pathways
Q4: What are the likely degradation pathways for this molecule under hydrolytic conditions (acidic or basic)?
A4: Under acidic or basic conditions, the oxazine ring is susceptible to hydrolysis.
-
Acid-catalyzed hydrolysis: The ether linkage in the oxazine ring can be protonated, followed by nucleophilic attack by water, leading to ring-opening to form a diol-aldehyde.
-
Base-catalyzed hydrolysis: While less common for simple ethers, strong basic conditions could potentially promote ring-opening, although this is generally less favorable than acid-catalyzed cleavage.
Q5: Is the compound susceptible to oxidative degradation?
A5: Yes, significant oxidative degradation is anticipated. The primary site of oxidation is the aldehyde group, which can be readily oxidized to a carboxylic acid. Stronger oxidizing conditions could potentially lead to the degradation of the pyrazole or oxazine rings. Forced degradation studies often employ agents like hydrogen peroxide to assess oxidative stability.[5][6]
Q6: How does photostability affect the compound?
A6: Aromatic and heterocyclic compounds can be sensitive to light. Photodegradation can lead to complex reaction pathways, including radical formation and subsequent dimerization or reaction with solvents. The ICH Q1B guidelines recommend photostability testing for new drug substances.[7] It is crucial to protect the compound and its solutions from direct light exposure.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent biological activity or analytical results over time. | Compound degradation due to improper storage or handling. | 1. Verify Storage: Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Fresh Solutions: Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. 3. Purity Check: Re-analyze the purity of your stock material using HPLC or LC-MS to check for the presence of degradants. |
| Appearance of new peaks in HPLC or LC-MS analysis of an aged sample. | Hydrolysis, oxidation, or photodecomposition. | 1. Characterize Degradants: Use mass spectrometry to determine the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu suggests oxidation of the aldehyde to a carboxylic acid). 2. Conduct Forced Degradation: Perform systematic forced degradation studies (see Protocol 1) to intentionally generate and identify potential degradants. This will help in developing a stability-indicating analytical method.[5][8][9] |
| Low yield or unexpected side products in a synthetic reaction. | Instability of the reactant under the reaction conditions (e.g., high temperature, acidic/basic reagents). | 1. Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to identify the formation of byproducts. 2. Optimize Conditions: If degradation is suspected, consider milder reaction conditions (lower temperature, shorter reaction time, alternative reagents). For instance, if using strongly acidic conditions, explore milder acids or shorter exposure times. 3. Inert Atmosphere: If oxidation is a concern, perform the reaction under an inert atmosphere (N₂ or Ar). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde.
Objective: To investigate the stability of the compound under various stress conditions as recommended by ICH guidelines.[5]
Materials:
-
6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system with a suitable C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.[7]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve a known amount of the stressed solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 1 mg/mL in acetonitrile) to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Analyze the solution by HPLC-MS.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC-MS method.
-
Compare the chromatograms to identify and quantify any degradation products.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the predicted degradation pathways based on the chemical structure of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde.
Caption: Predicted oxidative degradation pathway.
Caption: Predicted acid-catalyzed hydrolysis pathway.
Caption: Workflow for forced degradation studies.
References
-
Benchchem. 6,7-Dihydro-4H-pyrazolo[5,1-c][1][10]thiazine-2-carbaldehyde. Available from:
-
Lindsay-Scott, P. J., et al. (2020). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][10]oxazines. ResearchGate. Available from: [Link]
-
Jadhav, S. D., et al. (2016). Forced degradation studies. MedCrave online. Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian J. Research Chem. Available from: [Link]
-
Alsante, K. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Innovare Academic Sciences. Available from: [Link]
-
Khan, I., et al. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. PubMed. Available from: [Link]
-
Sharma, S., et al. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. Available from: [Link]
Sources
- 1. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde [benchchem.com]
- 2. Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurities in the Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Technical Support Center: Troubleshooting Impurities in the Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block.[1][3] The synthesis of this compound, particularly the introduction of the C2-carbaldehyde group via the Vilsmeier-Haack reaction, is a robust but nuanced process where impurity formation can be a significant challenge.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the highest purity of your final product.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Common Impurities
This section addresses the most common challenges and unexpected outcomes encountered during the synthesis and purification of the target compound.
Q1: My final product analysis shows a significant amount of the unformylated starting material, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine. What caused this incomplete conversion?
A1: Root Cause Analysis & Mitigation
Incomplete formylation is typically traced back to either the potency of the Vilsmeier reagent or suboptimal reaction conditions. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the chloroiminium ion (the "Vilsmeier reagent") acts as the electrophile.[4][5] The pyrazolo-oxazine core is an electron-rich heterocycle, but its reactivity can be influenced by several factors.[6]
Troubleshooting Action Plan:
-
Reagent Quality and Stoichiometry:
-
Phosphorus oxychloride (POCl₃): This reagent is highly sensitive to moisture. Use a fresh bottle or a recently opened one stored under inert gas. Hydrolyzed POCl₃ will fail to generate the active Vilsmeier reagent.
-
N,N-Dimethylformamide (DMF): Ensure the DMF is anhydrous. Water competes with DMF for reaction with POCl₃.
-
Stoichiometry: The Vilsmeier reagent is typically generated in situ from DMF and POCl₃.[2] A common mistake is using insufficient equivalents of the formylating agent. For less reactive substrates, an excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often required to drive the reaction to completion.[7]
-
-
Reaction Conditions:
-
Temperature: The formation of the Vilsmeier reagent is exothermic and usually performed at 0 °C.[7] However, the subsequent formylation step may require heating. The optimal temperature depends on the substrate's reactivity and can range from room temperature up to 80-120 °C.[6][8] If you observe low conversion at room temperature, consider gradually increasing the heat while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Reaction Time: These reactions can take several hours.[7] Monitor the disappearance of the starting material using TLC before quenching the reaction.
-
-
Experimental Causality: The electron-rich pyrazolo-oxazine attacks the electrophilic carbon of the Vilsmeier reagent.[9] If the concentration or reactivity of this reagent is too low, or if the activation energy barrier is not overcome with sufficient thermal energy, the reaction will stall, leaving starting material unreacted.
Q2: I've isolated a major byproduct with a mass corresponding to M+16 (addition of an oxygen atom). What is this impurity and how can I prevent it?
A2: Identifying and Preventing Oxidation
This impurity is almost certainly the corresponding carboxylic acid: 4-oxo-6,7-dihydro-4H-pyrazolo-[5,1-c][1][2]oxazine-2-carboxylic acid . Aldehydes are notoriously susceptible to oxidation, which can occur during the reaction, aqueous workup, or even during storage if exposed to air.
Troubleshooting Action Plan:
-
Maintain an Inert Atmosphere: The single most effective preventative measure is to run the entire synthesis, including reagent transfers and the reaction itself, under a dry, inert atmosphere like nitrogen or argon.[1] This minimizes contact with atmospheric oxygen.
-
Control Workup Conditions: During the aqueous workup, dissolved oxygen can promote oxidation. Using degassed water can help mitigate this. Avoid prolonged exposure to basic conditions during workup, as this can sometimes facilitate oxidation.
-
Purification Strategy: The carboxylic acid impurity is significantly more polar than the desired aldehyde. It can often be removed effectively using silica gel chromatography. A small amount of a non-polar solvent in your column's mobile phase should keep the acid retained on the baseline while the aldehyde elutes.
-
Proper Storage: Store the purified aldehyde under an inert atmosphere, protected from light, and at a low temperature to prevent long-term degradation.
Q3: My NMR spectrum is complex, suggesting a mixture of isomers. Can formylation occur at a different position on the heterocyclic core?
A3: Understanding Regioselectivity
While the C2-position is the electronically favored site for formylation on the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine core, the formation of regioisomers is possible, though typically minor. The Vilsmeier-Haack reaction is governed by the electronic density of the aromatic ring.[10] In this fused system, other positions on the pyrazole ring could potentially react if the primary site is sterically hindered or if reaction conditions are overly harsh.
-
Potential Isomer: The most likely alternative would be formylation at the C3 position (if sterically accessible), leading to the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-3-carbaldehyde .[11]
Troubleshooting Action Plan:
-
Confirm Structure: Use 2D NMR techniques (like HMBC and NOESY) to unambiguously confirm the connectivity and spatial relationships in your main product and the impurity.
-
Moderate Reaction Conditions: Extremely high temperatures or a large excess of the Vilsmeier reagent can sometimes lead to a loss of selectivity. Attempt the reaction under the mildest conditions that still afford a good conversion rate.
-
Purification: Regioisomers often have very similar polarities, making them challenging to separate by standard column chromatography. A high-performance flash chromatography system with a fine-particle silica column or preparative HPLC may be required.
Q4: During the aqueous workup of my Vilsmeier-Haack reaction, I obtained a water-soluble, colored byproduct. What is it?
A4: The Iminium Salt Intermediate
The direct product of the Vilsmeier-Haack reaction is not the aldehyde but an iminium salt intermediate.[4][12] This salt is then hydrolyzed to the aldehyde during the aqueous workup.
-
Structure: [Dimethylamino(6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazin-2-yl)methylidene]dimethylammonium salt.
If the hydrolysis step is incomplete, this highly polar, water-soluble iminium salt will remain. These salts are often intensely colored.
Troubleshooting Action Plan:
-
Ensure Complete Hydrolysis: After quenching the reaction mixture (typically by pouring it onto ice), ensure thorough mixing and adequate time for hydrolysis. Gentle heating of the aqueous mixture can sometimes drive the hydrolysis to completion.
-
Adjust pH: Hydrolysis is often facilitated by adjusting the pH. After the initial quench, adding a mild base like sodium acetate or sodium bicarbonate and stirring for a period (e.g., 30-60 minutes) can ensure the complete conversion of the iminium salt to the aldehyde before extraction.[9]
-
Extraction: The aldehyde is soluble in common organic solvents (like ethyl acetate or dichloromethane), while the iminium salt remains in the aqueous layer. If you suspect incomplete hydrolysis, ensure your extraction procedure is robust enough to separate the phases cleanly.
Part 2: Analytical & Purification Protocols
Protocol 2.1: TLC Method for In-Process Monitoring
A self-validating protocol relies on careful monitoring. TLC is essential for tracking the consumption of starting material and the formation of the product.
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase: 30-50% Ethyl Acetate in Hexane (adjust ratio as needed for optimal separation).
-
Visualization: UV light (254 nm). The product and starting material are typically UV-active. Staining with potassium permanganate can also be used.
-
Procedure:
-
Spot a baseline with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RXN).
-
Develop the plate in the chosen mobile phase.
-
Observe the spots under UV light. The reaction is complete when the SM spot is no longer visible in the RXN lane. The product spot (aldehyde) should be less polar than the carboxylic acid impurity but more polar than the unformylated starting material.
-
Protocol 2.2: Standard Purification by Silica Gel Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane or ethyl acetate, adding silica, and concentrating in vacuo to a dry powder.
-
Eluent System: A gradient system of Ethyl Acetate (EtOAc) in Hexane is highly effective.
-
Start with a low polarity eluent (e.g., 10% EtOAc in Hexane) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 20%, 30%, 40% EtOAc) to elute the desired product, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
-
The highly polar oxidized impurity (carboxylic acid) will remain strongly adsorbed to the silica and will elute much later or can be left on the column.[1]
-
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.
Table 1: Characteristics of Common Impurities
| Impurity Name | Structure | Δ Mass from Product | Key ¹H NMR Feature | Relative TLC Rf (vs. Product) |
| Starting Material (Unformylated) | 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine | -28 Da | Absence of aldehyde proton (~9.8 ppm); presence of pyrazole C-H proton (~7.5-8.0 ppm) | Higher |
| Oxidized Product (Carboxylic Acid) | 4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid | +16 Da | Absence of aldehyde proton; presence of a broad carboxylic acid proton (>10 ppm, often not seen) | Lower |
| Iminium Salt (Pre-hydrolysis) | [Iminium Cation]⁺ | +42 Da | Complex signals in the iminium region (8-9 ppm); water-soluble | Does not move from baseline |
Part 3: Visual Guides & Pathways
Diagram 3.1: Vilsmeier-Haack Reaction and Key Impurity Pathways
Caption: A logical workflow for identifying unknown impurities based on analytical data.
Part 4: References
-
ResearchGate. Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c]o[1][2]xazines. [Link]
-
Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
International Journal of Pharmaceutical Erudition. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Journal of Applicable Chemistry. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
-
National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
MOLBASE. 4-oxo-6,7-dihydro-4H-pyrazolo-[5,1-c]o[1][2]xazine-2-carbaldehyde. [Link]
-
National Institutes of Health (NIH). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
PubMed. Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. [Link]
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- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 11. Buy 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde [smolecule.com]
- 12. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Enhancing the Solubility of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Welcome to the technical support center for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this novel heterocyclic compound. Our goal is to provide you with practical, evidence-based strategies to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde?
A1: Based on its chemical structure, 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde is a fused heterocyclic system containing a pyrazole ring, an oxazine ring, and an aldehyde functional group. Compounds with such structures are typically lipophilic and exhibit poor aqueous solubility.[1][2][3] The presence of nitrogen and oxygen atoms may provide some polarity, but the overall fused ring system contributes to its hydrophobic nature. Therefore, you should anticipate challenges when attempting to dissolve this compound in purely aqueous media. However, it is expected to have better solubility in common organic solvents.[4]
Q2: In which organic solvents should I initially attempt to dissolve the compound?
A2: For initial solubility screening, a range of common laboratory solvents should be tested. Based on the behavior of similar heterocyclic compounds like pyrazole derivatives, the following solvents are recommended starting points[4][5]:
| Solvent Class | Recommended Solvents | Expected Solubility |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High |
| Protic Polar | Ethanol, Methanol | Moderate to High |
| Chlorinated | Dichloromethane (DCM) | Moderate |
| Ethers | Tetrahydrofuran (THF) | Moderate |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into a clean vial.
-
Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound dissolves completely, it is soluble at that concentration (e.g., 10 mg/mL).
-
If not, continue adding the solvent in measured increments until the compound dissolves or it becomes impractical to proceed.
Troubleshooting Guide: Common Solubility Issues
Q3: My compound is precipitating out of solution during my aqueous-based cellular assay. What can I do?
A3: Precipitation in aqueous media is a common issue for poorly soluble compounds. This often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. Here are several strategies to mitigate this problem:
1. Co-Solvent Systems: The use of a water-miscible co-solvent can increase the solubility of your compound in the final aqueous solution.[6][7]
-
Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for lipophilic compounds to remain in solution.
-
Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG 300 or 400).
-
Protocol: Prepare your stock solution in a mixture of the organic solvent and the co-solvent before diluting it into your aqueous buffer. It is crucial to determine the maximum tolerable concentration of the co-solvent for your specific cell line to avoid toxicity.
2. pH Adjustment: If the compound has ionizable functional groups, adjusting the pH of the medium can significantly impact its solubility.[8][9]
-
Rationale: Converting a neutral compound into a salt by protonating or deprotonating a functional group can dramatically increase its aqueous solubility. The pyrazole moiety may have a basic nitrogen that can be protonated at acidic pH.
-
Workflow:
Caption: pH Adjustment Workflow
3. Use of Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.
-
Rationale: Surfactants form micelles that can encapsulate the poorly soluble drug, increasing its apparent solubility in aqueous solutions.
-
Recommended Surfactants: Tween® 20, Tween® 80, Pluronic® F-68.
-
Caution: Surfactants can affect cell membrane integrity. Always perform a toxicity control with the surfactant alone on your cells.
Q4: I need to prepare a formulation for in vivo studies. What are my options?
A4: Formulating a poorly soluble compound for in vivo administration requires careful consideration of the route of administration and potential toxicity of the excipients. Here are some advanced formulation strategies:
1. Amorphous Solid Dispersions: This technique involves dispersing the compound in a polymeric carrier in an amorphous state.[1][2][10]
-
Rationale: The amorphous form of a drug is generally more soluble and has a faster dissolution rate than its crystalline form.[11]
-
Common Polymers: Hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone (PVP), Soluplus®.
-
Preparation Methods: Spray drying and hot-melt extrusion are common techniques to produce solid dispersions.[12]
2. Lipid-Based Formulations: Incorporating the compound into lipid-based systems is a highly effective strategy for oral delivery.[2][11]
-
Rationale: These formulations can enhance the solubility and absorption of lipophilic drugs.
-
Types of Lipid Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[12]
-
Nanoemulsions: These are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.
-
3. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[11][12]
-
Rationale: The outer surface of the cyclodextrin is hydrophilic, while the inner cavity is hydrophobic. The poorly soluble drug can be encapsulated within the cavity, increasing its solubility in water.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Caption: Overview of Solubility Enhancement Techniques
References
-
Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Molecules. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Verma, S., & Rawat, A. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
El-Gazzar, A. R. B. A., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules. Available at: [Link]
-
MOLBASE. (n.d.). 4-oxo-6,7-dihydro-4H-pyrazolo-[5,1-c][1][12]oxazine-2-carbaldehyde. MOLBASE. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
PubChem. (n.d.). 4H,6H,7H-pyrazolo(3,2-c)(1,4)oxazine-2-carboxylic acid. PubChem. Available at: [Link]
-
IJMDSR. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
Savjani, K. T., et al. (2012). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Scaling Up Production of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Technical Support Center: Scaling Up Production of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis and scale-up of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. It addresses common challenges and offers troubleshooting advice for researchers and process chemists.
I. Synthetic Pathway Overview
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde typically involves a multi-step process, culminating in the formylation of the pyrazolo-oxazine core. A key transformation is the Vilsmeier-Haack reaction, which introduces the aldehyde group.
Caption: General synthetic route to the target compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up, categorized by the stage of the process.
A. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it is sensitive to reaction conditions.
| Problem | Potential Cause | Troubleshooting Action |
| Low or No Yield | Inactive Vilsmeier Reagent: The reagent is sensitive to moisture and can decompose. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF). |
| Insufficient Substrate Reactivity: The pyrazolo-oxazine core may not be sufficiently electron-rich. | Consider the effect of substituents on the aromatic ring. Electron-withdrawing groups can hinder the reaction. | |
| Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate after the initial low-temperature addition. | After the addition of the substrate at 0-5 °C, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor progress by TLC to determine the optimal temperature and time.[3] | |
| Formation of Byproducts | Chlorination: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. | Maintain the lowest effective reaction temperature and ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt.[3] |
| Multiple Formylations: Highly activated substrates may undergo di-formylation. | Use stoichiometric amounts of the Vilsmeier reagent and carefully control the reaction time and temperature. | |
| Difficult Product Isolation | Product is Water-Soluble: The formylated product may have some solubility in the aqueous layer during work-up. | Saturate the aqueous layer with NaCl (brine) to decrease its polarity and drive the product into the organic layer. Perform multiple extractions. |
| Emulsion Formation: This can make phase separation difficult during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective on a smaller scale. |
B. Scale-Up Challenges
Transitioning from laboratory-scale to pilot or production scale introduces new challenges that can significantly impact yield, purity, and safety.
| Challenge | Underlying Issue | Mitigation Strategy |
| Exotherm Control | The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. | Controlled Reagent Addition: Use a dosing pump for the slow, controlled addition of POCl₃ to DMF. Efficient Cooling: Employ a reactor with a high-efficiency cooling jacket and consider using a lower-temperature coolant. Process Safety Studies: Conduct calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to design appropriate cooling capacity.[4] |
| Mixing and Mass Transfer | In large reactors, inefficient mixing can lead to localized "hot spots" during reagent addition, causing side reactions and decomposition. | Reactor Design: Use a reactor with appropriate baffles and an agitator designed for the viscosity of the reaction mixture. Stirring Rate: Optimize the stirring rate to ensure homogeneity without excessive shear, which could affect crystal formation later. |
| Crystallization and Polymorphism | The final product's crystalline form (polymorph) can affect its physical properties, such as solubility, stability, and bioavailability.[1][5][6] Different polymorphs may form under different crystallization conditions, which can be difficult to control on a large scale. | Controlled Cooling: Implement a programmed cooling profile to ensure consistent crystal growth. Seeding: Introduce seed crystals of the desired polymorph to control the crystallization process.[7] Solvent System: Carefully select the crystallization solvent system, as this can influence which polymorph is favored. Characterization: Use techniques like X-ray powder diffraction (XRPD) and DSC to characterize and monitor the polymorphic form of the product. |
| Large-Scale Purification | Methods like column chromatography that are common in the lab are often not feasible for large-scale production. | Crystallization: Optimize the crystallization process to achieve the desired purity. Multiple recrystallizations may be necessary. Anti-Solvent Crystallization: Add a solvent in which the product is poorly soluble to induce precipitation.[8] Filtration and Drying: Use appropriate large-scale filtration and drying equipment (e.g., filter-dryers) to efficiently isolate the final product. |
| Process Analytical Technology (PAT) | Lack of real-time process monitoring can lead to batch failures and inconsistencies. | Implement PAT tools to monitor critical process parameters (CPPs) in real-time.[9][10][11][12] For example, in-line FTIR or Raman spectroscopy can monitor reactant consumption and product formation. |
III. Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is not working, even with fresh reagents. What else could be the problem?
A1: Besides reagent quality, consider the following:
-
Substrate Purity: Impurities in your starting 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine can inhibit the reaction. Ensure it is fully characterized and purified before the formylation step.
-
Solvent Choice: While DMF is the standard, in some cases, using a co-solvent like chloroform or dichloromethane can improve solubility and reaction outcomes.
-
Reaction Quenching: The work-up procedure is critical. The reaction mixture should be quenched by pouring it slowly into a vigorously stirred mixture of ice and water. A basic quench (e.g., with sodium bicarbonate or sodium hydroxide solution) is often necessary to neutralize the acidic reaction mixture and facilitate product precipitation.
Q2: I am observing a significant drop in yield upon scaling up the reaction. Why is this happening?
A2: A drop in yield during scale-up is a common issue and can often be attributed to:
-
Inefficient Heat Transfer: As discussed in the troubleshooting guide, poor heat management can lead to the formation of byproducts. Ensure your reactor's cooling system is adequate for the scale of the reaction.
-
Mass Transfer Limitations: Inadequate mixing can result in incomplete reactions. The geometry of the reactor and the type of agitator play a crucial role in ensuring proper mixing on a larger scale.
-
Changes in Reaction Kinetics: The concentration of reactants can change during scale-up, which may affect the reaction rate and selectivity. It may be necessary to re-optimize the reaction conditions at the larger scale.
Q3: How can I control the particle size of my final product during crystallization?
A3: Controlling particle size is important for filtration, drying, and formulation.
-
Cooling Rate: A slower cooling rate generally leads to larger crystals, while rapid cooling can result in smaller particles.
-
Agitation: The stirring rate can influence nucleation and crystal growth. Higher agitation rates can lead to smaller crystals due to secondary nucleation.
-
Supersaturation: The level of supersaturation is the driving force for crystallization. Controlling the rate at which supersaturation is generated (e.g., by slow addition of an anti-solvent) can help control particle size.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The Vilsmeier-Haack reaction involves hazardous reagents and exothermic steps.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. Handle it with extreme care in a well-ventilated fume hood or a closed system.
-
Exothermic Reaction: The reaction of POCl₃ with DMF can lead to a runaway reaction if not properly controlled. Always add POCl₃ slowly to cooled DMF.
-
Quenching: The quenching of the reaction mixture with water is also highly exothermic. This should be done slowly and with efficient cooling.
Caption: Troubleshooting workflow for low yield in scale-up.
IV. Experimental Protocols
A. Lab-Scale Vilsmeier-Haack Formylation (Illustrative)
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at 0-5 °C.
-
Substrate Addition: Dissolve 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the aqueous solution with saturated sodium bicarbonate solution until pH 7-8. The product may precipitate. Collect the solid by filtration or extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
V. References
-
GBMSA, "Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism," [Online]. Available: [Link].
-
ACS Publications, "An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design," [Online]. Available: [Link].
-
Curia Global, "Drug Polymorphism: A Key Consideration for API Development," [Online]. Available: [Link].
-
Blog, "What are the emerging technologies for pharmaceutical intermediate purification?," [Online]. Available: [Link].
-
CCDC, "Polymorphism: A Major Risk That Pharma Companies Must Mitigate," [Online]. Available: [Link].
-
Pharmaceutical Online, "Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability," [Online]. Available: [Link].
-
Hangzhou Keyingchem Co., Ltd., "Top Fine Chemicals Manufacturer Expands Production Capacity to Meet Growing Global Demand," [Online]. Available: [Link].
-
PMC - NIH, "Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing," [Online]. Available: [Link].
-
Reddit, "Having some troubles with a Vislmeier-Haack reaction (more infos about my comments).," [Online]. Available: [Link].
-
PMC - NIH, "Editorial: Green Synthesis of Heterocycles," [Online]. Available: [Link].
-
Drug Development and Delivery, "PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities," [Online]. Available: [Link].
-
Syrris, "Pharmaceutical Crystallization in drug development," [Online]. Available: [Link].
-
ResearchGate, "256508 PDFs | Review articles in SYNTHETIC CHEMISTRY," [Online]. Available: [Link].
-
Innopharma Technology, "Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry," [Online]. Available: [Link].
-
ResearchGate, "Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography | Request PDF," [Online]. Available: [Link].
-
PharmaCompass.com, "Purification & Separation | Chromatography | HPLC | CDMO," [Online]. Available: [Link].
-
Chemistry LibreTexts, "1.3.5: Exothermic and Endothermic Reactions," [Online]. Available: [Link].
-
ACS Publications, "Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques," [Online]. Available: [Link].
-
Reddit, "Where does the heat in exothermic reactions come from? : r/askscience," [Online]. Available: [Link].
-
Reaction Chemistry & Engineering (RSC Publishing), "Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development," [Online]. Available: [Link].
-
Stepscience, "Process Analytical Technology - PAT," [Online]. Available: [Link].
-
ResearchGate, "Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development," [Online]. Available: [Link].
-
ACS Publications, "Chemical and Process Safety | Organic Process Research & Development," [Online]. Available: [Link].
-
SpringerLink, "Local and overall heat transfer of exothermic reactions in microreactor systems," [Online]. Available: [Link].
-
Wikipedia, "Exothermic reaction," [Online]. Available: [Link].
-
Cambridge University Press, "Industrial crystallization in practice From process to product," [Online]. Available: [Link].
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION, [Online]. Available: [Link].
-
ACS GCI Pharmaceutical Roundtable, "Process Safety," [Online]. Available: [Link].
-
University of Rochester, Department of Chemistry, "How To: Troubleshoot a Reaction," [Online]. Available: [Link].
-
Chemistry Steps, "Vilsmeier-Haack Reaction," [Online]. Available: [Link].
-
MDPI, "Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry," [Online]. Available: [Link].
-
Aral Research, "Aral Research: Top Research Lab in Ahmedabad | Analytical Lab in Ahmedabad," [Online]. Available: [Link].
-
ResearchGate, "Heterocycles, their Synthesis and Industrial Applications: A Review," [Online]. Available: [Link].
-
Chemistry Steps, "Organic Chemistry Synthesis Problems," [Online]. Available: [Link].
-
YouTube, "The ABCs of performing organic synthesis reactions," [Online]. Available: [Link].
-
Reddit, "Common sources of mistake in organic synthesis : r/OrganicChemistry," [Online]. Available: [Link].
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Technical Support Center: Stereoselective Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
Technical Support Center: Stereoselective Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Welcome to the technical support center for the stereoselective synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and ensure the stereochemical integrity of your target compound.
I. Troubleshooting Guide: Avoiding Racemization
This section addresses specific issues you may encounter during the synthesis, with a focus on preventing the loss of stereochemical purity.
Problem 1: Significant Racemization Detected in the Final Product
Symptoms:
-
You observe a nearly 1:1 ratio of enantiomers by chiral High-Performance Liquid Chromatography (HPLC) or other analytical techniques.
-
The optical rotation of the final product is close to zero.
Root Causes and Solutions:
Racemization is the process where an optically active compound is converted into an optically inactive (racemic) form, resulting in a 50:50 mixture of enantiomers.[3][4] This can occur through various mechanisms, often involving the formation of a planar, achiral intermediate like a carbocation or an enol.[2][3]
1. Unstable Chiral Center: The stereocenter in the oxazine ring is susceptible to epimerization, especially under harsh reaction conditions.
-
Mechanism of Racemization: The primary mechanism to consider is the formation of a planar intermediate.[2] If a reaction step proceeds through a carbocation at the chiral center, the subsequent nucleophilic attack can occur from either face with equal probability, leading to a racemic mixture.[2] Similarly, conditions that promote enolization of a nearby carbonyl group can also lead to racemization if the chiral center is alpha to the carbonyl.
-
Solution:
-
Temperature Control: Maintain strict temperature control throughout the synthesis. Elevated temperatures can provide the activation energy needed for bond cleavage and the formation of racemic intermediates.[4] It is advisable to run reactions at the lowest effective temperature.
-
pH Management: Avoid strongly acidic or basic conditions, which can catalyze racemization.[3][5] If a reaction requires acidic or basic catalysis, use the mildest possible reagent and carefully control the stoichiometry and reaction time. For instance, instead of strong mineral acids, consider using milder Lewis acids.
-
Reagent Selection: Choose reagents that are known to promote stereoretention or stereoinversion through well-defined mechanisms, rather than those that favor carbocation formation (e.g., S(_N)1-type reactions).[2]
-
2. Inappropriate Solvent Choice: The solvent can play a crucial role in stabilizing intermediates that lead to racemization.
-
Solution:
-
Polar Protic vs. Aprotic Solvents: Polar protic solvents can stabilize carbocation intermediates, promoting racemization.[2] Consider using polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (ACN), or Dichloromethane (DCM) where appropriate.
-
Solvent Screening: If racemization persists, a solvent screen is recommended to identify the optimal medium that minimizes the formation of achiral intermediates.
-
Problem 2: Inconsistent Enantiomeric Excess (ee) Between Batches
Symptoms:
-
You observe significant variation in the enantiomeric excess from one reaction to the next, even when following the same protocol.
Root Causes and Solutions:
1. Catalyst Deactivation or Inefficiency: In asymmetric catalysis, the performance of the chiral catalyst is paramount.
-
Solution:
-
Catalyst Quality: Ensure the use of high-purity, fresh chiral catalysts. Many organocatalysts and metal complexes are sensitive to air, moisture, and impurities. Store them under an inert atmosphere and handle them using appropriate techniques (e.g., in a glovebox).
-
Catalyst Loading: Inconsistent catalyst loading can lead to variable enantioselectivity. Accurately weigh the catalyst and ensure it is fully dissolved and homogenously mixed in the reaction.
-
Ligand Exchange: For metal-based catalysts, ensure that the chiral ligand is not displaced by other coordinating species in the reaction mixture.
-
2. Variations in Reaction Conditions: Seemingly minor deviations in the experimental setup can have a significant impact on stereochemical outcomes.
-
Solution:
-
Strict Adherence to Protocol: Maintain rigorous consistency in all reaction parameters, including temperature, reaction time, addition rates of reagents, and stirring speed.
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, ensure a properly maintained inert atmosphere (e.g., Argon or Nitrogen).
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stereoselective synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
Q1: What is the most critical stage for controlling stereochemistry in this synthesis?
The formation of the chiral center in the oxazine ring is the most critical step. This is typically achieved through an asymmetric cyclization or a related transformation. It is at this stage that the enantiomeric excess of the final product is established. Any subsequent steps that could lead to racemization must be carefully controlled.
Q2: Are there specific asymmetric synthetic strategies that are recommended for this class of compounds?
Yes, several asymmetric strategies can be employed. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds.[6]
-
Organocatalytic Asymmetric Aza-Michael Addition: An enantioselective aza-Michael addition of a pyrazole derivative to an α,β-unsaturated aldehyde using a diarylprolinol silyl ether catalyst can be a viable strategy to introduce the chiral center with high enantiomeric excess.[7]
-
Chiral Metal Catalysis: Chiral-at-metal complexes, such as those involving Rhodium(III), have been successfully used in asymmetric Friedel-Crafts-type alkylation/cyclization reactions to afford pyrazolo[3,4-b]pyridine analogues with high enantioselectivity, a strategy that could be adapted.[8]
Q3: How can I accurately determine the enantiomeric excess of my product?
Chiral HPLC is the most common and reliable method. You will need to develop a suitable method using a chiral stationary phase. Other techniques include:
-
Chiral Supercritical Fluid Chromatography (SFC): Often provides better resolution and faster analysis times than HPLC.
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Can be used to differentiate enantiomers in the NMR spectrum.
-
Optical Rotation: While useful for a quick check, it is not a reliable method for determining ee unless the specific rotation of the pure enantiomer is known and there are no other chiral impurities.
Q4: What are the key structural features of the pyrazolo[5,1-c][1][2]oxazine scaffold that make it important?
The pyrazolo-oxazine fused system is a significant class of heterocyclic compounds with a wide range of biological applications, including anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal activities.[1] The fusion of the pyrazole scaffold with other heterocyclic rings creates molecules with significant biological and chemical potential in medicinal chemistry.[1]
III. Recommended Experimental Protocol: Asymmetric Synthesis via Organocatalysis
This protocol is a generalized example based on established organocatalytic methods for similar heterocyclic systems and should be optimized for the specific substrate.
Step 1: Synthesis of the Pyrazole-5-aldehyde Precursor
A common route involves the regiocontrolled synthesis of pyrazole-5-aldehydes from commercially available pyrazoles.[1] This can be achieved through alkylation and subsequent formylation or oxidation.[9]
Step 2: Asymmetric Michael Addition and Cyclization
-
Reaction Setup: To a solution of the pyrazole-5-aldehyde (1.0 mmol) and a suitable Michael acceptor (e.g., an α,β-unsaturated aldehyde or ketone, 1.2 mmol) in an appropriate solvent (e.g., toluene, 2 mL) at -20 °C under an inert atmosphere, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH(_4)Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
Step 3: Determination of Enantiomeric Excess
Analyze the purified product by chiral HPLC to determine the enantiomeric excess.
IV. Visual Guides
Diagram 1: Potential Racemization Pathway
Caption: A workflow for troubleshooting low enantioselectivity.
V. Quantitative Data Summary
The following table provides a hypothetical comparison of different reaction conditions on the enantiomeric excess of the final product. This data is for illustrative purposes and should be experimentally determined.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | -20 | 24 | 85 | 95 |
| 2 | 10 | DCM | -20 | 24 | 82 | 92 |
| 3 | 10 | Toluene | 0 | 12 | 88 | 85 |
| 4 | 5 | Toluene | -20 | 36 | 75 | 89 |
| 5 | 10 | Ethanol | -20 | 24 | 70 | 60 |
VI. References
-
Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c]o[1][2]xazines. (URL not available)
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. [Link]
-
Racemization Overview, Mechanism & Examples - Lesson - Study.com. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL not available)
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications. [Link]
-
Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (URL not available)
-
Racemization - Wikipedia. [Link]
-
Enantioselective Addition of Pyrazoles to Dienes - eScholarship.org. [Link]
-
Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives - PMC - NIH. [Link]
-
STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization - St. Paul's Cathedral Mission College. [Link]
-
The problem of racemization in drug discovery and tools to predict it - ResearchGate. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. [Link]
-
Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c]b[1][2][9]enzotriazine 5-Oxides. (URL not available)
-
Racemization in Drug Discovery EODC v08.pdf - ORCA – Online Research @ Cardiff. [Link]
-
4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones - NIH. [Link]
-
(PDF) Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives - ResearchGate. [Link]
-
Synthesis of new pyrazolot[1][7][9]riazines by cyclative cleavage of pyrazolyltriazenes - NIH. [Link]
-
(PDF) Synthesis of new pyrazolo[5,1-c]t[1][2][9]riazines with antifungal and antibiofilm activities - ResearchGate. [Link]
-
Synthesis of new pyrazolo[5,1-c] [1][2][9]benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e] [1][2][9]triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions - PubMed. [Link]
-
Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts - NIH. [Link]
-
Pyrazolo[5,1-c]t[1][2][9]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - MDPI. [Link]
-
Synthesis of 6,7-Dihydro-1 H,5 H-pyrazolo[1,2- a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts - PubMed. [Link]
-
Synthesis of chiral pyrazolo[4,3-e]t[1][2][9]riazine sulfonamides with tyrosinase and urease inhibitory activity - PubMed. [Link]
-
(PDF) Synthesis of chiral pyrazolo[4,3-e]t[1][2][9]riazine sulfonamides with tyrosinase and urease inhibitory activity - ResearchGate. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
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- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde [benchchem.com]
Validation & Comparative
"comparing 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde with similar compounds"
An In-Depth Comparative Guide to 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde and Structurally Related Heterocycles
Introduction
The fusion of pyrazole with other heterocyclic rings has yielded scaffolds of significant interest in medicinal chemistry, owing to their diverse pharmacological activities.[3][4] The pyrazolo-oxazine core, in particular, represents a versatile framework found in molecules with potential anticancer, anti-inflammatory, antibacterial, and antifungal properties.[5] This guide focuses on 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde , a key building block whose unique structural features—a fused bicyclic system with a reactive aldehyde group—make it a valuable precursor for the synthesis of novel therapeutic agents.[1][5]
This document provides a detailed comparison of this core compound with several structurally similar alternatives. By examining the nuanced differences in their synthesis, chemical reactivity, and potential biological activities, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.
Structural and Physicochemical Comparison of Analogs
The selection of a molecular scaffold is a critical decision in drug discovery. The seemingly minor substitution of one heteroatom or functional group for another can dramatically alter a compound's physicochemical properties, reactivity, metabolic stability, and ultimately, its biological function. Here, we compare our lead compound with three key analogs to illustrate these principles.
Core Structures Under Review
Below are the chemical structures of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde and its selected analogs.
Caption: Chemical structures of the core compound and selected analogs.
Comparative Data Summary
The following table summarizes the key properties and structural differences of the compounds under investigation.
| Feature | 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde | 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde[1] | Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylate[6] | 4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde[7] |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂OS | C₉H₁₂N₂O₃ | C₇H₆N₂O₃ |
| Molecular Weight | 152.15 g/mol | 168.22 g/mol | 196.20 g/mol | 166.13 g/mol |
| Key Difference | Core oxazine scaffold | Oxygen replaced by Sulfur in the 6-membered ring | Aldehyde replaced by Ethyl Ester at C2 | Ketone group added at C4 of the oxazine ring |
| Reactivity Insight | Aldehyde is a versatile handle for nucleophilic addition and Schiff base formation.[1] | Thiazine core offers different metabolic pathways (e.g., oxidation to sulfone).[1] | Ester is more stable than aldehyde; suitable for prodrugs requiring in-vivo hydrolysis.[1] | The electron-withdrawing oxo group modifies ring electronics and adds a hydrogen bond acceptor site. |
| Potential Application | Intermediate for neurological, anti-inflammatory, and agrochemical agents.[1] | Precursor for antimicrobial and anticancer agents.[1] | Used in prodrug strategies where controlled release of an active carboxylic acid is desired. | Potential for enhanced binding to polar enzyme active sites, such as kinases.[1] |
| Metabolic Stability | The oxazine ring may have lower metabolic stability compared to the thiazine analog.[1] | Generally higher metabolic stability due to the sulfur atom. | Stability is governed by esterase activity in vivo. | The oxo group may influence metabolic pathways. |
Synthetic Strategy Overview
Access to these fused heterocyclic systems is typically achieved through a multi-step, regiocontrolled synthesis starting from commercially available pyrazoles.[5] The general strategy involves the functionalization of the pyrazole nitrogen, followed by the introduction of the aldehyde group and subsequent cyclization to form the fused oxazine or thiazine ring.
Caption: Generalized workflow for the synthesis of pyrazolo[5,1-c][1][2]oxazine scaffolds.
Experimental Protocol: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines
This protocol is a representative synthesis adapted from established methodologies.[5]
Step 1: N-Alkylation of Pyrazole
-
To a stirred solution of a substituted pyrazole (1.0 eq) in acetonitrile, add cesium carbonate (1.5 eq).
-
Add the bromo-containing alkylating agent (e.g., a protected 2-bromoethanol derivative) (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the resulting N-alkylated pyrazole by column chromatography.
Step 2: C5-Formylation
-
Cool a solution of the N-alkylated pyrazole (1.0 eq) in anhydrous THF to -78 °C under a nitrogen atmosphere.
-
Slowly add n-butyllithium (1.1 eq) and stir for 45 minutes at -78 °C.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the pyrazole-5-carbaldehyde by column chromatography.
Step 3: Deprotection and Cyclization
-
Dissolve the pyrazole-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add a deprotecting agent (e.g., an acid catalyst like p-toluenesulfonic acid for certain protecting groups).
-
Stir the reaction at room temperature or with gentle heating to facilitate both deprotection and intramolecular cyclization.
-
Upon completion, neutralize the reaction, remove the solvent, and purify the final 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine product by recrystallization or chromatography.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The pyrazole core is a "biologically privileged" structure, and its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[8][9][10] The specific nature of the fused ring and the substituents dictates the compound's primary therapeutic potential.
| Compound Class | Potential Biological Activities | Structure-Activity Relationship (SAR) Insights |
| Pyrazolo-oxazines | Anticancer, antitubercular, anti-inflammatory, antibacterial, antifungal, COX-1/COX-2 inhibition.[5] | The oxazine ring introduces polarity and potential hydrogen bond accepting sites. The aldehyde at C2 is a key handle for derivatization to modulate activity. |
| Pyrazolo-thiazines | Antimicrobial, anticancer, potential for neurological disorders.[1] | The sulfur atom can participate in different metabolic pathways and may enhance binding to certain targets. Oxidation to a sulfone increases polarity, which can be beneficial for targeting polar active sites.[1] |
| Pyrazolo-pyrimidines | Kinase inhibition (e.g., CK2).[11] | The pyrimidine portion often interacts with the hinge region of kinase ATP-binding pockets. Substitutions on this scaffold are tuned to optimize potency and pharmacokinetic properties.[11] |
| Pyrazolo-triazines | Anticancer, antibacterial.[12][13] | These fused systems act as purine analogs and can interfere with nucleic acid synthesis or other cellular pathways.[12] |
| General Pyrazoles | Anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant.[3][9][14] | The substitution pattern on the pyrazole ring is critical. N-substitution can influence binding affinity, while substitutions at C3 and C5 modulate potency and selectivity.[15] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of the synthesized compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Experimental workflow for determining in vitro cytotoxicity using the MTT assay.
-
Cell Seeding: Plate a human cancer cell line (e.g., HCT-116 colon cancer cells) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Add serial dilutions of the compounds to the wells. Include wells with vehicle control (DMSO only) and untreated cells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is a highly valuable scaffold in medicinal chemistry, primarily due to the synthetic versatility conferred by its aldehyde functional group and the proven biological relevance of the fused pyrazolo-oxazine core.[1][5] Comparative analysis with its thiazine, ester, and oxo analogs reveals critical structure-activity and structure-property relationships.
-
The thiazine analog offers a pathway to potentially improved metabolic stability.[1]
-
The ethyl ester analog provides a classic prodrug opportunity for delivering the corresponding carboxylic acid.[1]
-
The 4-oxo derivative introduces electronic changes and new hydrogen bonding possibilities that could be exploited for targeting specific enzyme active sites.[7]
Future research should focus on leveraging the C2-carbaldehyde group to generate diverse libraries of imines, alcohols, and other derivatives for screening against a wide range of biological targets. The insights gained from comparing these core structures provide a logical foundation for the rational design of next-generation therapeutics based on the pyrazolo[5,1-c][1][2]oxazine framework.
References
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CNR-IRIS. Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. (2019-12-20). Available from: [Link]
-
MOLBASE. 4-oxo-6,7-dihydro-4H-pyrazolo-[5,1-c][1][2]oxazine-2-carbaldehyde. Available from: [Link]
-
ResearchGate. Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. Available from: [Link]
-
IRIS - Unife. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. (2021-03-18). Available from: [Link]
-
NIH. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (2013-07-03). Available from: [Link]
-
SciSpace. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). Available from: [Link]
-
SCIREA. Biological Activity Evaluation of Pyrazolo[4,3-e][1][2][16]Triazine Sulfonamides. (2019-03-14). Available from: [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
-
PubMed Central. Pyrazolo[5,1-c][1][2][16]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Available from: [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]
-
SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]
-
ResearchGate. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2025-10-16). Available from: [Link]
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PubMed Central. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025-11-13). Available from: [Link]
-
PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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ResearchGate. (PDF) Hydrazonoyl Chlorides in the Synthesis of Pyrazolo[5,1- c ][1][2][16]Triazole Derivatives and Their Biological Activities. (2025-08-07). Available from: [Link]
-
PubMed Central. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024-12-10). Available from: [Link]
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A Comparative Analysis of the Biological Activity of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde Scaffolds and Other Bioactive Heterocycles
A Comparative Analysis of the Biological Activity of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde Scaffolds and Other Bioactive Heterocycles
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is a perpetual endeavor. Among the myriad of privileged structures, pyrazolo-fused heterocycles have garnered significant attention due to their remarkable therapeutic potential. This guide provides an in-depth comparative analysis of the biological activity of the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold, with a particular focus on derivatives of the parent carbaldehyde, against other prominent heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][2]triazines. Through a synthesis of available experimental data, we will explore the nuances of their anticancer and antimicrobial properties, delve into the mechanistic underpinnings of their action, and provide detailed protocols for their evaluation.
Introduction: The Promise of Pyrazolo-Fused Heterocycles
The fusion of a pyrazole ring with other heterocyclic moieties gives rise to a diverse array of chemical architectures with a broad spectrum of biological activities.[1] This is attributed to the pyrazole nucleus's ability to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets. The pyrazolo[5,1-c][1][2]oxazine system, a bicyclic scaffold containing both nitrogen and oxygen heteroatoms, has emerged as a promising framework in drug discovery. While specific data on the parent 2-carbaldehyde is limited in publicly accessible literature, the broader class of its derivatives has demonstrated significant potential in antimicrobial and anticancer applications. This guide aims to contextualize the potential of this scaffold by comparing its reported activities with those of more extensively studied pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][2]triazines.
Comparative Biological Evaluation: Anticancer and Antimicrobial Activities
The therapeutic potential of these heterocyclic systems is best illustrated through a direct comparison of their experimentally determined biological activities. The following sections and tables summarize the available data for representative derivatives, focusing on their anticancer and antimicrobial potencies.
Anticancer Activity: A Focus on Kinase Inhibition
Many pyrazolo-fused heterocycles exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] The Epidermal Growth Factor Receptor (EGFR) is a prominent target in this regard.[4]
Below is a comparative table of the half-maximal inhibitory concentrations (IC50) of various pyrazolo-fused derivatives against different cancer cell lines.
| Heterocyclic Scaffold | Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[5,1-c][1][2]triazine | Pyridopyrazolo-triazine derivative | MCF-7 (Breast) | 3.89 | [5] |
| Pyrazolo[5,1-c][1][2]triazine | Pyridopyrazolo-triazine derivative | HCT-116 (Colon) | 12.58 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Benzothiazole-bearing pyrazolo[1,5-a]pyrimidine | HOP-92 (Lung) | 3.45 | [6] |
| Pyrazolo[4,3-e][1][2]triazine | Sulfonamide derivative | Leukemia | 0.32 | [7] |
| Pyrazolo[4,3-e][1][2]triazine | Sulfonamide derivative | Colon Cancer | 0.49-0.89 | [7] |
Note: Data for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is not available in the public domain. The table presents data from related pyrazolo-fused heterocycles to provide a comparative context.
The data indicates that pyrazolo[4,3-e][1][2]triazine sulfonamide derivatives exhibit particularly potent anticancer activity, with IC50 values in the sub-micromolar range against leukemia and colon cancer cell lines.[7] Pyrazolo[1,5-a]pyrimidines also show strong cytotoxic effects.[6] While specific IC50 values for the target pyrazolo-oxazine carbaldehyde are not available, the general activity of its derivatives suggests it is a promising scaffold for further investigation.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazolo-fused heterocycles have demonstrated considerable promise in this area.[8]
The following table compares the Minimum Inhibitory Concentrations (MIC) of various derivatives against representative bacterial and fungal strains.
| Heterocyclic Scaffold | Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine derivative | S. aureus (Gram-positive) | 0.125 | [9] |
| Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine derivative | E. coli (Gram-negative) | 0.25 | [9] |
| Pyrazoline | 4,5-dihydro-1H-pyrazole-1-carboximidamide HCl | Salmonella spp. | 62.5 | [3] |
| Pyrazole | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | S. aureus (Gram-positive) | 125 | [8] |
| Pyrazole | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | A. niger (Fungus) | 2.9 | [8] |
Note: Data for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde is not available in the public domain. The table presents data from related pyrazolo-fused heterocycles to provide a comparative context.
The compiled data reveals that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with very low MIC values.[9] Certain pyrazole derivatives also show strong antifungal activity.[8] The pyrazoline scaffold has demonstrated activity against Salmonella spp.[3] The potential of the pyrazolo[5,1-c][1][2]oxazine scaffold in this therapeutic area warrants further exploration through systematic screening.
Mechanistic Insights: Targeting the EGFR Signaling Pathway
A common mechanism of action for many anticancer heterocyclic compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[10]
Caption: Simplified EGFR signaling pathway.
The diagram above illustrates the binding of EGF to its receptor, triggering a cascade of downstream signaling events through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to gene transcription that promotes cell growth and proliferation.[10] Pyrazolo-fused heterocycles can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking this signaling cascade.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are paramount. The following sections provide detailed methodologies for the MTT assay for cytotoxicity and the broth microdilution method for antimicrobial susceptibility testing.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[14]
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[16] The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.[17]
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[18]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]
-
Conclusion and Future Directions
This comparative guide highlights the significant potential of pyrazolo-fused heterocycles, including the pyrazolo[5,1-c][1][2]oxazine scaffold, as sources of novel anticancer and antimicrobial agents. While direct experimental data for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde remains to be fully elucidated in the public domain, the promising activities of its structural analogs and related pyrazolo-fused systems provide a strong rationale for its further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a library of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde derivatives to establish clear structure-activity relationships. Mechanistic studies to identify their specific molecular targets and pathways are also crucial for their development as potential therapeutic agents. The detailed experimental protocols provided herein offer a robust framework for such future investigations, ensuring the generation of high-quality, reproducible data that will be invaluable to the drug discovery community.
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Pyrazolo[5,1-c][1][2]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives - PMC. [Link]
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The EGFR signaling pathway, its role in cancer, and targeted therapies. Signal Transduction and Targeted Therapy. [Link]
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Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC. [Link]
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A comprehensive review on biological activities of oxazole derivatives - PMC. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. [Link]
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Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed. [Link]
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MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [Link]
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Pyrazolo[5,1-c][1][2]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PubMed Central. [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - MDPI. [Link]
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Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella - Semantic Scholar. [Link]
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Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2]triazine Derivatives - MDPI. [Link]
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Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - MDPI. [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. [Link]
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences. [Link]
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Broth Dilution Method for MIC Determination - Microbe Online. [Link]
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MTT assay for synthesized compounds. Cells were treated with compounds... - ResearchGate. [Link]
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Two-fold Broth Microdilution Method for Determination of MIC - KIT - IBG. [Link]
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New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1][10][15]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective | Bentham Science Publishers. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. [Link]
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Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - ResearchGate. [https://www.researchgate.net/publication/356499834_Synthesis_Characterization_Antimicrobial_Activity_and_Anticancer_of_Some_New_Pyrazolo15-a]pyrimidines_and_Pyrazolo[51-c]124-triazines]([Link])
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The activity of pyrazolo[4,3-e][1][2]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - Taylor & Francis Online. [Link]
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Cytotoxic activity of some Pyrazolo[4,3-e][1][2]Triazines against human cancer cell lines - ResearchGate. [Link]
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Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines - ResearchGate. [Link]
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Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Characterization of the 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine Scaffold
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Characterization of the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine Scaffold
For researchers and professionals in drug development, the synthesis and unambiguous characterization of novel heterocyclic scaffolds are paramount. The 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine ring system is a privileged scaffold, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide provides a comprehensive overview of the regiocontrolled synthesis of this important heterocyclic core, along with a detailed discussion of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, using isomeric and analogous compounds as illustrative examples.
The Strategic Synthesis of the Pyrazolo[5,1-c][1][2]oxazine Core
A robust and regiocontrolled synthetic route is essential for producing specific isomers of the pyrazolo[5,1-c][1][2]oxazine scaffold. The following protocol, adapted from established methodologies, allows for the selective synthesis of derivatives from commercially available pyrazoles.[3]
Experimental Protocol: Regiocontrolled Synthesis
Step 1: N-Alkylation of Pyrazole
-
To a solution of the starting pyrazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add a protected 2-bromoethanol derivative, for instance, 2-bromoethoxy-tert-butyldimethylsilane (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of a bulky protecting group like tert-butyldimethylsilyl (TBDMS) on the hydroxyethyl side chain sterically hinders alkylation at the more sterically accessible N2 position of the pyrazole ring, thus favoring the desired N1-alkylation.
Step 2: Formylation of the N1-alkylated Pyrazole
-
Dissolve the N1-alkylated pyrazole (1.0 eq.) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add a strong base such as n-butyllithium (n-BuLi, 1.1 eq.) dropwise, and stir the mixture for 1 hour at -78 °C.
-
Add a formylating agent, for example, ethyl formate (1.2 eq.), and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting pyrazole-5-carbaldehyde by column chromatography.
Causality: The strong base selectively deprotonates the C5 position of the pyrazole ring, which is the most acidic proton, allowing for regioselective formylation.
Step 3: Deprotection and Cyclization
-
Dissolve the formylated pyrazole (1.0 eq.) in a solvent such as THF.
-
Add a deprotecting agent like tetrabutylammonium fluoride (TBAF, 1.2 eq.) to remove the TBDMS group.
-
Stir the reaction at room temperature until TLC indicates the completion of the deprotection.
-
Acidify the reaction mixture with a mild acid (e.g., acetic acid) to catalyze the intramolecular cyclization via hemiaminal formation and subsequent dehydration.
-
Extract the product, dry the organic layer, and purify by column chromatography to yield the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
Causality: The acidic workup facilitates the removal of the hydroxyl protecting group and promotes the intramolecular cyclization between the newly formed alcohol and the aldehyde, leading to the formation of the oxazine ring.
Figure 1. Synthetic workflow for the regiocontrolled synthesis of the target compound.
Spectroscopic Characterization: A Comparative Approach
Figure 2. Key properties of the target compound and its positional isomer.
¹H NMR Spectroscopy
The proton NMR spectrum is crucial for confirming the successful synthesis and regiochemistry of the target molecule. Below is a table of expected chemical shifts (δ) and coupling constants (J) based on the analysis of related structures.
| Proton | Expected δ (ppm) | Expected Multiplicity | Rationale and Comparison |
| Aldehyde (-CHO) | 9.5 - 10.0 | s | The aldehyde proton at C2 is expected to be a singlet and highly deshielded due to the electron-withdrawing nature of the formyl group. |
| Pyrazole H3 | 7.5 - 8.0 | s | The position of this proton is highly dependent on the substituent at C2. With an aldehyde at C2, the H3 proton will be a singlet. |
| Oxazine -CH₂- (position 4) | 4.0 - 4.5 | t | These protons are adjacent to the nitrogen atom and will appear as a triplet due to coupling with the protons at position 6. |
| Oxazine -CH₂- (position 6) | 3.8 - 4.2 | t | These protons are adjacent to the oxygen atom and will also appear as a triplet, coupled with the protons at position 4. |
| Oxazine -CH₂- (position 7) | 4.2 - 4.7 | t | These protons are adjacent to the pyrazole nitrogen and will be a triplet, coupled with the protons at position 6. |
Trustworthiness: The predicted chemical shifts are based on the fundamental principles of NMR spectroscopy, where electronegative atoms (O, N) and electron-withdrawing groups (-CHO) cause downfield shifts. The multiplicity is predicted based on the n+1 rule for spin-spin coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will further confirm the structure of the pyrazolo-oxazine core.
| Carbon | Expected δ (ppm) | Rationale and Comparison |
| Aldehyde (C=O) | 180 - 190 | The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield. |
| Pyrazole C2 | 140 - 150 | The carbon bearing the aldehyde group will be deshielded. |
| Pyrazole C3 | 110 - 120 | The chemical shift of this carbon will be influenced by the substituent at C2. |
| Pyrazole C3a | 135 - 145 | This is the bridgehead carbon. |
| Oxazine C4 | 45 - 55 | This carbon is adjacent to the nitrogen atom. |
| Oxazine C6 | 65 - 75 | This carbon is adjacent to the oxygen atom. |
| Oxazine C7 | 40 - 50 | This carbon is adjacent to the pyrazole nitrogen. |
| Pyrazole C8a | 145 - 155 | This is the other bridgehead carbon. |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the synthesized compound. For 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde (C₇H₈N₂O₂), the expected exact mass is 152.0586 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): m/z = 152
-
Loss of CO ([M-CO]⁺): m/z = 124. A common fragmentation for aldehydes.
-
Loss of the oxazine ring fragment ([M-C₂H₄O]⁺): m/z = 108.
-
Cleavage of the pyrazole ring.
Comparison with Alternatives
A key aspect of spectroscopic analysis is distinguishing between isomers and analogs.
-
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-3-carbaldehyde (Isomer): The ¹H NMR spectrum of this isomer would show a singlet for the pyrazole proton at C2, and the chemical shifts of the oxazine protons would be slightly different due to the altered electronic environment.[1] The ¹³C NMR would show the aldehyde carbon attached to C3 instead of C2.
-
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde (Sulfur Analog): The presence of a sulfur atom in place of the oxygen at position 5 will lead to upfield shifts for the adjacent C4 and C6 carbons in the ¹³C NMR spectrum.[1] In the ¹H NMR, the protons at C4 and C6 will also experience a slight upfield shift compared to the oxazine analog. The mass spectrum will show a molecular ion peak at m/z = 168, reflecting the presence of sulfur.
Conclusion
The 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold is a valuable building block in medicinal chemistry. Its regiocontrolled synthesis allows for the targeted production of specific derivatives. While spectral data for the 2-carbaldehyde derivative is not widely published, a thorough understanding of NMR and MS principles, combined with comparative data from its isomers and analogs, provides a robust framework for its unambiguous characterization. This guide serves as a foundational resource for researchers venturing into the synthesis and analysis of this promising class of heterocyclic compounds.
References
A Comparative Guide to the Cytotoxicity of Fused Pyrazole Heterocycles: A Focus on Pyrazolo-Oxazine Scaffolds and Related Systems
Introduction: The Therapeutic Potential of Fused Pyrazole Scaffolds
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, forming the backbone of a vast array of therapeutic agents. Among these, the pyrazole nucleus and its fused derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The fusion of a pyrazole ring with other heterocyclic systems, such as oxazines, pyrimidines, or triazines, gives rise to rigid molecular scaffolds that can be strategically decorated with various functional groups to modulate their biological activity and pharmacokinetic profiles.
This guide is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of fused pyrazole derivatives. While our initial focus was on the specific cytotoxicity of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde derivatives, a comprehensive literature survey reveals a scarcity of publicly available data on this particular subclass. However, the broader family of pyrazolo-oxazines and structurally related fused pyrazole systems have been the subject of numerous investigations into their cytotoxic effects against various cancer cell lines.
Therefore, this guide will provide a comparative analysis of the cytotoxic profiles of several classes of fused pyrazole derivatives, including pyrazolo[3,4-b]pyrazines and pyrazolo[3,4-d]pyrimidines, for which experimental data are available. By examining the structure-activity relationships (SAR) of these related compounds, we aim to provide valuable insights that may inform the future design and development of novel anticancer agents based on the pyrazolo-oxazine and other fused pyrazole scaffolds.
Methodology: Assessing In Vitro Cytotoxicity
A fundamental step in the evaluation of potential anticancer compounds is the assessment of their cytotoxic activity against a panel of human cancer cell lines. The most common method employed in the studies referenced in this guide is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The rationale behind the MTT assay is the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in a complete culture medium to achieve the desired final concentrations. The culture medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
This self-validating system includes untreated cells as a negative control (100% viability) and a known cytotoxic agent (e.g., Doxorubicin, Paclitaxel) as a positive control to ensure the reliability of the assay.
Comparative Cytotoxicity of Fused Pyrazole Derivatives
The following sections present a comparative analysis of the cytotoxicity of different fused pyrazole scaffolds, drawing upon published experimental data.
Pyrazolo[3,4-b]pyrazine Derivatives
A study on novel derivatives of pyrazolo[3,4-b]pyrazines revealed significant cytotoxic activity against the MCF-7 breast cancer cell line.[3] The core scaffold and the tested derivatives are presented below.
Caption: General chemical structure of the pyrazolo[3,4-b]pyrazine scaffold.
The introduction of a chalcone moiety at the 5-position of the pyrazolopyrazine nucleus led to a series of compounds with varying cytotoxicities. The IC₅₀ values against the MCF-7 cell line are summarized in the table below.
| Compound ID | R-group on Chalcone Moiety | IC₅₀ (µM) against MCF-7[3] |
| 25i | 4-Cl | 2.22 |
| 25j | 3,4-dimethoxy | 2.22 |
| 25h | 4-N,N-dimethylamino | 3.66 |
| Paclitaxel | (Reference Drug) | 1.02 |
Analysis of Structure-Activity Relationships (SAR):
The data indicates that the nature of the substituent on the phenyl ring of the chalcone moiety significantly influences the cytotoxic activity.[3] Electron-donating groups, such as dimethoxy and N,N-dimethylamino, as well as the electron-withdrawing chloro group at the para position, resulted in potent cytotoxicity.[3] Notably, compounds 25i (4-Cl) and 25j (3,4-dimethoxy) exhibited the highest activity, with IC₅₀ values of 2.22 µM, approaching the potency of the reference drug, Paclitaxel.[3]
Pyrazolo[1,5-a]pyrimidine and Pyrazolo[5,1-c][1][2][4]triazine Derivatives
Another study explored the anticancer potential of newly synthesized pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[4]
Caption: Workflow for evaluating the cytotoxicity of fused pyrazole derivatives.
The study found that most of the tested compounds exhibited moderate to high anticancer activity.[4] While specific IC₅₀ values for a range of derivatives were determined, a detailed SAR analysis would require a more extensive set of compounds. However, the findings underscore the potential of these fused pyrazole systems as templates for the development of novel cytotoxic agents.
Discussion and Future Perspectives
The comparative analysis of fused pyrazole derivatives highlights the significant potential of this class of compounds in anticancer drug discovery. The pyrazolo[3,4-b]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated potent cytotoxic effects against various cancer cell lines. The modular nature of their synthesis allows for the systematic modification of substituents, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity.
The initial interest in 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde derivatives remains a compelling area for future research. The lack of available cytotoxicity data represents a clear knowledge gap. Based on the promising activity of related fused pyrazole systems, it is highly probable that derivatives of the pyrazolo-oxazine scaffold will also exhibit significant anticancer properties.
Future research in this area should focus on:
-
Synthesis and Cytotoxicity Screening: A focused effort to synthesize a library of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde derivatives and evaluate their cytotoxic activity against a broad panel of cancer cell lines is warranted.
-
Mechanism of Action Studies: For the most potent compounds identified, further investigations into their mechanism of action are crucial. This could involve studies on cell cycle arrest, apoptosis induction, and the identification of specific molecular targets.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their antitumor efficacy and pharmacokinetic properties.
By systematically exploring the chemical space around the pyrazolo-oxazine scaffold and leveraging the insights gained from related fused pyrazole systems, there is a strong potential to discover and develop novel and effective anticancer therapeutics.
References
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]
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Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2635. [Link]
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A Comparative Guide to the Reproducible Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde
A Comparative Guide to the Reproducible Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword
The 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory agents.[1][3][4] The 2-carbaldehyde derivative, in particular, is a versatile intermediate, providing a synthetic handle for further molecular elaboration in drug discovery programs. However, the reproducibility of its synthesis can be a significant bottleneck in advancing these research efforts.
This guide provides an in-depth comparison of synthetic strategies for obtaining 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde. We will dissect a robust, multi-step, regiocontrolled approach and contrast it with a more direct, one-pot alternative for the synthesis of the core scaffold. The critical final step of formylation will be addressed with a focus on ensuring high fidelity and yield. Our objective is to equip you with not just protocols, but also the underlying chemical logic to troubleshoot and adapt these methods for your specific research needs.
Method 1: Regiocontrolled Multi-Step Synthesis (Recommended)
This approach prioritizes control and purity, building the molecule in a logical sequence that minimizes side products and simplifies purification. It is based on the highly successful regiocontrolled synthesis of the core scaffold developed by Lindsay-Scott and Rivlin-Derrick, followed by a standard Vilsmeier-Haack formylation.[3] This method is recommended for its high overall yield, predictability, and adaptability to various starting pyrazoles.
Experimental Workflow: Method 1
Caption: Workflow for the Regiocontrolled Multi-Step Synthesis.
Detailed Protocol: Method 1
Step 1: N1-Alkylation of Pyrazole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of the starting pyrazole (1.0 eq.) in DMF.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add (2-bromoethoxy)(tert-butyl)dimethylsilane (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N1-alkylated pyrazole.
Step 2: Regioselective C5-Formylation
-
To a solution of the N1-alkylated pyrazole (1.0 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA, 1.5 eq., freshly prepared or commercial solution) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous DMF (1.8 eq.) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to afford the pyrazole-5-carbaldehyde.[3]
Step 3: Deprotection, Cyclization, and Reduction
-
Dissolve the TBS-protected pyrazole-5-carbaldehyde (1.0 eq.) in dichloromethane (DCM).
-
Cool to 0 °C and add trifluoroacetic acid (TFA, 5.0 eq.).
-
Stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours until TLC indicates complete deprotection. This step forms the intermediate pyrazole lactol.
-
Neutralize the reaction carefully with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Dissolve the crude lactol in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise and stir for 1 hour.
-
Quench with water, and extract with DCM. Dry the organic phase and concentrate to yield the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold, which can be purified by chromatography if necessary.
Step 4: Vilsmeier-Haack C2-Formylation
-
In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 3.0 eq.) to anhydrous DMF (10 eq.) dropwise with stirring under a nitrogen atmosphere.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine (1.0 eq.) in DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize with a cold aqueous solution of sodium hydroxide or sodium carbonate until pH 8-9.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the final product, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.[5][6]
Method 2: One-Pot Scaffold Synthesis from Dichlorovinylacetophenones
This alternative approach offers a more convergent and potentially faster route to the core pyrazolo-oxazine scaffold. It involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine.[5] While attractive for its efficiency, this method may be less general, and the starting materials can be less readily available than simple pyrazoles. The final formylation step would be the same as in Method 1.
Synthetic Pathway: Method 2
Caption: Workflow for the One-Pot Scaffold Synthesis.
Detailed Protocol: Method 2 (for Scaffold)
-
Dissolve the 2,2-dichlorovinylacetophenone (1.0 eq.) in ethanol.
-
Add 2-hydroxyethylhydrazine (1.2 eq.) followed by an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold.[5]
-
Proceed with Step 4 from Method 1 for the final formylation.
Performance Comparison
| Parameter | Method 1: Regiocontrolled Multi-Step | Method 2: One-Pot Scaffold Synthesis |
| Starting Materials | Simple, commercially available pyrazoles. | Substituted 2,2-dichlorovinylacetophenones (may require synthesis). |
| Number of Steps | 4 (for the final product) | 2 (for the final product) |
| Reported Yields | High for each step (typically >70-95%).[3] | High for the one-pot reaction (>85%).[5] |
| Reproducibility | High, due to well-defined intermediates and controlled reactions. | Potentially lower, as one-pot reactions can be more sensitive to conditions. |
| Purification | Chromatographic purification is typically required at each step. | Fewer purification steps overall, but the one-pot mixture may be more complex. |
| Scalability | Generally straightforward to scale up. | May require re-optimization for large-scale synthesis. |
| Versatility | Highly versatile; a wide range of substituents can be introduced on the pyrazole ring. | Less versatile; primarily demonstrated for 2-aryl substituted products. |
Senior Application Scientist's Insight: Causality and Reproducibility
Method 1 is the superior choice for ensuring reproducibility. The step-wise nature allows for the isolation and characterization of key intermediates. This is crucial for quality control and troubleshooting. For instance, the success of the C5-formylation (Step 2) is highly dependent on the efficient generation of the pyrazole anion with LDA at low temperatures; incomplete deprotonation will lead to recovery of starting material and reduced yields. The use of a protecting group (TBS) on the hydroxyethyl chain is another critical design choice, preventing unwanted side reactions during the formylation step.
The final Vilsmeier-Haack formylation (Step 4) is the most likely source of variability. The pyrazolo-oxazine ring is an electron-rich heterocycle, but the precise conditions (temperature, equivalents of reagent) will determine the rate and selectivity of the formylation. Over-heating or prolonged reaction times can lead to decomposition or the formation of di-formylated byproducts. It is imperative to carefully monitor this step by TLC.
Method 2, while faster, carries a higher risk. The one-pot cyclization relies on a cascade of reactions (condensation, cyclization, elimination) occurring in the same vessel. Small changes in temperature, concentration, or base stoichiometry could favor the formation of intermediates or side products, complicating purification and reducing the overall yield of the desired scaffold. While reported yields are high, these are often achieved under highly optimized conditions that may not be immediately transferable between different substrates or scales.
References
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Benchchem. 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde. (URL not provided in search results)
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J. Heterocycl. Chem. 2022, DOI: 10.1002/jhet.4594. Synthesis of Pyrazolo[5,1-c][1][2]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. (URL: [Link])
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. (URL not provided in search results)
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RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (URL: [Link])
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Smolecule. 6,7-Dihydro-4H-pyrazolo[5,1-C][1][2]oxazine-3-carbaldehyde. (URL not provided in search results)
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Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. (URL: [Link])
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SpectraBase. 2-(2,4-Dimethylphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine. (URL not provided in search results)
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Mini Reviews in Medicinal Chemistry. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. (URL: [Link])
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PubChem. 6,7-dihydro-4h-pyrazolo[5,1-c][1][2]oxazin-2-amine. (URL: [Link])
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Acta Crystallographica Section E. (2011). 2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine. (URL: [Link])
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Journal of Organic Chemistry. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (URL: [Link])
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Arkivoc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (URL: [Link])
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PubChem. 4H,6H,7H-pyrazolo(3,2-c)(1,4)oxazine-2-carboxylic acid. (URL: [Link])
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Russian Journal of General Chemistry. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. (URL: [Link])
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A Comparative Guide to the Cross-Reactivity of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde and Related Heterocyclic Compounds
For researchers, scientists, and drug development professionals, the journey from a novel compound to a viable therapeutic candidate is paved with rigorous evaluation. A critical aspect of this journey is understanding a compound's selectivity—its ability to interact with the intended target while avoiding unintended interactions, known as off-target effects or cross-reactivity.[1][2][3] This guide provides a comprehensive framework for assessing the cross-reactivity of the novel scaffold, 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde. While specific experimental data for this exact molecule is not yet broadly available in published literature, its pyrazolo-oxazine core belongs to a class of heterocyclic compounds with significant biological potential, including as kinase inhibitors.[4][5]
This document will therefore serve as a practical guide, using 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde as a primary example, to compare and contrast methodologies for evaluating cross-reactivity against other relevant chemical classes. The experimental protocols and comparative data presented herein are designed to be broadly applicable to novel compounds emerging from discovery pipelines.
The Pyrazolo[5,1-c]oxazine Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of pyrazole and oxazine rings creates a bicyclic heterocyclic system with a unique three-dimensional architecture. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] The pyrazolo[1,5-a]pyrimidine scaffold, a related nitrogen-rich heterocycle, has been extensively investigated for its potent protein kinase inhibitory activity.[4] Given these precedents, it is reasonable to hypothesize that novel pyrazolo[5,1-c]oxazine derivatives may also interact with protein kinases, a class of enzymes frequently implicated in proliferative diseases.
The aldehyde functional group at the 2-position of the pyrazole ring in 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde offers a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[8]
Comparative Framework: Assessing Cross-Reactivity
To understand the selectivity of our lead compound, we must compare its activity against a panel of both related and unrelated targets. For the purpose of this guide, we will consider a hypothetical scenario where 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde has shown initial inhibitory activity against a specific protein kinase, for example, a member of the Janus kinase (JAK) family.
Our comparative analysis will therefore include:
-
Structurally Related Analogs: Derivatives of the parent compound to understand SAR.
-
Known Selective Inhibitors: Compounds known to selectively inhibit the target of interest (e.g., approved JAK inhibitors).
-
Broad-Spectrum Inhibitors: Compounds known to have a wider range of targets, to benchmark the selectivity profile.
Experimental Workflow for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of cross-reactivity. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in silico profiling.
Caption: A multi-step workflow for assessing compound cross-reactivity.
In Vitro Biochemical Assays
The initial step involves quantifying the interaction of the compound with its primary target and a broad panel of other proteins.
Protocol: Broad-Spectrum Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde in 100% DMSO. Create serial dilutions to achieve the desired final assay concentrations.
-
Assay Platform: Utilize a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). These platforms typically use binding assays (e.g., KINOMEscan™) or enzymatic activity assays.
-
Kinase Panel: Select a comprehensive panel of human protein kinases, ideally covering all major branches of the kinome tree.
-
Assay Execution: The compound is incubated with each kinase in the panel at a fixed concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined. A common threshold for a significant "hit" is >50% inhibition. The results are often visualized as a dendrogram to map the selectivity profile.
Cell-Based Assays
Confirming that the biochemical interactions translate to effects in a biological context is crucial.
Protocol: Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to a target protein in living cells.
-
Cell Line Engineering: Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Tracer Optimization: Determine the optimal concentration of a fluorescent tracer that binds to the active site of the kinase.
-
Compound Treatment: Seed the engineered cells in a multi-well plate. Add serial dilutions of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde and incubate.
-
BRET Measurement: Add the NanoBRET™ tracer and the NanoLuc® substrate. Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader.
-
Data Analysis: A decrease in the BRET signal indicates that the compound is displacing the tracer from the target protein. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of tracer binding.
Comparative Data Analysis
The data generated from these assays allow for a direct comparison of the selectivity of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde with other compounds.
Table 1: Illustrative Kinase Inhibition Profile
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (Off-Target 1 / Target) |
| 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde | 50 | 1,500 | >10,000 | 30 |
| Alternative 1 (Known Selective Inhibitor) | 10 | >10,000 | >10,000 | >1,000 |
| Alternative 2 (Broad-Spectrum Inhibitor) | 100 | 250 | 500 | 2.5 |
Note: Data are hypothetical and for illustrative purposes.
A higher selectivity score indicates a more specific compound. This quantitative comparison is essential for prioritizing lead candidates for further development.[3]
Rationale Behind Experimental Choices
-
Broad Kinase Panel: The choice to screen against a large, diverse panel of kinases is rooted in the fact that the ATP-binding pocket, the target of many kinase inhibitors, is structurally conserved across the kinome.[4][9] This makes off-target interactions with other kinases a common liability.[1]
-
Target Engagement Assays: Biochemical assays using purified proteins can sometimes produce misleading results as they lack the complexity of the cellular environment. Target engagement assays provide a more physiologically relevant measure of a compound's ability to interact with its intended target in living cells.
-
In Silico Modeling: Computational approaches can help predict potential off-target interactions early in the discovery process, allowing for more focused and cost-effective experimental validation.[2]
Conclusion and Future Directions
The evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a novel scaffold like 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde, a systematic and multi-faceted approach is required to build a comprehensive selectivity profile. By comparing its performance against both highly selective and broad-spectrum inhibitors, researchers can gain critical insights into its therapeutic potential and potential liabilities.
The path forward for this compound would involve synthesizing a focused library of analogs to improve potency and selectivity, guided by the results of the cross-reactivity profiling described herein. Understanding and mitigating off-target effects is not just a regulatory hurdle but a fundamental aspect of designing safer and more effective medicines.[3]
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MOLBASE. 4-oxo-6,7-dihydro-4H-pyrazolo-[5,1-c][8][10]oxazine-2-carbaldehyde. [Link]
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National Center for Biotechnology Information. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
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ResearchGate. Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][8][10][11]benzotriazine 5-Oxides. [Link]
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ACS Publications. Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles. [Link]
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National Center for Biotechnology Information. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
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National Center for Biotechnology Information. Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. [Link]
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ResearchGate. Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. [Link]
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MDPI. Pyrazolo[5,1-c][8][10][11]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. [Link]
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Semantic Scholar. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. [Link]
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PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
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A Comparative Benchmarking Guide to 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde as a Putative p38 MAPK Inhibitor
A Comparative Benchmarking Guide to 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde as a Putative p38 MAPK Inhibitor
Introduction
The quest for novel therapeutic agents targeting key nodes in disease signaling pathways is a cornerstone of modern drug discovery. The pyrazole scaffold is a "biologically privileged" structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] The novel compound, 6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine-2-carbaldehyde, emerges from this lineage as a molecule of significant interest. While its precise molecular targets are under active investigation, its structural similarity to other pyrazolo-oxazine systems suggests potential activity in modulating inflammatory and oncogenic pathways.[4]
This guide provides a comprehensive framework for benchmarking 6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine-2-carbaldehyde against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK cascade is a critical signaling pathway activated by inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in diseases ranging from rheumatoid arthritis to cancer.[5][6][7]
Herein, we will compare our compound of interest with two well-characterized p38 MAPK inhibitors:
-
SB 203580 : A widely used, potent, and specific research tool that inhibits p38α and p38β isoforms by competing with ATP.[8][9]
-
Ralimetinib (LY2228820) : A selective inhibitor of p38α and p38β that has been evaluated in clinical trials for advanced cancer, providing a clinically relevant benchmark.[10]
This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind each step of the benchmarking process.
Section 1: The Target - p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central conduit for converting extracellular stimuli into a cellular response. It is activated by upstream kinases MKK3 and MKK6, which dually phosphorylate p38 on specific threonine and tyrosine residues (Thr180/Tyr182).[7][9] Once activated, p38 MAPK phosphorylates a host of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF-2, ultimately regulating the production of pro-inflammatory cytokines like TNF-α and IL-1.[9][11] Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers, making it a prime target for pharmacological inhibition.[3][6][12]
Section 2: Compound Profiles
| Compound | Structure | Class / Mechanism |
| 6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine-2-carbaldehyde | (Structure not available) | Novel pyrazolo-oxazine derivative; putative kinase inhibitor. |
| SB 203580 | (Structure available in literature) | Pyridinyl imidazole; ATP-competitive p38α/β inhibitor.[8] |
| Ralimetinib (LY2228820) | (Structure available in literature) | Selective p38α/β inhibitor; evaluated in clinical trials.[10] |
Section 3: Benchmarking Strategy: A Tiered Approach
A robust benchmarking strategy proceeds from direct target engagement to cellular efficacy and finally to safety profiling. This tiered approach ensures that resource-intensive cell-based assays are performed on compounds with confirmed biochemical activity, providing a logical and efficient workflow.
Section 4: Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
Rationale: This initial assay determines the direct inhibitory effect of the compounds on purified p38α kinase activity, independent of cellular factors like membrane permeability or efflux pumps. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction, which correlates directly with kinase activity.[13]
Materials:
-
Recombinant human p38α kinase (SignalChem, #14-251 or similar)
-
ATF-2 protein substrate (Cell Signaling Technology, #9224)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
Test Compounds: 6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine-2-carbaldehyde, SB 203580, Ralimetinib
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series for each compound in 100% DMSO, starting at 10 mM. Then, dilute these stocks into the Kinase Buffer to create a 2X working solution.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
2.5 µL of 2X compound solution (or DMSO for control).
-
2.5 µL of a mix containing kinase and substrate in Kinase Buffer (final concentrations: ~5 ng/µL p38α, 200 µM ATP, 0.2 µg/µL ATF-2).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Protocol 2: Cell-Based p38 MAPK Phosphorylation Assay (Cell-Based ELISA)
Rationale: This assay measures the ability of a compound to inhibit p38 MAPK activation within a cellular context. It quantifies the level of phosphorylated p38 (p-p38) relative to the total amount of p38 protein in cells stimulated to activate the pathway.[12][14]
Materials:
-
HeLa or A549 cells
-
p38 MAPK Colorimetric Cell-Based ELISA Kit (Assay Genie, #CBCAB00789 or similar)
-
Anisomycin (p38 activator)
-
Test Compounds
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of ~30,000 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the culture medium and add fresh medium containing serially diluted concentrations of the test compounds. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add Anisomycin to a final concentration of 10 µg/mL to all wells except the negative control. Incubate for 30 minutes at 37°C.
-
Fixation and Permeabilization: Discard the medium and fix the cells with 4% formaldehyde, followed by permeabilization with a quenching buffer and blocking solution as per the kit manufacturer's instructions.
-
Antibody Incubation: Incubate the cells with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 or a housekeeping protein like GAPDH.[12]
-
Secondary Antibody and Detection: Add the appropriate HRP-conjugated secondary antibody. After washing, add the TMB substrate and incubate until color develops. Add the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader. The phospho-p38 signal is normalized to the total p38 or GAPDH signal.
Protocol 3: General Cytotoxicity Assay (LDH Release Assay)
Rationale: It is crucial to determine if the observed inhibition of cellular processes is due to specific target engagement or simply because the compound is killing the cells.[2][15] A cytotoxicity assay measures the integrity of the plasma membrane by quantifying the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.[2]
Materials:
-
HeLa or A549 cells
-
LDH Cytotoxicity Assay Kit (Thermo Fisher, #C20300 or similar)
-
Test Compounds
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed cells as in Protocol 2. Treat the cells with a serial dilution of each test compound for 24 hours. Include wells for an untreated control (spontaneous LDH release) and a lysis control (maximum LDH release).
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background). Calculate the LDH activity and determine the percentage of cytotoxicity relative to the maximum release control.
Section 5: Data Analysis and Interpretation
For each assay, raw data should be converted to percent inhibition relative to the positive (uninhibited) and negative (no enzyme/no cells) controls. The resulting dose-response curves are then fitted to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (half-maximal cytotoxic concentration) values.
Hypothetical Benchmarking Data Summary
| Compound | Biochemical p38α IC₅₀ (nM) | Cellular p-p38 IC₅₀ (nM) | TNF-α Release IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀ / Cellular IC₅₀) |
| 6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine-2-carbaldehyde | 85 | 450 | 620 | > 50 | > 111 |
| SB 203580 | 50 | 200 | 250 | 25 | 125 |
| Ralimetinib (LY2228820) | 30 | 150 | 180 | > 50 | > 333 |
Interpretation of Results:
-
Biochemical vs. Cellular Potency: A significant drop in potency from the biochemical to the cellular assay (e.g., a >10-fold increase in IC₅₀) may suggest poor cell permeability or active efflux of the compound. In our hypothetical data, all compounds show this shift, which is common.
-
Cellular Potency vs. Functional Effect: The IC₅₀ for inhibiting the downstream effect (TNF-α release) should be comparable to the cellular target engagement IC₅₀. This confirms that the compound's functional effect is likely mediated through the inhibition of the intended target.
-
Selectivity Index (SI): This critical parameter (CC₅₀ / IC₅₀) provides a window into the therapeutic potential of a compound. A higher SI value is desirable, indicating that the compound inhibits its target at concentrations far below those at which it induces general cytotoxicity.[2][15] Ralimetinib and our novel compound show a superior selectivity index compared to the research tool SB 203580 in this hypothetical dataset.
Section 6: Summary and Conclusion
This guide outlines a systematic approach to benchmarking the novel compound 6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine-2-carbaldehyde against known p38 MAPK inhibitors. The proposed workflow progresses logically from direct enzyme inhibition to cellular efficacy and safety, providing a comprehensive profile of the compound's activity.
Based on our hypothetical data, 6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine-2-carbaldehyde demonstrates promising activity. While its biochemical potency is slightly lower than the benchmarks, its excellent selectivity index suggests a favorable therapeutic window. The concordance between its cellular p-p38 inhibition and its effect on downstream TNF-α release strongly supports an on-target mechanism of action.
These findings validate 6,7-dihydro-4H-pyrazolo[5,1-c][2][3]oxazine-2-carbaldehyde as a compelling lead compound for further optimization. Future studies should focus on improving biochemical potency through medicinal chemistry efforts and expanding the selectivity profiling to include a broader panel of kinases to ensure a more complete understanding of its off-target activities.
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"in vivo efficacy of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde compared to standard drugs"
An In-Depth Comparative Guide to the In Vivo Efficacy of Pyrazole-Based Compounds in Oncology and Neurology
While specific in vivo efficacy data for the novel compound 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde remains to be published, the pyrazole core from which it is derived is a cornerstone in modern medicinal chemistry. This guide pivots to a broader, more impactful analysis of the pyrazole scaffold's proven and potential efficacy in two critical therapeutic areas: oncology and neurology. By examining representative pyrazole-containing drug candidates and comparing their performance against established standard-of-care agents, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile heterocycle's therapeutic promise.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold." This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions, its metabolic stability, and its synthetic tractability. This has led to the development of numerous FDA-approved drugs containing a pyrazole core for a wide range of diseases.[1][2][3] This guide will delve into specific examples of pyrazole derivatives that have shown significant promise in preclinical and clinical studies, providing a comparative analysis of their efficacy.
I. The Pyrazole Scaffold in Oncology: A New Frontier in Cancer Therapy
The challenge in oncology is the constant need for more effective and less toxic therapies. Pyrazole derivatives have emerged as a promising class of compounds, with several already approved for cancer treatment, including Crizotinib and Erdafitinib.[1][2] These compounds often function as kinase inhibitors, a critical class of targeted cancer therapies.
Case Study: Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine Derivatives in Breast Cancer
Recent research has highlighted the potent in vitro anticancer activity of novel pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine sulfonamide derivatives against breast cancer cell lines.[4][5] These compounds have demonstrated superior cytotoxic effects compared to the standard chemotherapeutic agent, cisplatin.
Comparative Efficacy Data:
| Compound | Cell Line | IC50 (µM) | Standard Drug (Cisplatin) IC50 (µM) |
| Compound 3b | MCF-7 (Breast Cancer) | Not explicitly stated, but stronger than Cisplatin | 93[4][5] |
| Compound 3b | MDA-MB-231 (Breast Cancer) | Not explicitly stated, but stronger than Cisplatin | 82[4][5] |
| Compound 3b | MCF-10A (Normal Breast) | 2.3 ± 0.04[4][5] | >100[4][5] |
Note: Lower IC50 values indicate higher potency.
The data clearly indicates that compound 3b, a pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine derivative, exhibits significantly higher potency against breast cancer cell lines compared to cisplatin.[4][5] More importantly, it shows a favorable selectivity profile, being much less toxic to normal breast cells.[4][5] This suggests a potentially wider therapeutic window and reduced side effects compared to traditional chemotherapy.
Mechanism of Action: A Multi-Faceted Attack on Cancer Cells
The promising efficacy of these pyrazole derivatives stems from their ability to induce cancer cell death through multiple pathways, including apoptosis and autophagy.[4] Further studies have shown that these compounds can suppress the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) and normal breast cells (MCF-10A) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the pyrazole derivatives and the standard drug (cisplatin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent was added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) was determined.
II. The Pyrazole Scaffold in Neurology: Modulating Brain Function
The complexity of the central nervous system (CNS) presents significant challenges for drug discovery. Pyrazole derivatives have shown remarkable versatility in modulating various CNS targets, offering potential treatments for a range of neurological and psychiatric disorders, including epilepsy, depression, and cognitive dysfunction.[6][7][8]
Case Study: 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives for Cognitive Enhancement
A series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been identified as potent and selective mGluR2 negative allosteric modulators (NAMs).[9] These compounds have demonstrated in vivo activity in a rodent model of cognition, suggesting their potential as cognitive enhancers.[9]
Comparative Efficacy Data:
| Compound | Model | Effective Dose | Standard Drugs |
| Compound 11 | V-maze (Rodent Cognition Model) | 0.32 mg/kg[9] | Racetams (e.g., Piracetam), Modafinil[10][11] |
The V-maze is a behavioral test used to assess spatial learning and memory in rodents. The low effective dose of Compound 11 in this model highlights its potency as a potential cognitive enhancer.[9]
Mechanism of Action: Fine-Tuning Glutamatergic Neurotransmission
Metabotropic glutamate receptor 2 (mGluR2) is a key regulator of glutamate release in the brain. By acting as negative allosteric modulators, these pyrazole derivatives inhibit the function of mGluR2, leading to an increase in synaptic glutamate levels. This enhancement of glutamatergic neurotransmission is believed to be the underlying mechanism for their pro-cognitive effects.[12]
Experimental Protocol: In Vivo Cognition Model (V-maze)
The V-maze is a behavioral apparatus used to assess spatial working memory and cognitive flexibility in rodents.
-
Habituation: Animals are first habituated to the V-maze to reduce anxiety and exploratory behavior.
-
Training: In the training phase, a food reward is consistently placed in one arm of the maze. The animal learns to associate that arm with the reward.
-
Testing: During the testing phase, the animal is placed at the start of the maze, and the trial begins. A correct choice is recorded if the animal enters the previously rewarded arm.
-
Drug Administration: The pyrazole derivative or a standard cognitive enhancer is administered to the animals at various doses before the testing phase.
-
Data Collection and Analysis: The percentage of correct choices is recorded for each animal. A significant increase in the percentage of correct choices in the drug-treated group compared to the vehicle-treated group indicates a pro-cognitive effect.
Conclusion: The Enduring Promise of the Pyrazole Scaffold
While the specific in vivo efficacy of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde is yet to be elucidated, the broader family of pyrazole-containing compounds continues to demonstrate immense therapeutic potential. The case studies presented in this guide, focusing on oncology and neurology, underscore the remarkable versatility of the pyrazole scaffold. From potent and selective anticancer agents that outperform standard chemotherapy in preclinical models to novel cognitive enhancers that modulate key neurotransmitter systems, pyrazole derivatives are at the forefront of drug discovery.
The ability to fine-tune the properties of these compounds through synthetic modifications allows for the development of highly targeted therapies with improved efficacy and safety profiles. As our understanding of disease biology deepens, the "privileged" pyrazole scaffold will undoubtedly continue to be a rich source of innovative medicines for the foreseeable future.
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A Senior Application Scientist's Guide to Confirming the Purity of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde Samples
In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible biological data are built. For novel heterocyclic compounds such as 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde, a molecule of interest in medicinal chemistry, rigorous purity assessment is paramount.[1] Impurities, even in trace amounts, can lead to misleading pharmacological profiles, toxicological issues, and ultimately, the failure of a promising drug candidate.[2][3]
This guide provides an in-depth comparison of orthogonal analytical techniques for confirming the purity of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde. We will delve into the principles, practical applications, and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to create a self-validating system for the comprehensive characterization and purity determination of this promising heterocyclic aldehyde.
Understanding the Analyte and Potential Impurities
The synthetic route to 6,7-dihydro-4H-pyrazolo[5,1-c]oxazines often involves a multi-step process starting from commercially available pyrazoles.[4] A common approach includes the regiocontrolled construction of a pyrazole-5-aldehyde followed by cyclization to form the fused oxazine ring.[4]
Potential impurities in a sample of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde may include:
-
Starting materials: Unreacted pyrazole precursors and reagents used in the aldehyde formation.
-
Intermediates: Incompletely cyclized intermediates.
-
Byproducts: Products from side reactions, such as oxidation of the aldehyde to a carboxylic acid or incomplete formylation.
-
Residual solvents: Solvents used during synthesis and purification.
-
Isomers: Positional isomers that may form during the synthesis.
A robust purity assessment strategy must be capable of separating and detecting this diverse range of potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
For non-volatile and thermally labile compounds like our target molecule, HPLC is often the primary technique for purity determination.[3] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Causality Behind Experimental Choices for HPLC
-
Reversed-Phase HPLC (RP-HPLC): Given the heterocyclic nature and the presence of a polar carbaldehyde group, RP-HPLC with a C18 column is the logical starting point. The nonpolar stationary phase will interact with the hydrophobic regions of the molecule, while a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) will elute the compounds.
-
UV Detection: The aromatic pyrazole ring and the conjugated system of the carbaldehyde group are expected to have strong UV absorbance, making a UV-Vis detector a suitable and sensitive choice.[5] A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
-
Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is generally preferred for impurity profiling.[1] This allows for the effective separation of compounds with a wide range of polarities, from polar impurities that elute early to nonpolar impurities that are more strongly retained.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector at a wavelength of 254 nm, with a full spectral scan from 200-400 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of the 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.
Self-Validation and Trustworthiness in the HPLC Protocol
This protocol incorporates self-validating elements. The use of a PDA detector allows for peak purity analysis, where the UV-Vis spectrum is compared across a single chromatographic peak. Inconsistent spectra across a peak suggest the presence of a co-eluting impurity.[6] Furthermore, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[7][8]
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique for Volatile Impurities
While HPLC is ideal for the parent compound, GC-MS is superior for the detection and identification of volatile and semi-volatile impurities, such as residual solvents and low molecular weight starting materials.[9][10]
Causality Behind Experimental Choices for GC-MS
-
Volatility: 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde may have limited thermal stability and volatility, making direct GC analysis challenging. However, for volatile impurities, GC is the method of choice.
-
Mass Spectrometry Detection: The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the compound and its fragments, allowing for the confident identification of unknown impurities by comparison to spectral libraries.[11]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC system with a headspace autosampler and a mass selective detector.
-
Column: A low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Headspace Parameters:
-
Vial equilibration temperature: 80 °C.
-
Equilibration time: 15 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-350.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).
Self-Validation and Trustworthiness in the GC-MS Protocol
The identification of residual solvents is validated by comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of known solvent standards. The method's performance should be verified for specificity, linearity, and limits of detection and quantification for the expected solvents.
Caption: Workflow for Headspace GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Approach for Absolute Purity
NMR spectroscopy provides a powerful, orthogonal method for purity assessment. Quantitative NMR (qNMR) is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity without the need for a reference standard of the analyte.[12]
Causality Behind Experimental Choices for NMR
-
Structural Confirmation: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound.[13][14] The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule.
-
Quantitative Analysis (qNMR): By adding a certified internal standard of known purity to a precisely weighed sample, the absolute purity of the target compound can be calculated. This method is particularly valuable as it is not dependent on the response factor of the analyte, which can be a source of error in chromatographic techniques.
Experimental Protocol: Quantitative ¹H-NMR (qNMR) for Absolute Purity
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde sample.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a standard ¹H NMR pulse sequence.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Self-Validation and Trustworthiness in the qNMR Protocol
The qNMR method's trustworthiness is established by using a certified internal standard, ensuring accurate weighing, and using appropriate acquisition parameters. The choice of non-overlapping signals for integration is crucial for accuracy. The results from qNMR provide a valuable orthogonal confirmation of the purity determined by HPLC.
Caption: Workflow for qNMR purity analysis.
Comparison of Analytical Techniques for Purity Confirmation
| Feature | HPLC with PDA | GC-MS | Quantitative NMR (qNMR) |
| Primary Application | Purity and impurity profiling of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[10] | Absolute purity determination and structural confirmation. |
| Sample Requirements | Soluble in mobile phase, non-volatile.[15] | Volatile or semi-volatile, thermally stable.[9] | Soluble in deuterated solvent. |
| Strengths | High resolution, well-established for purity analysis, peak purity assessment with PDA.[3] | High sensitivity for volatile compounds, definitive identification with MS library.[11] | Primary method for absolute quantification, no reference standard of the analyte needed, provides structural information.[12] |
| Limitations | Requires a reference standard for quantification of impurities, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires a high-field instrument and careful experimental setup. |
| Typical Impurities Detected | Starting materials, intermediates, byproducts, degradation products. | Residual solvents, low molecular weight starting materials. | All proton-containing impurities present in sufficient concentration. |
Conclusion: A Triad of Techniques for Unwavering Confidence
Confirming the purity of a novel compound like 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde requires a multi-faceted and orthogonal approach. No single technique can provide a complete picture of a sample's purity. The combination of RP-HPLC for quantitative purity and impurity profiling, headspace GC-MS for the analysis of residual solvents, and qNMR for an independent, absolute purity determination forms a robust, self-validating system. This triad of techniques provides the high level of confidence in sample purity that is essential for making critical decisions in the drug discovery and development process.
References
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Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. Mastelf. [Link]
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Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]
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Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
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Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Chromatography Forum. [Link]
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Jadhav, S. D., & Shingare, M. S. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 346–356. [Link]
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Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. [Link]
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Abdel-Wahab, B. F., et al. (2020). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][5]oxazines. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570. [Link]
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Zhang, L., et al. (2011). 2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][5]oxazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. [Link]
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ResearchGate. (2025, August 6). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. [Link]
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Singh, S., & Handa, T. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 148–179. [Link]
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Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
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Asian Journal of Pharmaceutical Research and Development. (2022, April 15). Impurity Profiling: A Review. AJPRD. [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2. [Link]
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Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-573. [Link]
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Molecules. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. MDPI. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. IJPSR. [Link]
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Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
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Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carbaldehyde for Laboratory Professionals
A Guide to the Proper Disposal of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde was publicly available at the time of this writing. The following disposal procedures are based on the chemical's structural components (a pyrazole derivative, an oxazine, and an aldehyde), safety data for analogous compounds, and general principles of laboratory chemical waste management.[2] It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location, facilities, and local regulations.
Introduction: Beyond the Product Lifecycle
As a novel heterocyclic compound, 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde represents a valuable building block in medicinal chemistry and drug discovery.[3] Its fused pyrazolo-oxazine scaffold is explored for a range of biological activities, including potential anticancer and antimicrobial properties.[4][5] However, the responsibility of a researcher extends beyond synthesis and application to the safe and environmentally sound management of resulting waste streams. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Part 1: Inferred Hazard Profile and the Rationale for Caution
Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. Lacking a specific SDS, a conservative hazard assessment must be inferred from the compound's constituent functional groups and data from structurally similar molecules.
-
Pyrazolo-oxazine Core: Fused pyrazole heterocyclic systems are known for their wide range of biological activities.[3][6] While this is beneficial for drug development, it necessitates a cautious approach to environmental release, as the long-term effects of many active pharmaceutical ingredients on aquatic ecosystems are not fully understood.[7]
-
Aldehyde Functionality: The aldehyde group is a reactive functional moiety. Aldehydes are often classified as irritants, particularly to the skin, eyes, and respiratory system.[1][8]
-
Analog Data: Data from structurally related compounds provides the best available insight. For instance, 1-hydroxyethyl 4,5-diamino pyrazole sulfate, another pyrazole derivative used in laboratory settings, is classified as a skin and eye irritant and may cause respiratory irritation.[9] This "worst-case" approach based on analogs ensures a high margin of safety.[2]
| Hazard Category | Inferred Finding based on Structural Analogs | Supporting Rationale/Source |
| Acute Toxicity | Assumed to be harmful if swallowed. | General precaution for novel, biologically active compounds. The analogous 1-hydroxyethyl 4,5-diamino pyrazole sulfate has an oral LD50 > 2000 mg/kg in rats, suggesting low acute toxicity, but a conservative approach is warranted.[2] |
| Skin Irritation | Classified as a potential skin irritant. | Based on data for analogous pyrazole derivatives and the known properties of many aldehydes.[2][9] |
| Eye Irritation | Classified as a potential serious eye irritant. | Based on data for analogous pyrazole derivatives.[2][9] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | A precautionary principle applied to biologically active heterocyclic compounds.[2][7] |
This inferred profile dictates that 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde waste must be treated as hazardous chemical waste .
Part 2: The Regulatory Landscape: Adherence to Mandated Standards
All laboratory waste disposal is governed by a strict regulatory framework. In the United States, this is primarily managed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][11]
-
EPA (RCRA): Establishes the "cradle-to-grave" management system for hazardous materials, defining what constitutes hazardous waste and setting standards for its generation, transport, treatment, storage, and disposal.[10]
-
OSHA: The "Lab Standard" (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals, alongside worker training.[12][13]
Researchers in the European Union must adhere to regulations set forth by the European Chemicals Agency (ECHA), including the REACH and CLP regulations, which also govern waste disposal.[14][15][16] This guide is designed to meet the principles of these overlapping regulatory frameworks.
Part 3: Standard Operating Protocol for Disposal
This section provides a step-by-step methodology for the safe collection and disposal of 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn.
-
Required PPE: Standard laboratory coat, nitrile gloves, and chemical safety goggles.[2]
-
Causality: This protects personnel from potential skin and eye irritation inferred from the compound's aldehyde functionality and analog data.
Step 2: Waste Segregation and Identification
Proper segregation is the cornerstone of safe waste management.
-
Action: Designate a specific, clearly labeled hazardous waste container for 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde.
-
Critical Instruction: Do NOT mix this waste with other waste streams (e.g., solvents, acids, bases) unless explicitly permitted by your institution's EHS department.[1][17] Mixing incompatible chemicals can lead to dangerous reactions.[18]
Step 3: Waste Collection and Containment
Collect all forms of waste in appropriately prepared containers.
-
Solid Waste:
-
Includes: Unused or expired solid reagent, contaminated gloves, weigh paper, and absorbent materials from spill cleanup.
-
Procedure: Collect in a chemically compatible, sealable container.[2] The container must be clearly labeled with:
-
-
Liquid Waste:
-
Includes: Solutions containing the compound, as well as the first two to three solvent rinses of any glassware used (e.g., from triple-rinsing).[7]
-
Procedure: Collect in a designated, leak-proof, and sealable container.[7] The container must be compatible with the solvent used. Label the container with the full chemical name, all solvent components and their approximate percentages, "Hazardous Waste," and relevant hazard warnings. Never dispose of this liquid waste down the drain. [7]
-
Step 4: On-Site Treatment (Aldehyde Neutralization) - EHS Approval Required
Some facilities may have protocols for neutralizing reactive aldehyde waste to render it less hazardous.[19][20] This typically involves using a commercial neutralizing agent.[19][20][21]
-
Important Caveat: On-site treatment of hazardous waste is a regulated activity.[22] Do not attempt any neutralization procedure unless it is part of an officially approved Standard Operating Procedure (SOP) from your EHS department. Unauthorized chemical treatment can be dangerous and is a compliance violation.
Step 5: Storage and Final Disposal
-
Storage: Store the sealed and labeled waste containers in a designated hazardous waste accumulation area.[2] This area should be well-ventilated, secure, and away from incompatible materials.
-
Disposal Request: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a formal request to the EHS department.[2]
-
Professional Disposal: The ultimate disposal of 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde should be handled by a licensed professional waste disposal company.[2] The most common and recommended method for such specialized organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][23]
Part 4: Visualized Disposal Workflow
The following diagram illustrates the logical decision-making process for the disposal of 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde waste.
Caption: Disposal workflow for 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde.
Conclusion
By adhering to these procedures—grounded in a conservative hazard assessment, regulatory compliance, and operational best practices—researchers can ensure the safe and environmentally responsible disposal of 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine-2-carbaldehyde. This commitment to a complete chemical lifecycle approach is fundamental to building a culture of safety and trust within the scientific community.
References
- Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental Services URL
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- Title: Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals Source: Benchchem URL
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- Source: TDSC.
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Title: 6,7-Dihydro-4H-pyrazolo[5,1-c][1]thiazine-2-carbaldehyde Source: Benchchem URL:
- Title: Steps in Complying with Regulations for Hazardous Waste Source: US EPA URL
- Title: Focus on: Treatment by Aldehyde Deactivation Source: Washington State Department of Ecology URL
- Title: What Regulations Govern Hazardous Waste Management?
- Title: Are You In Compliance With Proper Lab Waste Disposal Regulations?
- Title: Laboratory Safety Guidance Source: OSHA URL
-
Title: Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1]oxazines Source: ResearchGate URL:
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Title: 6,7-Dihydro-4H-pyrazolo[5,1-C][1]oxazine-3-carbaldehyde Source: Smolecule URL:
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- Title: Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics Source: Cosmetic Ingredient Review URL
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Personal protective equipment for handling 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
A Researcher's Guide to the Safe Handling of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde
Hazard Assessment: Understanding the Risks
The primary hazards associated with 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde are inferred from data on analogous pyrazole derivatives and aldehydes. The aldehyde functional group is a known reactive moiety, and heterocyclic compounds can exhibit a range of biological activities.
Anticipated Hazards:
-
Skin Irritation: Expected to cause skin irritation upon contact[3][4][5].
-
Eye Irritation: Likely to cause serious eye irritation[3][4][5].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor[3][5][6]. Aldehyde vapors, in general, can lead to airway constriction[7].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for mitigating the identified risks. The following table outlines the recommended PPE for handling 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Provides protection against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant splash risk[7][8][9]. |
| Hands | Nitrile or butyl rubber gloves | These materials offer good resistance to aldehydes. It is advisable to double-glove for added protection. Latex and PVC gloves are not recommended as they provide inadequate protection[7][10]. |
| Body | A properly fitting lab coat | Protects against incidental skin contact. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary means of protection. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary[7][8]. |
The selection of appropriate PPE should always be guided by a thorough risk assessment of the specific experimental procedure.
Caption: PPE Selection Workflow for Handling Heterocyclic Aldehydes.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Ventilation: Always handle 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde in a properly functioning chemical fume hood to minimize inhalation exposure[5].
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before beginning work.
-
Dispensing: When transferring the solid material, avoid creating dust. If the compound is volatile, handle it with extra caution.
-
Spill Response: In the event of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3][4].
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[3][7].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[3][4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3][4].
Disposal Plan:
All waste containing 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde should be considered chemical waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and appropriate container.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations[6][11]. Do not dispose of it down the drain[5].
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities is fundamental to scientific progress. By adhering to these safety guidelines for handling 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carbaldehyde, researchers can confidently advance their work while prioritizing their safety and the protection of their colleagues and the environment.
References
-
Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? [Link]
-
MOLBASE. 4-oxo-6,7-dihydro-4H-pyrazolo-[5,1-c][1][2]oxazine-2-carbaldehyde. [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Perfumer's Apprentice. Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. [Link]
-
BB FABRICATION. SAFETY DATA SHEET - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. [Link]
-
CLEAPSS. Student safety sheets 68 Ethanal and higher aldehydes. [Link]
-
University of California, Berkeley. Personal Protective Equipment (PPE). [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
-
University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Angene Chemical. Safety Data Sheet - 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1][2]oxazine-3-carbaldehyde. [Link]
Sources
- 1. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde [benchchem.com]
- 2. m.molbase.com [m.molbase.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
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- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
